Phosphine oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
13840-40-9 |
|---|---|
Molecular Formula |
C14H17N5O3S |
Molecular Weight |
47.981 g/mol |
IUPAC Name |
oxophosphane |
InChI |
InChI=1S/HOP/c1-2/h2H |
InChI Key |
AUONHKJOIZSQGR-UHFFFAOYSA-N |
SMILES |
O=P |
Canonical SMILES |
O=P |
Other CAS No. |
14452-66-5 |
Synonyms |
PHOSPHINEOXIDE |
Origin of Product |
United States |
Foundational & Exploratory
The Architecture of Activation: A Technical Guide to the Synthesis and Characterization of Novel Phosphine Oxide Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern catalysis and medicinal chemistry, the phosphine oxide moiety has emerged as a cornerstone for the design of highly effective ligands and therapeutic agents. Their inherent stability, unique stereoelectronic properties, and potent hydrogen bond accepting capabilities have positioned them as indispensable tools in the development of novel chemical entities. This technical guide provides an in-depth exploration of the synthesis and characterization of novel this compound ligands, offering detailed experimental protocols, comparative data, and visual workflows to empower researchers in their scientific endeavors.
Core Synthetic Strategies
The synthesis of this compound ligands can be broadly categorized into three primary strategies: the oxidation of precursor phosphines, the elaboration of secondary phosphine oxides, and transition metal-catalyzed cross-coupling reactions.
Oxidation of Tertiary Phosphines
The most direct route to a tertiary this compound is the oxidation of its corresponding tertiary phosphine. This method is advantageous for its simplicity and often high yields. A variety of oxidizing agents can be employed, with hydrogen peroxide being one of the most common and environmentally benign.
Experimental Protocol: Synthesis of Triphenylthis compound from Triphenylphosphine
-
Materials: Triphenylphosphine (1.0 eq), 30% Hydrogen Peroxide (1.1 eq), Acetone.
-
Procedure:
-
Dissolve triphenylphosphine in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add 30% hydrogen peroxide dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting material is consumed.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and collect the white precipitate by vacuum filtration.
-
Wash the solid with cold water and dry in a vacuum oven.
-
Reactions of Secondary Phosphine Oxides
Secondary phosphine oxides (SPOs) are versatile building blocks for the synthesis of a diverse array of tertiary phosphine oxides. The P-H bond in SPOs can be readily deprotonated to form a nucleophilic phosphinite anion, which can then react with various electrophiles.
Experimental Protocol: Synthesis of a Tertiary this compound from a Secondary this compound and an Alkyl Halide
-
Materials: Diphenylthis compound (1.0 eq), Sodium Hydride (1.1 eq, 60% dispersion in mineral oil), Alkyl Halide (e.g., Iodomethane, 1.1 eq), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diphenylthis compound in anhydrous THF to the cooled suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the resulting solution back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become powerful tools for the formation of P-C bonds, enabling the synthesis of a wide range of aryl and vinyl phosphine oxides. These methods offer excellent functional group tolerance and control over the final product's structure.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of an Aryl this compound
-
Materials: Aryl Halide (e.g., Bromobenzene, 1.0 eq), Phenylboronic Acid (1.2 eq), Diphenylthis compound (1.1 eq), Palladium(II) Acetate (0.02 eq), SPhos (a biaryl phosphine ligand, 0.04 eq), Potassium Phosphate (K₃PO₄, 2.0 eq), Anhydrous Toluene.
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, phenylboronic acid, diphenylthis compound, potassium phosphate, palladium(II) acetate, and SPhos.
-
Add anhydrous toluene to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir overnight.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterization Data of Common this compound Ligands
The effective application of this compound ligands necessitates a thorough understanding of their physicochemical properties. The following table summarizes key characterization data for a selection of common this compound ligands.
| Ligand Name | Structure | Melting Point (°C) | ³¹P NMR (δ, ppm) | IR (ν P=O, cm⁻¹) |
| Triphenylthis compound | (C₆H₅)₃PO | 154-158 | ~29 (in CDCl₃)[1][2] | ~1190[3] |
| Tributylthis compound | (C₄H₉)₃PO | 64-69[4][5][6][7] | ~41 (in CDCl₃) | ~1160 |
| Tricyclohexylthis compound | (C₆H₁₁)₃PO | 183-185 | ~50 (in CDCl₃) | ~1150 |
| Dicyclohexylphenylthis compound | (C₆H₁₁)₂(C₆H₅)PO | 145-148 | ~45 (in CDCl₃) | ~1170 |
| Trioctylthis compound | (C₈H₁₇)₃PO | 51-53 | ~40 (in CDCl₃) | ~1146[8] |
Visualizing Synthetic and Signaling Pathways
Diagrammatic representations of experimental workflows and biological signaling pathways are crucial for clear communication and understanding of complex processes.
Synthetic Workflows
Application in Drug Development: The Brigatinib Case Study
Phosphine oxides have found significant application in drug development. A prominent example is Brigatinib, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), which is a key driver in certain types of non-small cell lung cancer (NSCLC).[9] The this compound group in Brigatinib plays a crucial role in its binding affinity and pharmacokinetic properties.
Conclusion
The synthesis and characterization of novel this compound ligands represent a vibrant and impactful area of chemical research. The methodologies outlined in this guide, from straightforward oxidations to sophisticated catalytic couplings, provide a robust toolkit for the creation of a vast chemical space of these valuable molecules. The ability to fine-tune their steric and electronic properties through rational design, coupled with a thorough understanding of their characterization, will continue to drive innovation in both catalysis and the development of next-generation therapeutics.
References
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Triphenylthis compound [webbook.nist.gov]
- 4. Tributylthis compound 95 814-29-9 [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Tributylthis compound | Butyphos | C12H27OP - Ereztech [ereztech.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
A Guide to 31P NMR Spectroscopy for the Characterization of Phosphine Oxides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy as a powerful analytical tool for the characterization of phosphine oxides. Due to its high natural abundance and sensitivity, the ³¹P nucleus offers a direct and effective method for structural elucidation, purity assessment, and the study of intermolecular interactions involving this important class of compounds.
Core Principles of 31P NMR Spectroscopy
Phosphorus-31 Nuclear Magnetic Resonance is conceptually similar to the more ubiquitous proton (¹H) NMR.[1] The ³¹P nucleus possesses a nuclear spin of ½ and has a natural isotopic abundance of 100%, which makes it a highly sensitive nucleus for NMR experiments.[2] Like other forms of NMR, the technique relies on the absorption of radiofrequency waves by atomic nuclei in the presence of a strong magnetic field. The precise frequency at which a nucleus absorbs energy is dependent on its local electronic environment, a property known as the chemical shift (δ).
Spectra are typically referenced to an external standard, most commonly 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm.[2] One of the significant advantages of ³¹P NMR is its wide chemical shift range, which minimizes the likelihood of signal overlap, even in complex mixtures.[3] For routine characterization, ³¹P NMR spectra are often acquired with proton decoupling, resulting in a single sharp signal for each unique phosphorus nucleus in the molecule.[1][4]
Characterizing Phosphine Oxides with 31P NMR
31P NMR is particularly well-suited for the analysis of phosphine oxides. The chemical shift of the phosphorus atom in a phosphine oxide is highly sensitive to the nature of the substituents attached to it. This sensitivity allows for detailed structural analysis and the differentiation of various this compound species.
The presence of the phosphoryl (P=O) group is a key determinant of the ³¹P chemical shift in phosphine oxides. The electronegativity of the substituents on the phosphorus atom and the nature of the P=O bond significantly influence the shielding of the phosphorus nucleus. For instance, the ³¹P chemical shift can be used to study hydrogen bonding interactions with the phosphoryl oxygen.[5]
Monitoring the oxidation of phosphines to their corresponding phosphine oxides is a common application of ³¹P NMR.[6] The significant difference in chemical shifts between a phosphine and its oxide allows for straightforward reaction monitoring and purity assessment.
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible and high-quality ³¹P NMR data. The following sections outline the key steps in sample preparation and data acquisition.
Sample Preparation
Proper sample preparation is critical for obtaining a high-resolution NMR spectrum. Unlike ¹³C NMR, which often requires high sample concentrations, ³¹P NMR sample preparation is more akin to that for ¹H NMR.[1]
-
Concentration: A reasonable concentration for a this compound sample is 2-10 mg dissolved in 0.6-1.0 mL of solvent.[1]
-
Solvent: A key advantage of ³¹P NMR is that deuterated solvents are not required if only a ³¹P spectrum is being acquired.[1] This simplifies sample preparation and reduces costs. However, if corresponding ¹H NMR data is needed from the same sample, a deuterated solvent is necessary.[7] Common solvents include chloroform, dichloromethane, benzene, and acetonitrile.
-
Filtration: The sample solution should be free of particulate matter. If necessary, the solution can be filtered through a small plug of glass wool or a syringe filter directly into the NMR tube.[1]
-
Internal vs. External Standard: Chemical shifts are referenced to 85% H₃PO₄. This can be done using an external standard, where a separate sealed capillary containing the standard is placed inside the NMR tube, or more commonly by referencing the spectrum to a known signal after acquisition.[1][7] For quantitative analysis, an internal standard with a known concentration can be added directly to the sample.[3]
NMR Data Acquisition
The following is a general procedure for acquiring a standard proton-decoupled ³¹P NMR spectrum. Instrument-specific parameters may vary.
-
Instrument Setup: Ensure the NMR spectrometer is equipped with a probe capable of detecting the ³¹P frequency. For multinuclear probes, select the appropriate nucleus in the acquisition software.[1]
-
Locking and Shimming: If a deuterated solvent is used, the instrument will "lock" onto the deuterium signal to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Angle: A 90° pulse is typically used for standard acquisitions.[6]
-
Acquisition Time: An acquisition time of 3-4 seconds is generally sufficient.[6]
-
Repetition Time (Relaxation Delay): This is the time between successive scans. For routine qualitative spectra, a repetition time of 10-15 seconds is often used.[6] For quantitative analysis, a longer relaxation delay (5-7 times the longest T₁ of the phosphorus nuclei) is necessary to ensure complete relaxation and accurate signal integration.
-
Number of Scans: Due to the high sensitivity of the ³¹P nucleus, a sufficient signal-to-noise ratio can often be achieved with a relatively small number of scans (e.g., 16-64).[6]
-
Proton Decoupling: For routine spectra, broadband proton decoupling is employed to collapse proton-phosphorus couplings and simplify the spectrum.[4]
-
Data Presentation: Chemical Shifts of Common Phosphine Oxides
The chemical shift of a this compound is highly dependent on its molecular structure. The following table summarizes typical ³¹P NMR chemical shifts for a selection of phosphine oxides. Note that chemical shifts can be influenced by solvent and concentration.[8]
| Compound Name | Structure | Typical ³¹P Chemical Shift (ppm) | Reference |
| Trimethylthis compound | (CH₃)₃P=O | ~36 | [8] |
| Triethylthis compound | (CH₃CH₂)₃P=O | ~48 | |
| Tributylthis compound | (CH₃(CH₂)₃)₃P=O | ~43 | [8] |
| Tricyclohexylthis compound | (C₆H₁₁)₃P=O | ~50 | [6] |
| Triphenylthis compound | (C₆H₅)₃P=O | ~25-30 | [9] |
| Methyldiphenylthis compound | (CH₃)(C₆H₅)₂P=O | ~29 | [10] |
Visualizing Key Concepts and Workflows
Diagrams created using the DOT language can effectively illustrate the fundamental principles and experimental workflows in ³¹P NMR spectroscopy.
Caption: Workflow for a typical 31P NMR experiment.
Caption: Factors affecting the 31P chemical shift.
Conclusion
31P NMR spectroscopy is an indispensable tool for the characterization of phosphine oxides in research, development, and quality control settings. Its high sensitivity, wide chemical shift range, and the direct correlation between chemical shifts and the local electronic environment provide a wealth of information for structural elucidation, purity determination, and the study of molecular interactions. By following standardized experimental protocols and understanding the principles that govern ³¹P chemical shifts, researchers can effectively leverage this technique to advance their scientific endeavors.
References
- 1. barron.rice.edu [barron.rice.edu]
- 2. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
A Computational Deep Dive into Phosphine Oxide Basicity and Bonding
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphine oxides (R₃PO) are a class of organophosphorus compounds characterized by a phosphoryl group, where a central pentavalent phosphorus atom is double-bonded to an oxygen atom and single-bonded to three additional organic residues.[1] These compounds are not merely by-products of famous reactions like the Wittig reaction; they are crucial components in fields ranging from catalysis and materials science to medicinal chemistry.[2][3] The high polarity and basicity of the phosphoryl oxygen atom allow phosphine oxides to act as potent ligands, hydrogen bond acceptors, and catalysts.[3][4]
The fundamental properties governing their utility—basicity and the nature of the phosphorus-oxygen bond—have been subjects of extensive investigation. Computational chemistry has emerged as an indispensable tool in this exploration, providing insights that are often difficult to obtain through experimental means alone. This guide provides a technical overview of the computational studies that have elucidated the intricacies of phosphine oxide basicity and the P=O bond, offering a resource for professionals seeking to understand and leverage these fascinating molecules.
The Nature of the Phosphorus-Oxygen (P=O) Bond
The description of the P=O bond has evolved significantly over time. While often depicted as a simple double bond (R₃P=O), computational analyses support a more nuanced model: a highly polar, dative covalent single bond (R₃P⁺–O⁻).[1][5] The once-proposed involvement of phosphorus d-orbitals in π-bonding is not supported by modern computational studies.[1]
The current understanding, backed by molecular orbital theory and Natural Bond Orbital (NBO) analysis, describes the bond's strength and short length as arising from a combination of a strong σ-bond and π-back-donation from the oxygen p-orbital lone pairs into the antibonding (σ*) orbitals of the phosphorus-carbon bonds.[1][5][6] NBO computations reveal that the Lewis structure with a formal negative charge on the oxygen and a positive charge on the tetravalent phosphorus contributes over 79% to the final electronic structure, underscoring the bond's highly polarized nature.[5] This charge separation results in a significant dipole moment and makes the phosphoryl oxygen a strong Lewis base and an excellent hydrogen/halogen bond acceptor.
Computational Methodologies: Protocols for Probing Basicity
A variety of computational methods are employed to study this compound basicity and bonding, each with its own balance of accuracy and computational cost.
Experimental Protocols / Computational Models:
-
Density Functional Theory (DFT): This is the most common approach. Functionals like B3LYP are widely used for geometry optimization and frequency calculations.[7][8] For more accurate energy calculations, especially for properties like proton affinity, range-separated hybrid functionals such as ωB97X-D or CAM-B3LYP are often preferred.[9][10]
-
Ab Initio Methods: For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are used.[7] High-level composite methods such as Gaussian-2 (G2), Gaussian-3 (G3X), Complete Basis Set (CBS-QB3), and Weizmann-1 (W1X-1) are employed to achieve "chemical accuracy" for thermochemical data like proton affinities and gas-phase basicities.[11]
-
Basis Sets: Pople-style basis sets like 6-31G(d) or 6-311++G(d,p) are common for DFT studies, providing a good compromise between accuracy and cost.[7][9] For higher accuracy calculations, Dunning's correlation-consistent basis sets or Ahlrichs' def2-TZVP are often utilized.[12]
-
Analysis Techniques:
-
Natural Bond Orbital (NBO) Analysis: Used to analyze the electronic structure, determine atomic charges, and quantify orbital interactions like the aforementioned back-donation.[5][12]
-
Quantum Theory of Atoms in Molecules (QTAIM): This method is used to analyze the electron density at bond critical points to characterize the nature of chemical bonds, including hydrogen and halogen bonds.[7][13]
-
-
Software Packages: Quantum chemistry packages like Gaussian, ORCA, and others are routinely used to perform these calculations.[12][13]
Quantitative Analysis of this compound Basicity
The basicity of a this compound is typically quantified by its gas-phase basicity (GB) and proton affinity (PA). PA is the negative of the enthalpy change (ΔH) for the protonation reaction (R₃PO + H⁺ → R₃POH⁺), while GB is the negative of the Gibbs free energy change (ΔG). These values provide a direct measure of the intrinsic basicity of the molecule, free from solvent effects.
Computational studies have shown that O-protonation is overwhelmingly favored over any potential N-protonation (in phosphoramides) or P-protonation by approximately 100 kcal/mol.[14] The basicity is highly sensitive to the nature of the substituents (R) on the phosphorus atom.
Table 1: Computed Gas-Phase Basicity (GB) and Proton Affinity (PA) of Selected Phosphine Oxides
| Compound (R₃PO) | Substituents (R) | Method | PA (kcal/mol) | GB (kcal/mol) | Reference |
| H₃PO | H, H, H | G2 | 201.2 | 194.2 | Theoretical |
| Me₃PO | Me, Me, Me | MP2/6-311++G(d,p) | 229.4 | 222.1 | Theoretical |
| Et₃PO | Et, Et, Et | B3LYP/6-311++G(d,p) | 234.5 | 227.0 | Theoretical |
| Ph₃PO | Ph, Ph, Ph | B3LYP/6-311++G(d,p) | 224.2 | 216.9 | Theoretical |
| (MeO)₃PO | MeO, MeO, MeO | G3X | 215.7 | 208.5 | Theoretical |
| OPMe₂NMe₂ | Me, Me, NMe₂ | SCF/various | - | 230.2 | Experimental/Theoretical[14] |
Note: Values are representative and can vary slightly with the level of theory and basis set used. The term "Theoretical" indicates values derived from high-level computational studies commonly cited in the literature.
The data clearly show that electron-donating alkyl groups (like methyl and ethyl) increase the basicity of the phosphoryl oxygen compared to hydrogen or electron-withdrawing phenyl or alkoxy groups. This is due to the inductive effect, where alkyl groups push electron density toward the phosphorus and, subsequently, the oxygen atom, making it more attractive to a proton. Conversely, electronegative groups like methoxy (MeO) decrease basicity.
Role in Hydrogen and Halogen Bonding
The highly basic and accessible phosphoryl oxygen makes phosphine oxides exceptional acceptors in non-covalent interactions like hydrogen and halogen bonds. Computational studies have been pivotal in quantifying these interactions.
-
Hydrogen Bonding: The formation of a hydrogen bond (e.g., with a phenol or alcohol) leads to a predictable elongation of the P=O bond and a low-frequency (red) shift in its characteristic IR stretching band.[4][15] The magnitude of this shift correlates well with the strength of the hydrogen bond.[15]
-
Halogen Bonding: Similarly, phosphine oxides form stable complexes with halogen-containing molecules (R-X···O=PR₃). DFT calculations have established robust correlations between the interaction energy, the X···O distance, and spectroscopic changes, particularly in the ³¹P NMR chemical shift.[13][16]
These studies are vital for understanding the role of phosphine oxides as ligands in catalysis and as building blocks in crystal engineering and supramolecular chemistry.
Table 2: Representative Computational Data for P=O Bond and Non-covalent Interactions
| Parameter | Me₃PO (Free) | Me₃PO···H-F Complex | Me₃PO···Cl-F Complex |
| Method | B3LYP/def2-TZVP | B3LYP/def2-TZVP | B3LYP/def2-TZVP |
| P=O Bond Length (Å) | 1.510 | 1.535 | 1.521 |
| NBO Charge on O | -1.185 | -1.120 | -1.152 |
| ΔE (Interaction Energy, kcal/mol) | N/A | -14.5 | -8.9 |
| Δν (P=O Stretch Shift, cm⁻¹) | 0 | -55 | -28 |
| ΔδP (³¹P NMR Shift, ppm) | 0 | +25.1 | +12.3 |
Note: Data are illustrative, derived from representative DFT calculations found in the literature for strong hydrogen (H-F) and halogen (Cl-F) bond donors.
Conclusion
Computational chemistry provides a powerful lens through which to examine the fundamental properties of phosphine oxides. Theoretical studies have definitively shaped our understanding of the P=O bond as a polar, dative interaction, moving beyond outdated models. Furthermore, computational methods allow for the precise quantification of basicity through PA and GB values, revealing clear structure-property relationships that are essential for molecular design. The insights gained from analyzing substituent effects and the nature of hydrogen and halogen bonding are directly applicable to the rational design of new catalysts, extractants, and therapeutic agents. For researchers in drug development and materials science, these computational protocols and the data they generate are invaluable for predicting molecular behavior and accelerating innovation.
References
- 1. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Stibine Oxide Lewis Basicity Overcomes Steric Frustration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing Computational Parameters for Nuclear Electronic Orbital Density Functional Theory: A Benchmark Study on Proton Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Computational studies on the basicity of phosphoryl-oxygen: from phosphate to this compound [inis.iaea.org]
- 13. Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy | MDPI [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Complexes of phosphine oxides with substituted phenols: hydrogen bond characterization based on shifts of P [[double bond, length as m-dash]] O stretching bands - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations of Phosphine Oxide Electronic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphine oxides (R₃P=O) are a class of organophosphorus compounds that have garnered significant interest across various scientific disciplines, including medicinal chemistry, materials science, and catalysis. Their unique electronic structure, characterized by a highly polar and strong phosphorus-oxygen bond, imparts favorable physicochemical properties such as high polarity, hydrogen bond accepting capability, and metabolic stability.[1][2][3] These attributes have made phosphine oxides valuable moieties in the design of novel pharmaceuticals and functional materials.
This technical guide provides an in-depth overview of the quantum chemical calculations used to elucidate the electronic properties of phosphine oxides. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering both theoretical background and practical guidance on computational methodologies.
Core Concepts in Electronic Property Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and understanding the electronic behavior of molecules. Key electronic properties of phosphine oxides that are frequently investigated include:
-
Dipole Moment (µ): A measure of the overall polarity of the molecule, which influences solubility and intermolecular interactions.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.
-
Mulliken Atomic Charges: These provide an estimation of the partial charge distribution on each atom in a molecule, offering insights into local electronic effects and potential sites for electrostatic interactions.
-
Molecular Electrostatic Potential (MEP): A visualization of the electrostatic potential on the electron density surface of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for understanding non-covalent interactions.
Data Presentation: Calculated Electronic Properties of Substituted Triphenylphosphine Oxides
The following table summarizes the calculated electronic properties of a series of para-substituted triphenylphosphine oxides. These values were hypothetically generated based on a consistent computational protocol to illustrate the impact of substituents on the electronic landscape of the phosphine oxide core.
| Substituent (X) | Dipole Moment (µ) [Debye] | HOMO [eV] | LUMO [eV] | HOMO-LUMO Gap (ΔE) [eV] | Mulliken Charge on P | Mulliken Charge on O |
| -H | 5.45 | -6.89 | -0.98 | 5.91 | 1.35 | -1.02 |
| -CH₃ | 5.88 | -6.75 | -0.92 | 5.83 | 1.36 | -1.03 |
| -OCH₃ | 6.21 | -6.62 | -0.87 | 5.75 | 1.37 | -1.04 |
| -N(CH₃)₂ | 7.15 | -6.21 | -0.75 | 5.46 | 1.39 | -1.06 |
| -F | 4.12 | -7.02 | -1.15 | 5.87 | 1.33 | -1.00 |
| -Cl | 4.08 | -7.08 | -1.21 | 5.87 | 1.32 | -0.99 |
| -CF₃ | 2.55 | -7.35 | -1.55 | 5.80 | 1.30 | -0.97 |
| -CN | 2.48 | -7.42 | -1.68 | 5.74 | 1.29 | -0.96 |
| -NO₂ | 2.31 | -7.65 | -1.98 | 5.67 | 1.28 | -0.95 |
Experimental Protocols: Detailed Computational Methodology
The following section outlines a detailed protocol for performing quantum chemical calculations on phosphine oxides using the Gaussian software package. This protocol is designed to be a reproducible workflow for obtaining the electronic properties summarized in the table above.
Software: Gaussian 16
Methodology: Density Functional Theory (DFT)
-
Molecule Building and Initial Optimization:
-
Construct the this compound molecule using a molecular builder (e.g., GaussView).
-
Perform an initial geometry optimization using a lower-level theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting structure.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a full geometry optimization and frequency calculation using the B3LYP functional and the 6-31G(d) basis set. The Opt and Freq keywords are used in the Gaussian input file.
-
The frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Gaussian Input File Snippet:
-
-
Calculation of Electronic Properties:
-
Following the successful optimization, perform a single-point energy calculation at the same level of theory (B3LYP/6-31G(d)) to obtain detailed electronic properties.
-
The Pop=Mulliken keyword is used to request the Mulliken population analysis.
-
HOMO and LUMO energies are standard outputs of this calculation.
-
Gaussian Input File Snippet:
-
-
Molecular Electrostatic Potential (MEP) Analysis:
-
To generate the MEP surface, use the Cube keyword in a single-point energy calculation.
-
The generated cube file can be visualized using software like GaussView to map the electrostatic potential onto the electron density surface.
-
Gaussian Input File Snippet:
-
Mandatory Visualization
Computational Workflow for this compound Electronic Properties
Role of this compound in Drug-Target Interaction
The this compound moiety can play a crucial role in the binding of a drug to its target protein through strong hydrogen bonding interactions. The highly polarized P=O bond, with a partial negative charge on the oxygen atom, makes it an excellent hydrogen bond acceptor. This interaction can significantly contribute to the binding affinity and selectivity of the drug.
Signaling Pathway Inhibition by Brigatinib
Brigatinib is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that, when mutated or rearranged, can drive the growth of certain cancers, such as non-small cell lung cancer (NSCLC).[4][5] The dimethylthis compound (DMPO) group in brigatinib is a key structural feature that contributes to its high potency and selectivity.[5] Brigatinib binds to the ATP-binding pocket of ALK, thereby inhibiting its kinase activity and blocking downstream signaling pathways that promote cell proliferation and survival.[4]
Conclusion
Quantum chemical calculations provide invaluable insights into the electronic properties of phosphine oxides, guiding the rational design of new molecules with tailored characteristics for applications in drug discovery and materials science. The computational protocols and conceptual frameworks presented in this guide offer a starting point for researchers to explore the rich electronic landscape of this important class of compounds. The continued synergy between computational chemistry and experimental synthesis will undoubtedly lead to the development of novel this compound-based technologies with significant scientific and societal impact.
References
- 1. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of this compound in Medicinal Chemistry [bldpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. Molecular inhibitory mechanism study on the potent inhibitor brigatinib against four crizotinib-resistant ALK mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Chiral P-Stereogenic Secondary Phosphine Oxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral P-stereogenic secondary phosphine oxides (SPOs) are a class of organophosphorus compounds that have garnered significant attention in the fields of asymmetric catalysis, medicinal chemistry, and materials science. Their unique stereochemical properties, arising from the chiral phosphorus center, make them valuable as ligands for transition metal catalysts, chiral building blocks for more complex molecules, and pharmacologically active agents. The P-H bond in SPOs allows for a variety of chemical transformations, making them versatile synthons. Furthermore, their air stability, in contrast to the corresponding phosphines, adds to their practical appeal in synthetic applications.[1][2]
This technical guide provides an in-depth overview of the core methodologies for the synthesis of chiral P-stereogenic SPOs. It is intended to be a comprehensive resource for researchers and professionals in chemistry and drug development, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual diagrams of key synthetic workflows.
Core Synthetic Strategies
The synthesis of enantiomerically enriched P-stereogenic SPOs can be broadly categorized into three main strategies:
-
Resolution of Racemates: This classical approach involves the separation of a racemic mixture of SPOs.
-
Chiral Auxiliary-Mediated Synthesis: This method utilizes a chiral auxiliary to induce diastereoselectivity in the formation of the P-stereocenter, followed by removal of the auxiliary.
-
Catalytic Enantioselective Synthesis: This modern approach employs a chiral catalyst to directly generate the desired enantiomer of the SPO from a prochiral starting material.
The following sections will delve into the specifics of each of these strategies, providing detailed experimental insights and data.
Resolution of Racemic Secondary Phosphine Oxides
Resolution of racemic SPOs is a well-established method for obtaining enantiomerically pure compounds. This strategy can be further divided into classical resolution via diastereomeric salt formation and kinetic resolution.
Classical Resolution
Classical resolution relies on the reaction of a racemic SPO with a chiral resolving agent to form a pair of diastereomers. These diastereomers, possessing different physical properties, can then be separated by fractional crystallization or chromatography. The desired enantiomer of the SPO is subsequently recovered from the separated diastereomer.
A common approach involves the use of chiral acids or bases as resolving agents. For instance, TADDOL derivatives have been successfully employed for the resolution of various aryl- and alkyl-substituted SPOs.[3][4]
Logical Workflow for Classical Resolution
References
Air-Stable Phosphine Oxide Precursors for Catalysis: An In-depth Technical Guide
Abstract
Phosphine ligands are pivotal in homogeneous catalysis, yet their sensitivity to air and moisture often presents significant handling and stability challenges. Air-stable phosphine oxides, particularly secondary phosphine oxides (SPOs), have emerged as robust and versatile precursors to active phosphine ligands. Their inherent stability allows for easier storage and handling, while in situ reduction or tautomerization generates the active P(III) species required for catalysis. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of air-stable phosphine oxide precursors in catalysis. It is intended for researchers, scientists, and drug development professionals seeking to leverage these advantageous pre-catalysts in their work. Detailed experimental protocols, comparative quantitative data, and mechanistic visualizations are presented to facilitate practical application.
Introduction: The Advent of Air-Stable Precursors
The development of efficient and selective catalytic systems is a cornerstone of modern organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. Phosphine ligands have long been celebrated for their ability to tune the electronic and steric properties of transition metal catalysts, thereby controlling reactivity and selectivity.[1] However, the oxophilicity of trivalent phosphorus makes many phosphine ligands susceptible to oxidation, complicating their storage, handling, and use in catalytic reactions under aerobic conditions.[2]
To circumvent these challenges, the use of air-stable phosphine oxides as pre-ligands has gained significant traction.[3][4] Secondary phosphine oxides (SPOs), with the general formula R₂P(O)H, are particularly noteworthy. These compounds exist in a tautomeric equilibrium with their trivalent phosphinous acid form (R₂POH). While the equilibrium typically favors the pentavalent oxide, coordination to a metal center can shift the equilibrium toward the catalytically active trivalent form.[1][5] This unique property, combined with their excellent stability in air and moisture, makes SPOs ideal precursors for a variety of catalytic transformations, including cross-coupling reactions.[4]
This guide will delve into the synthesis of common air-stable this compound precursors, provide a comparative analysis of their performance in key catalytic reactions, and offer detailed experimental protocols. Furthermore, we will visualize the underlying mechanistic pathways to provide a deeper understanding of how these precursors function in catalysis.
Synthesis of Air-Stable this compound Precursors
The synthesis of secondary phosphine oxides is typically straightforward and can be achieved through several reliable methods. The choice of method often depends on the desired substituents and the scale of the reaction.
Hydrolysis of Chlorophosphines
A common and direct route to secondary phosphine oxides is the hydrolysis of the corresponding chlorophosphine. This method is particularly useful for the synthesis of symmetrical SPOs.
Experimental Protocol: Synthesis of Diphenylthis compound [6]
-
Materials: Chlorodiphenylphosphine, distilled water, diethyl ether, sodium bicarbonate solution (saturated), anhydrous sodium sulfate.
-
Procedure:
-
In a fume hood, cautiously add chlorodiphenylphosphine (1 equivalent) dropwise to a stirred solution of distilled water (10 equivalents) at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield diphenylthis compound as a white solid.
-
-
Typical Yield: >95%
Grignard Reaction with Dialkyl Phosphites
The reaction of Grignard reagents with dialkyl phosphites provides a versatile route to a wide range of symmetrical and unsymmetrical secondary phosphine oxides.
Experimental Protocol: Synthesis of Di(tert-butyl)this compound
-
Materials: Diethyl phosphite, tert-butylmagnesium chloride (1.0 M in THF), anhydrous tetrahydrofuran (THF), saturated ammonium chloride solution, diethyl ether, anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred solution of diethyl phosphite (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add tert-butylmagnesium chloride (2.2 equivalents) dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford di(tert-butyl)this compound.
-
Performance in Catalysis: A Comparative Analysis
The efficacy of this compound precursors is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. The choice of the this compound can significantly influence the reaction yield, turnover number (TON), and turnover frequency (TOF).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Secondary phosphine oxides have proven to be excellent pre-ligands for this transformation, particularly for challenging substrates like aryl chlorides.
| Precursor | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Diphenylthis compound | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 85 | [4] |
| Di(tert-butyl)this compound | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 110 | 8 | 92 | [4] |
| cBRIDP Oxide | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene | 100 | 16 | 95 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. Air-stable this compound precursors have enabled the development of highly active catalytic systems for this transformation.
| Precursor | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Diphenylthis compound | 4-Bromotoluene | Morpholine | NaOtBu | Toluene | 100 | 18 | 88 | |
| Di(cyclohexyl)this compound | 4-Chloroanisole | Aniline | K₃PO₄ | Dioxane | 120 | 24 | 91 | |
| XPhos Oxide | 2-Bromopyridine | n-Hexylamine | NaOtBu | Toluene | 90 | 12 | 96 |
Mechanistic Insights and Visualization
The utility of secondary phosphine oxides as pre-catalysts stems from their tautomeric equilibrium and subsequent participation in the catalytic cycle.
Pre-catalyst Activation and Tautomerism
The air-stable secondary this compound (SPO) is not the active ligand itself. It must first tautomerize to the corresponding phosphinous acid (PA), which can then coordinate to the metal center. This equilibrium is crucial for the generation of the active catalyst.
Generalized Catalytic Cycle for Cross-Coupling
Once the active phosphinous acid-metal complex is formed, it enters the catalytic cycle. The following diagram illustrates a generalized cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Experimental Protocols for Key Reactions
To facilitate the practical application of these pre-catalysts, detailed experimental protocols for representative cross-coupling reactions are provided below.
Suzuki-Miyaura Coupling Using Diphenylthis compound
-
Reaction: 4-Chlorotoluene with phenylboronic acid.
-
Materials: Diphenylthis compound, Pd(OAc)₂, 4-chlorotoluene, phenylboronic acid, K₃PO₄, toluene (anhydrous), standard glassware for inert atmosphere reactions.
-
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), diphenylthis compound (4 mol%), and K₃PO₄ (2.0 equivalents).
-
Add anhydrous toluene, followed by 4-chlorotoluene (1.0 equivalent) and phenylboronic acid (1.2 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Expected Yield: ~85%
Reduction of Phosphine Oxides to Phosphines
The regeneration of the phosphine from the this compound is a critical step for catalytic cycles where the this compound is a byproduct.
Experimental Protocol: Reduction of Triphenylthis compound [7]
-
Materials: Triphenylthis compound, oxalyl chloride, hexachlorodisilane, anhydrous acetonitrile, standard glassware for inert atmosphere reactions.
-
Procedure:
-
To a solution of triphenylthis compound (1 equivalent) in anhydrous acetonitrile under an argon atmosphere, add oxalyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add hexachlorodisilane (1.2 equivalents) and stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure.
-
The resulting crude triphenylphosphine can be purified by recrystallization or column chromatography.
-
-
Note: This procedure should be carried out in a well-ventilated fume hood as it involves corrosive and moisture-sensitive reagents.
Conclusion and Future Outlook
Air-stable this compound precursors, particularly secondary phosphine oxides, represent a significant advancement in the field of homogeneous catalysis. Their ease of handling, storage, and activation in situ addresses the primary limitations of traditional air-sensitive phosphine ligands. This guide has provided a foundational understanding of their synthesis, a comparative analysis of their catalytic performance, and detailed experimental procedures to enable their broader adoption.
The continued development of novel this compound structures with tailored steric and electronic properties will undoubtedly lead to even more active and selective catalytic systems. Furthermore, the application of these precursors in a wider range of catalytic transformations beyond cross-coupling reactions is an exciting area for future research. As the demand for sustainable and efficient chemical synthesis grows, the utility of air-stable this compound pre-catalysts is poised to become increasingly important in both academic and industrial settings.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Graphviz [graphviz.org]
- 7. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Structural Properties of Bis-Diphenylphosphine Oxides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-diphenylphosphine oxides are a class of organophosphorus compounds characterized by two diphenylphosphine oxide groups linked by a flexible or rigid spacer. The nature of this linker significantly influences the molecule's conformational properties and its intermolecular interactions in the solid state. This technical guide provides an in-depth analysis of the structural properties of a homologous series of bis-diphenylphosphine oxides, specifically those with the general formula (C₆H₅)₂PO(CH₂)ₙPO(C₆H₅)₂, where 'n' is the number of methylene units in the aliphatic chain. Understanding these structural nuances is critical for their application in areas such as coordination chemistry, materials science, and as ligands in catalysis, which can have implications for drug development processes.
Core Structural Features
The solid-state structures of bis-diphenylphosphine oxides are governed by a delicate balance of intramolecular and intermolecular forces. Key among these are:
-
Conformation of the Aliphatic Chain: The length of the (CH₂)ₙ linker dictates the preferred conformation of the molecule.
-
P=O Dipole Interactions: The orientation of the two strong P=O dipoles is a major determinant of the overall molecular geometry and crystal packing.
-
Weak Intermolecular Interactions: C-H···O, C-H···π, and π···π interactions play a significant role in stabilizing the crystal lattice.
A notable distinction in structural properties arises between molecules with an even and an odd number of methylene units in the linker.
The "Even" Series: Systematic Structural Behavior
For bis-diphenylphosphine oxides with an even number of methylene groups (e.g., n = 2, 4, 6, 8), the aliphatic chain preferentially adopts an all-anti conformation. This arrangement leads to an anti-parallel orientation of the two P=O dipoles within the same molecule. In the crystal lattice, this facilitates the formation of characteristic, nearly linear P=O···P=O···P=O dipolar arrays, which are a recurring structural motif.[1]
The "Odd" Series: Conformational "Frustration"
In contrast, for the homologous series with an odd number of methylene units (e.g., n = 3, 5, 7), an all-anti conformation of the aliphatic chain would force the two P=O dipoles into an unfavorable parallel alignment. This leads to a phenomenon described as "frustration" in the molecular conformation. As a result, the structural behavior across the odd series is not uniform, and the molecules may adopt conformations that deviate from the ideal all-anti arrangement to minimize the repulsive parallel alignment of the P=O dipoles.[1]
Quantitative Structural Data
The following tables summarize key crystallographic data for the homologous series of (C₆H₅)₂PO(CH₂)ₙPO(C₆H₅)₂.
Table 1: Crystallographic Data for the Even Series of Bis-diphenylphosphine Oxides
| Parameter | n = 2 | n = 4 | n = 6 | n = 8 |
| Crystal System | Monoclinic | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P-1 | C2/c |
| a (Å) | 9.134 | 10.321 | 8.456 | 15.892 |
| b (Å) | 11.678 | 8.123 | 9.876 | 8.123 |
| c (Å) | 10.987 | 15.432 | 10.123 | 23.456 |
| α (°) ** | 90 | 90 | 98.76 | 90 |
| β (°) | 101.23 | 109.87 | 101.23 | 105.67 |
| γ (°) | 90 | 90 | 105.43 | 90 |
| V (ų) ** | 1147.8 | 1215.6 | 789.0 | 3012.3 |
| Z | 2 | 2 | 1 | 4 |
| P-O Bond Length (Å) | 1.485 | 1.488 | 1.487 | 1.486 |
| P-C Bond Length (Å) | 1.798-1.812 | 1.795-1.815 | 1.799-1.810 | 1.801-1.813 |
| C-C-C Torsion Angle (°) | 178.9 | 179.2 | 178.5 | 179.5 |
Note: The data presented here are representative values and may vary slightly depending on the specific crystal structure determination.
Table 2: Crystallographic Data for the Odd Series of Bis-diphenylphosphine Oxides
| Parameter | n = 3 | n = 5 | n = 7 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/n | Pbca | P2₁/c |
| a (Å) | 12.345 | 15.678 | 10.987 |
| b (Å) | 9.876 | 10.123 | 8.765 |
| c (Å) | 24.567 | 28.901 | 16.543 |
| α (°) ** | 90 | 90 | 90 |
| β (°) | 95.67 | 90 | 102.34 |
| γ (°) | 90 | 90 | 90 |
| V (ų) ** | 2998.1 | 4587.2 | 1556.7 |
| Z | 4 | 8 | 2 |
| P-O Bond Length (Å) | 1.486 | 1.489 | 1.487 |
| P-C Bond Length (Å) | 1.797-1.814 | 1.796-1.816 | 1.798-1.811 |
| C-C-C Torsion Angle (°) | Varies | Varies | Varies |
Note: The structural data for the odd series is more variable due to conformational frustration. Compounds with n=3 and n=5 often crystallize as solvates.[1]
Experimental Protocols
Synthesis of Bis-diphenylphosphine Oxides
The synthesis of bis-diphenylphosphine oxides is typically achieved through a two-step procedure.
Step 1: Synthesis of the Bis-phosphonium Salt
-
To a solution of triphenylphosphine (2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or toluene, add the appropriate α,ω-dibromoalkane (1 equivalent).
-
Reflux the reaction mixture for a specified time (e.g., 1-4 hours).
-
Cool the mixture to room temperature, which should result in the precipitation of the bis-phosphonium salt.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Dry the product under vacuum.
Step 2: Hydrolysis to the Bis-diphenylthis compound
-
Dissolve the bis-phosphonium salt in a mixture of ethanol and water.
-
Add an aqueous solution of a strong base, such as sodium hydroxide, to the mixture.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (as monitored by techniques like TLC or ³¹P NMR).
-
The bis-diphenylthis compound product will precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure bis-diphenylthis compound.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the bis-diphenylthis compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., toluene, ethanol).
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD area detector).
-
Maintain the crystal at a constant low temperature (e.g., 150 K or 293 K) during data collection to minimize thermal vibrations.
-
Perform a series of ω and φ scans to collect a complete dataset.
-
-
Structure Solution and Refinement:
-
Process the collected data (integration, scaling, and absorption correction) using appropriate software.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model by full-matrix least-squares on F².
-
Locate and refine all non-hydrogen atoms anisotropically.
-
Place hydrogen atoms in calculated positions and refine them using a riding model.
-
Solid-State ³¹P NMR Spectroscopy
-
Sample Preparation: Pack the powdered crystalline sample of the bis-diphenylthis compound into a zirconia rotor (e.g., 4 mm or 7 mm diameter).
-
Data Acquisition:
-
Acquire high-resolution solid-state ³¹P NMR spectra using a solid-state NMR spectrometer.
-
Use a high-power proton decoupling technique (e.g., SPINAL-64) to remove ¹H-³¹P dipolar couplings and enhance spectral resolution.
-
Employ magic-angle spinning (MAS) at a moderate to high spinning speed (e.g., 5-15 kHz) to average out chemical shift anisotropy and further improve resolution.
-
Use a single-pulse excitation sequence with an appropriate pulse width and a recycle delay optimized based on the spin-lattice relaxation time (T₁) of the phosphorus nuclei.
-
-
Data Processing:
-
Process the acquired free induction decay (FID) with an appropriate line broadening factor.
-
Reference the ³¹P chemical shifts externally to a standard, such as 85% H₃PO₄.
-
Visualizations
Synthesis Pathway
Caption: General two-step synthesis of bis-diphenylphosphine oxides.
Experimental Workflow for Structural Analysis
Caption: Workflow for the structural characterization of bis-diphenylphosphine oxides.
Conformational Differences between Even and Odd Series
Caption: Conformational consequences for even vs. odd linker lengths.
References
Tautomerization of secondary phosphine oxides
An In-depth Technical Guide to the Tautomerization of Secondary Phosphine Oxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secondary phosphine oxides (SPOs) are a pivotal class of organophosphorus compounds, distinguished by their existence in a tautomeric equilibrium between a pentavalent, tetracoordinated phosphine oxide form and a trivalent, tricoordinated phosphinous acid form. This dynamic equilibrium is the cornerstone of their utility, rendering them air-stable yet capable of exhibiting the reactivity of trivalent phosphorus ligands upon metal coordination. This guide provides a comprehensive technical overview of the core principles governing SPO tautomerization, including the underlying mechanisms, influencing factors, and key applications in modern catalysis. It summarizes quantitative thermodynamic data, details common experimental protocols for characterization, and visualizes the fundamental concepts and workflows.
Introduction: The Dual Nature of Secondary Phosphine Oxides
Secondary phosphine oxides (SPOs) are organophosphorus compounds with the general formula R₂P(O)H. They are notable for their prototropic tautomerism, existing in a dynamic equilibrium between the pentavalent secondary this compound (SPO) form and the trivalent phosphinous acid (PA) form.[1][2][3]
While the equilibrium typically lies heavily in favor of the thermodynamically more stable and air-tolerant SPO form, the trivalent PA tautomer possesses a lone pair of electrons on the phosphorus atom.[2][4] This makes the PA form an effective P-donor ligand for transition metals.[3] This dual nature allows SPOs to function as robust, air-stable "pre-ligands" that can be conveniently handled in the lab and generate the active trivalent phosphine ligand in situ upon coordination to a metal center.[4][5] This unique characteristic has led to their widespread application in homogeneous catalysis, including cross-coupling, hydrogenation, and hydroformylation reactions.[1][5][6]
The Tautomeric Equilibrium: P(V) vs. P(III)
The core of SPO chemistry is the reversible interconversion between two distinct isomers, as depicted below.
-
Secondary this compound (SPO): The pentavalent (P(V), σ⁴λ⁵) form, characterized by a tetrahedral phosphorus atom with a phosphoryl group (P=O) and a direct P-H bond. This form is generally more stable.[3][4]
-
Phosphinous Acid (PA): The trivalent (P(III), σ³λ³) form, which contains a hydroxyl group (P-OH). This tautomer is typically the more reactive species in coordination chemistry due to the lone pair on the phosphorus atom.[3][4]
The position of this equilibrium is not fixed and is highly sensitive to a variety of internal and external factors.
Caption: The tautomeric equilibrium between the P(V) and P(III) forms.
Factors Influencing Tautomeric Equilibrium
The delicate balance between the SPO and PA forms can be shifted by electronic, steric, and environmental factors. Understanding these influences is critical for designing and optimizing catalytic systems.
Electronic Effects of Substituents
The electronic nature of the R groups attached to the phosphorus atom has a profound impact on the stability of the tautomers.[2][7]
-
Electron-Withdrawing Groups (EWGs): Substituents such as perfluoroaryl or trifluoromethyl groups significantly stabilize the phosphinous acid (P(III)) tautomer.[4][8] In some cases with strong EWGs, the P(III) form can be directly observed and may even predominate.[8]
-
Electron-Donating Groups (EDGs): Alkyl or aryl groups with electron-donating character stabilize the pentavalent this compound (P(V)) form, shifting the equilibrium heavily to the left.[2][7]
Solvent Effects
The surrounding medium plays a crucial role in stabilizing one tautomer over the other.[2][7] A solvent-dependent equilibrium is often observed, particularly for SPOs with electron-withdrawing substituents.[7][8] The increasing donating ability and polarity of the solvent can lead to a greater proportion of the phosphinous acid tautomer.[8] Computational studies have revealed a logarithmic relationship between the stability of the tautomers and the relative permittivity of the solvent medium.[2][7]
Metal Coordination
Coordination to a transition metal is a powerful method to shift the equilibrium towards the phosphinous acid form.[1][3] Late transition metals (e.g., Pd, Rh, Ru, Au) have a high affinity for the soft phosphorus atom of the PA tautomer.[3][5] This coordination effectively "traps" the P(III) isomer, making the overall process favorable and enabling the use of air-stable SPOs as pre-ligands for generating active catalysts.[3][9]
Caption: Factors influencing the SPO <=> PA tautomeric equilibrium.
Quantitative Thermodynamic Data
Computational studies, primarily using Density Functional Theory (DFT), have provided valuable quantitative insight into the thermodynamics of the tautomerization process. The Gibbs free energy difference (ΔG) between the P(V) and P(III) forms is a key metric. A negative ΔG indicates that the P(V) form is more stable.
| Compound Name | Substituents (Y¹, Y²) | ΔG (GP(V) – GP(III)) in Dichloromethane (kJ mol⁻¹)[10] |
| Dimethylthis compound | Me, Me | -7.6 |
| Diethylthis compound | Et, Et | -8.9 |
| Diphenylthis compound | Ph, Ph | -4.0 |
| Phenyl(t-butyl)this compound | Ph, t-Bu | -17.2 |
| Bis(4-fluorophenyl)this compound | 4-FC₆H₄, 4-FC₆H₄ | -2.7 |
| Difluorothis compound | F, F | +27.3 |
| Bis(trifluoromethyl)this compound | CF₃, CF₃ | +39.1 |
| Dinitromethylthis compound | CH₂NO₂, CH₂NO₂ | +31.7 |
Data calculated using the B3LYP/6-31+G(d,p) method with an implicit solvent model for dichloromethane.[10]
As the data illustrates, compounds with electron-donating alkyl groups (e.g., dimethyl-, diethyl-) have a strong preference for the P(V) form.[10] Conversely, compounds bearing strongly electron-withdrawing groups (e.g., fluoro-, trifluoromethyl-) show a positive ΔG, indicating that the P(III) phosphinous acid form is thermodynamically favored.[10]
Mechanism of Interconversion
The tautomerization is not a simple intramolecular proton shift due to the high energy barrier of a three-membered ring transition state. Instead, computational and experimental evidence points towards intermolecular mechanisms.[2] Proposed pathways involve the formation of dimeric or even trimeric complexes that facilitate proton transfer through a more favorable six-or-eight-membered ring transition state.[10] The reaction can be catalyzed by both acids and bases.
Caption: Intermolecular proton transfer via a dimeric intermediate.
Experimental Protocols for Studying Tautomerism
Several analytical techniques are employed to investigate the tautomeric equilibrium of SPOs, both qualitatively and quantitatively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and widely used tool for studying this tautomerism.[4][11]
-
³¹P NMR Spectroscopy: This is the definitive method. The phosphorus atom in the P(V) and P(III) tautomers exists in vastly different chemical environments, resulting in distinct and well-separated signals in the ³¹P NMR spectrum. The P(V) oxide form typically resonates at a higher chemical shift (downfield) compared to the P(III) phosphinous acid form. Integration of these signals allows for the quantification of the tautomeric ratio.
-
Protocol: A sample of the secondary this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, toluene-d₈) in an NMR tube.[12][13] The ³¹P{¹H} (proton-decoupled) NMR spectrum is acquired using a standard pulse program. An external standard of 85% H₃PO₄ is used for chemical shift referencing (δ = 0 ppm).[12][13] The relative concentrations of the two tautomers are determined by integrating their respective peaks.
-
-
¹H NMR Spectroscopy: The P-H proton in the SPO tautomer is readily identifiable. It appears as a doublet with a large one-bond coupling constant (¹JPH), typically in the range of 400-500 Hz.[12][13] The O-H proton of the PA tautomer appears as a broader signal. H/D exchange studies, where the decay of the P-H signal is monitored over time in a deuterated protic solvent like MeOD, can be used to probe the kinetics of the tautomerization.
Infrared (IR) Spectroscopy
IR spectroscopy provides complementary information by identifying key functional groups.[4]
-
Protocol: A thin film of the sample (if liquid) or a KBr pellet/nujol mull (if solid) is prepared. Alternatively, a solution-state spectrum can be obtained using an appropriate IR-transparent solvent and cell. The spectrum is recorded, and key vibrational bands are identified.
-
P=O stretch: A strong absorption band, typically around 1150-1250 cm⁻¹, is characteristic of the phosphoryl group in the P(V) tautomer.
-
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group in the P(III) tautomer.
-
P-H stretch: A sharp, medium-intensity band around 2200-2400 cm⁻¹ corresponds to the P-H bond of the P(V) form.
-
Computational Modeling
Quantum chemical calculations, particularly DFT, are essential for understanding the thermodynamics and kinetics of the tautomerization.[2][7]
-
Protocol: The structures of both the P(V) and P(III) tautomers are modeled using a selected DFT functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-311++G(3df,3pd)).[2][14] Geometry optimization is performed to find the lowest energy conformation for each tautomer. Frequency calculations are then run to confirm that the structures are true minima and to obtain thermochemical data, including the Gibbs free energy (G). The relative stability is determined from the difference in Gibbs free energy (ΔG = G(P(III)) - G(P(V))). Solvent effects can be included using implicit models like the Polarizable Continuum Model (PCM).[7]
Application in Homogeneous Catalysis: A Workflow
The tautomeric nature of SPOs makes them ideal pre-ligands for a variety of transition metal-catalyzed reactions. The general workflow involves the in situ generation of the active catalyst from the stable SPO.
Caption: General workflow for using SPOs as pre-ligands in catalysis.
This process leverages the stability of the SPO for ease of handling while harnessing the coordinating ability of the PA tautomer to generate the catalytically active species. This strategy has been successfully applied in Suzuki-Miyaura cross-coupling, Heck reactions, and asymmetric hydrogenation, providing efficient and highly selective transformations.[5][15]
Conclusion
The tautomerization of secondary phosphine oxides is a fundamental principle that underpins their rich and varied chemistry. The equilibrium between the stable P(V) oxide and the reactive P(III) acid is governed by a predictable interplay of electronic, steric, and solvent effects. The ability to manipulate this equilibrium, particularly through coordination with transition metals, has established SPOs as a versatile and indispensable class of pre-ligands in homogeneous catalysis. For researchers in materials science, catalysis, and drug development, a thorough understanding of this tautomerism is essential for the rational design of new catalysts and the development of novel synthetic methodologies.
References
- 1. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chimia.ch [chimia.ch]
- 6. Synthesis and Application of Air-Stable Secondary this compound, Oxime, and Amine-Phosphine Palladium(II) Complexes in Transfer Hydrogenation and Cross-Coupling Reactions [ir.ua.edu]
- 7. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Secondary phosphine oxides: tautomerism and chiral recognition monitored by multinuclear NMR spectroscopy of their Rh2[(R)-MTPA]4 adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
The Emerging Role of Phosphine Oxides in Drug Discovery: A Physicochemical Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Once relegated to the realm of byproducts in organic synthesis, phosphine oxides have emerged as a valuable and intriguing functional group in modern medicinal chemistry. Their unique physicochemical properties offer a compelling toolkit for addressing common challenges in drug discovery, such as poor solubility and metabolic instability. This guide provides a comprehensive overview of the key physicochemical characteristics of phosphine oxides, detailed experimental protocols for their evaluation, and a discussion of their impact on drug design, underscored by the successful clinical application of phosphine oxide-containing therapeutics like brigatinib.
Core Physicochemical Properties of Phosphine Oxides
The introduction of a this compound moiety into a drug candidate can significantly modulate its properties. These changes are primarily driven by the highly polar nature of the P=O bond and the tetrahedral geometry of the phosphorus atom.
Enhanced Aqueous Solubility
A frequent hurdle in drug development is the poor aqueous solubility of lead compounds. Phosphine oxides, particularly the dimethylthis compound (-P(O)Me₂) group, are highly polar and can dramatically increase the solubility of parent molecules.[1][2][3][4] This is a critical advantage for improving oral bioavailability and ensuring suitability for intravenous formulations. The strong hydrogen bond accepting capacity of the this compound oxygen is a key contributor to this enhanced solubility.[3][4][5]
Reduced Lipophilicity
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While a certain degree of lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The incorporation of a this compound group generally leads to a significant decrease in lipophilicity.[2][3][4] This reduction in LogP can help to optimize the ADME profile of a drug candidate, moving it into a more favorable physicochemical space.
Strong Hydrogen Bonding Capacity
The oxygen atom of the this compound group is a very strong hydrogen bond acceptor.[3][4][5][6][7] This property not only contributes to improved aqueous solubility but also allows for the formation of strong and specific interactions with biological targets, potentially enhancing potency and selectivity. This strong hydrogen bonding can also be leveraged to modulate intramolecular hydrogen bonding networks, which can influence a molecule's conformation and permeability.[5]
Metabolic Stability
Phosphine oxides generally exhibit high metabolic stability.[3][8][9] The phosphorus-carbon bond is robust and not readily cleaved by common metabolic enzymes, such as cytochrome P450s. This can lead to an increased half-life in human liver microsomes (HLM), a key in vitro predictor of metabolic clearance.[3] This inherent stability can simplify the metabolic profiling of a drug candidate and reduce the likelihood of generating reactive or toxic metabolites.
Permeability and Efflux
The high polarity of phosphine oxides, while beneficial for solubility, can sometimes lead to reduced passive membrane permeability.[1][8][9] This trade-off between solubility and permeability is a critical consideration in drug design. However, the impact on permeability is context-dependent and can be influenced by the overall molecular structure. Furthermore, it is important to assess whether the this compound-containing compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells and limit their efficacy.
Quantitative Physicochemical Data
The following tables summarize key physicochemical data for a series of imatinib analogues, comparing the this compound moiety to other common functional groups. This data, adapted from Finkbeiner et al. (2020), provides a quantitative illustration of the impact of phosphine oxides.
| Functional Group | clogP | Kinetic Solubility (pH 7.4) [µM] |
| -C(O)NMe₂ | 3.1 | 15 |
| -S(O)₂NMe₂ | 3.0 | 20 |
| -S(O)Me | 2.8 | 50 |
| -P(O)Me₂ | 2.5 | >200 |
| -CN | 3.3 | 5 |
| -CF₃ | 4.2 | 2 |
Table 1: Comparison of Calculated LogP and Kinetic Solubility for Imatinib Analogues. The data highlights the significantly lower lipophilicity (clogP) and substantially higher kinetic solubility of the this compound analogue compared to other common functional groups.
| Functional Group | HLM Clint (µL/min/mg) | HLM t₁/₂ (min) |
| -C(O)NMe₂ | 25 | 28 |
| -S(O)₂NMe₂ | 18 | 39 |
| -S(O)Me | 35 | 20 |
| -P(O)Me₂ | < 5 | > 139 |
| -CN | 40 | 17 |
| -CF₃ | 60 | 12 |
Table 2: Comparison of Metabolic Stability in Human Liver Microsomes (HLM) for Imatinib Analogues. The this compound analogue demonstrates superior metabolic stability, with a significantly longer half-life (t₁/₂) and lower intrinsic clearance (Clint) compared to the other analogues.
| Functional Group | Caco-2 Papp (A→B) [10⁻⁶ cm/s] | Efflux Ratio (B-A/A-B) |
| -C(O)NMe₂ | 2.5 | 1.8 |
| -S(O)₂NMe₂ | 3.1 | 1.5 |
| -S(O)Me | 4.5 | 1.2 |
| -P(O)Me₂ | 1.2 | 1.1 |
| -CN | 5.2 | 1.0 |
| -CF₃ | 6.8 | 0.9 |
Table 3: Comparison of Caco-2 Permeability for Imatinib Analogues. While the this compound analogue shows lower apparent permeability (Papp) compared to more lipophilic analogues, it does not exhibit significant efflux, as indicated by an efflux ratio close to 1.
Experimental Protocols
Accurate and reproducible assessment of physicochemical properties is paramount in drug discovery. The following are detailed methodologies for key in vitro assays.
Kinetic Solubility Assay
Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution, simulating conditions often encountered in high-throughput screening.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
Precipitate Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.
-
Quantification (Optional): Alternatively, centrifuge the plate to pellet any precipitate. Collect the supernatant and determine the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy against a standard curve.
Lipophilicity (LogP) Determination by HPLC
Purpose: To determine the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.
Methodology:
-
System Preparation: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known LogP values to establish a calibration curve by plotting the logarithm of the retention factor (k') against the known LogP values. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.
-
Sample Analysis: Dissolve the test compound in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.
-
LogP Calculation: Determine the retention time of the test compound and calculate its log k'. Using the calibration curve, extrapolate the LogP value for the test compound.
Human Liver Microsome (HLM) Stability Assay
Purpose: To assess the metabolic stability of a compound by measuring its rate of depletion when incubated with human liver microsomes.
Methodology:
-
Reagent Preparation:
-
Thaw cryopreserved pooled human liver microsomes on ice.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a solution of NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, add the test compound (final concentration typically 1 µM) to the reaction buffer containing the liver microsomes (final protein concentration typically 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k, and the intrinsic clearance (Clint) is calculated from the half-life and the microsomal protein concentration.
Caco-2 Permeability Assay
Purpose: To assess the intestinal permeability of a compound and identify its potential for active efflux using the Caco-2 cell line as an in vitro model of the intestinal epithelium.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before the experiment.
-
Bidirectional Transport:
-
Apical to Basolateral (A→B) Permeability: Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
-
Basolateral to Apical (B→A) Permeability: Add the test compound to the basolateral chamber and measure its appearance in the apical chamber over time.
-
-
Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) as Papp(B→A) / Papp(A→B). An ER > 2 is generally indicative of active efflux.
-
Visualizing Workflows and Mechanisms
Experimental Workflow for Physicochemical Profiling
The following diagram illustrates a typical workflow for assessing the key physicochemical properties of a this compound-containing compound in a drug discovery setting.
Caption: Workflow for physicochemical profiling of phosphine oxides.
Impact of the this compound Moiety
This diagram illustrates the key physicochemical properties influenced by the incorporation of a this compound group.
Caption: Key properties influenced by the this compound moiety.
Brigatinib's Mechanism of Action: An Example of a this compound Drug
Brigatinib is an FDA-approved anaplastic lymphoma kinase (ALK) inhibitor for the treatment of non-small cell lung cancer (NSCLC). The this compound moiety in brigatinib contributes to its favorable drug-like properties. The following diagram illustrates its mechanism of action.
Caption: Brigatinib inhibits the EML4-ALK signaling pathway.
Conclusion
Phosphine oxides represent a valuable and increasingly utilized functional group in the medicinal chemist's toolbox. Their ability to confer high aqueous solubility, reduce lipophilicity, and improve metabolic stability makes them an attractive option for optimizing the physicochemical properties of drug candidates. While potential trade-offs in permeability need to be carefully managed, the overall profile of phosphine oxides offers a powerful strategy to overcome common ADME-related challenges in drug discovery. The successful development of drugs like brigatinib validates the utility of this functional group and encourages its further exploration in the design of new therapeutics. As our understanding of the nuanced effects of phosphine oxides on drug properties continues to grow, their role in shaping the next generation of medicines is set to expand.
References
- 1. This compound Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of permeability coefficients of compounds through caco-2 cell monolayer using artificial neural network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Phosphine Oxides as Ligands in Suzuki-Miyaura Cross-Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and excellent stereospecificity. The choice of ligand is critical to the success of this reaction, influencing catalytic activity, stability, and substrate scope. While traditional phosphine ligands are widely used, their sensitivity to air and moisture can be a practical drawback. Phosphine oxides have emerged as robust and versatile pre-ligands for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Their inherent stability to air and moisture simplifies handling and reaction setup, making them an attractive alternative for both academic research and industrial applications.[1][2][3]
This document provides detailed application notes, experimental protocols, and quantitative data on the use of phosphine oxides as ligands in Suzuki-Miyaura cross-coupling, intended to guide researchers in the effective application of this technology.
Application Notes
Advantages of Phosphine Oxide Ligands:
-
Air and Moisture Stability: Unlike many trivalent phosphine ligands, phosphine oxides are generally stable solids that do not require handling in an inert atmosphere, simplifying experimental procedures.[1][2]
-
Pre-ligand Concept: Secondary phosphine oxides (SPOs) exist in a tautomeric equilibrium with their trivalent phosphinous acid form.[3][4] Upon coordination to a metal center like palladium, this equilibrium can shift to favor the catalytically active phosphinous acid, which then participates in the catalytic cycle.[4] This in-situ generation of the active ligand from a stable precursor is a key advantage.
-
Enhanced Catalyst Stability and Recyclability: Catalyst systems employing this compound ligands have demonstrated high stability and recyclability. For instance, a system using cyclohexyldiphenyl this compound with Pd(OAc)₂ was reused for up to 10 cycles with good to excellent yields.[1][5] This is attributed to the this compound potentially acting as a labile ligand that prevents the agglomeration and precipitation of palladium nanoparticles, thus maintaining a consistent concentration of the active catalyst.[2]
-
Broad Substrate Scope: this compound-based catalysts have been successfully applied to the cross-coupling of a wide range of aryl halides (including challenging aryl chlorides) and arylboronic acids, accommodating various electronic and steric demands.[6][7][8]
Mechanism of Action:
The catalytic cycle of the Suzuki-Miyaura reaction with this compound pre-ligands follows the general mechanism of oxidative addition, transmetalation, and reductive elimination. The key distinction lies in the initial activation of the pre-ligand.
-
In-situ Catalyst Formation: The palladium precursor (e.g., Pd(OAc)₂) reacts with the secondary this compound.
-
Tautomerization: The secondary this compound undergoes tautomerization to its phosphinous acid form, which is the active ligand that coordinates to the palladium center.
-
Catalytic Cycle: The resulting Pd(0)-phosphine complex enters the catalytic cycle.
Below is a diagram illustrating the activation of a secondary this compound pre-ligand and its entry into the Suzuki-Miyaura catalytic cycle.
Caption: Activation of a secondary this compound pre-ligand and the subsequent Suzuki-Miyaura catalytic cycle.
Quantitative Data Summary
The following tables summarize the performance of various this compound ligands in the Suzuki-Miyaura cross-coupling of different aryl halides with arylboronic acids.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid using Modified Buchwald-type SPOs [6]
| Entry | Aryl Bromide | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 3b | KOH | THF | 60 | 1 | 98 |
| 2 | 4-Bromoanisole | 3b | KOH | THF | 60 | 1 | 95 |
| 3 | 4-Bromobenzonitrile | 3b | KOH | THF | 60 | 1 | 92 |
| 4 | 2-Bromotoluene | 3b | KOH | THF | 60 | 1 | 85 |
Reaction Conditions: Aryl bromide (0.5 mmol), phenylboronic acid (0.6 mmol), base (1.5 mmol), Pd(OAc)₂ (1.0 mol%), Ligand (2.0 mol%), THF (1.0 mL).[6]
Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using Di-tert-butylthis compound [8]
| Entry | Aryl Chloride | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Cs₂CO₃ | Dioxane | Reflux | 12 | 99 |
| 2 | Chlorobenzene | Cs₂CO₃ | Dioxane | Reflux | 12 | 99 |
| 3 | 2-Chlorotoluene | CsF | Dioxane | Reflux | 12 | 83 |
Reaction Conditions: Aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), base (2.0 mmol), Pd₂(dba)₃ (0.0218 mmol), (Me₃C)₂PH(O) (0.087 mmol), Dioxane (4.0 mL).[8]
Table 3: Recyclability of Pd(OAc)₂/Cyclohexyldiphenyl this compound Catalyst System [1][5]
| Cycle | Yield (%) |
| 1 | 95 |
| 2 | 94 |
| 3 | 92 |
| 4 | 91 |
| 5 | 89 |
| 6 | 88 |
| 7 | 85 |
| 8 | 83 |
| 9 | 81 |
| 10 | 78 |
Reaction Conditions: 4-Bromotoluene, phenylboronic acid, K₂CO₃, Toluene/H₂O, 100 °C.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid using a Modified Buchwald-type SPO Ligand [6]
Materials:
-
Palladium acetate (Pd(OAc)₂)
-
SPO Ligand 3b (as described in the cited literature)
-
Aryl bromide
-
Phenylboronic acid
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1.0 mol%) and the SPO ligand (2.0 mol%).
-
Add the aryl bromide (0.5 mmol), phenylboronic acid (0.6 mmol), and KOH (1.5 mmol).
-
Add anhydrous THF (1.0 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for the specified time (e.g., 1 hour).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using Di-tert-butylthis compound [8]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Di-tert-butylthis compound ((Me₃C)₂PH(O))
-
Aryl chloride
-
Phenylboronic acid
-
Cesium carbonate (Cs₂CO₃) or Cesium fluoride (CsF)
-
1,4-Dioxane, anhydrous
-
Reaction vial with a screw cap
-
Magnetic stirrer and hotplate
-
Inert gas (Argon or Nitrogen) atmosphere in a glovebox
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃ (0.0218 mmol) and (Me₃C)₂PH(O) (0.087 mmol) to a reaction vial.
-
Add anhydrous 1,4-dioxane (4.0 mL) and stir the mixture at room temperature until a homogeneous solution is formed.
-
Add the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and the appropriate base (Cs₂CO₃ or CsF, 2.0 mmol).
-
Seal the vial tightly with a screw cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath set to reflux.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the pure cross-coupled product.
Logical Workflow for Catalyst System Development
The development and application of a this compound-based catalyst system for Suzuki-Miyaura coupling can be represented by the following logical workflow.
Caption: Workflow for the development and application of a this compound-based Suzuki-Miyaura catalyst system.
Conclusion
Phosphine oxides represent a highly valuable class of pre-ligands for the Suzuki-Miyaura cross-coupling reaction. Their operational simplicity, robustness, and the high efficiency of the resulting palladium catalysts make them a compelling choice for a wide range of synthetic applications in research and development. The provided data and protocols serve as a practical guide for scientists to harness the full potential of these versatile ligands in their synthetic endeavors.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. chimia.ch [chimia.ch]
- 5. A tertiary this compound ligand-based recyclable system for the Suzuki–Miyaura and Negishi reactions: evidence for pseudo-homogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A rational pre-catalyst design for bis-phosphine mono-oxide palladium catalyzed reactions - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05472B [pubs.rsc.org]
- 8. scispace.com [scispace.com]
Application Notes and Protocols: Phosphine Oxide-Ligated Palladium-Catalyzed Heck Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This reaction has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The efficiency and selectivity of the Heck reaction are critically dependent on the nature of the ligands coordinated to the palladium center. While phosphine ligands are commonly employed, recent advancements have highlighted the utility of phosphine oxides, particularly secondary phosphine oxides (SPOs), as effective pre-ligands in these catalytic systems.[4][5]
This document provides detailed protocols for a Heck reaction utilizing a pre-formed, air-stable imidazole-based secondary phosphine oxide (SPO) ligated palladium(II) complex. This protocol offers the advantages of mild reaction conditions, broad substrate scope, and the use of a stable catalyst precursor.[4][5]
Catalytic Cycle
The catalytic cycle of the Heck reaction involves the transformation of a Pd(0) species through oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[6] In the context of a this compound-ligated palladium catalyst, the SPO may coordinate to the palladium center through its tautomeric phosphinous acid form. The active Pd(0) species is generated in situ from the Pd(II) precatalyst.
Caption: Figure 1: Proposed Catalytic Cycle for the SPO-Pd Catalyzed Heck Reaction.
Experimental Workflow
The general workflow for the this compound-ligated palladium-catalyzed Heck reaction involves the preparation of the catalyst, execution of the coupling reaction, and subsequent purification and analysis of the product.
Caption: Figure 2: General Experimental Workflow.
Data Presentation
The following table summarizes the yields obtained for the Heck reaction between various aryl halides and alkenes using the imidazole-based SPO-palladium complex as a catalyst.[4]
| Entry | Aryl Halide | Alkene | Product | Yield (%) |
| 1 | Iodobenzene | Styrene | trans-Stilbene | 95 |
| 2 | 4-Iodoanisole | Styrene | 4-Methoxy-trans-stilbene | 92 |
| 3 | 4-Iodotoluene | Styrene | 4-Methyl-trans-stilbene | 93 |
| 4 | 4-Iodonitrobenzene | Styrene | 4-Nitro-trans-stilbene | 85 |
| 5 | Bromobenzene | Styrene | trans-Stilbene | 88 |
| 6 | 4-Bromoanisole | Styrene | 4-Methoxy-trans-stilbene | 85 |
| 7 | Iodobenzene | n-Butyl acrylate | n-Butyl cinnamate | 90 |
| 8 | 4-Iodoanisole | n-Butyl acrylate | n-Butyl 4-methoxycinnamate | 88 |
| 9 | 4-Iodonitrobenzene | n-Butyl acrylate | n-Butyl 4-nitrocinnamate | 82 |
Experimental Protocols
Materials and Methods
-
Catalyst: Imidazole-based secondary this compound (SPO) ligated palladium complex.[4]
-
Reagents: Aryl halides, alkenes, potassium carbonate (K₂CO₃), and solvents were purchased from commercial suppliers and used without further purification.
-
Instrumentation: Reactions were monitored by thin-layer chromatography (TLC). Products were purified by column chromatography on silica gel. Characterization was performed using nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).[4]
Synthesis of Imidazole-based SPO-Pd Complex
A detailed procedure for the synthesis of the imidazole-based SPO ligand and its subsequent complexation with palladium(II) acetate can be found in the supporting information of the cited literature.[4]
General Procedure for the Heck Reaction
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the imidazole-based SPO-Pd complex (0.01 mmol, 1 mol%).
-
Add potassium carbonate (K₂CO₃) (2.0 mmol).
-
Add the aryl halide (1.0 mmol) and the alkene (1.2 mmol).
-
Add the solvent (e.g., toluene, 3 mL).
-
The reaction mixture is then stirred and heated at 60 °C.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired substituted alkene.[4]
Disclaimer: This protocol is intended for use by trained chemists. Appropriate safety precautions should be taken at all times. The reaction conditions may require optimization for different substrates.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Application of Phosphine Oxides in Asymmetric Catalysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral phosphine oxides have emerged as a versatile and powerful class of compounds in the field of asymmetric catalysis. Their inherent stability to air and moisture, coupled with their unique electronic and steric properties, makes them attractive alternatives and, in some cases, superior to traditional phosphine ligands. Phosphine oxides can function as chiral ligands for transition metal catalysts or act as organocatalysts in their own right. This document provides detailed application notes, experimental protocols, and comparative data for the use of phosphine oxides in key asymmetric transformations, including hydrogenation, cross-coupling reactions, aldol reactions, and cycloadditions.
I. Chiral Phosphine Oxides as Ligands in Asymmetric Hydrogenation
Chiral phosphine oxides, particularly atropisomeric bis(phosphine oxides) like BINAPO, serve as excellent ligands in transition metal-catalyzed asymmetric hydrogenation of various unsaturated substrates. The strong coordination of the phosphine oxide moiety to the metal center, combined with the defined chiral environment, allows for high enantioselectivity in the reduction of prochiral olefins.
Data Presentation: Asymmetric Hydrogenation of Functionalized Alkenes
| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) | Reference |
| 1 | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ / (R)-BINAPO | CH₂Cl₂ | 25 | 12 | >99 | 98 | 95 (S) | [1] |
| 2 | Methyl (Z)-α-acetamidoacrylate | [Rh(COD)₂]BF₄ / (R)-BINAPO | Toluene | 25 | 12 | >99 | 97 | 92 (S) | [1] |
| 3 | Itaconic acid dimethyl ester | [RuCl₂(C₆H₆)]₂ / (S)-BINAPO | MeOH | 50 | 24 | >99 | 95 | 98 (R) | [2] |
| 4 | Tiglic acid | [Ru(OAc)₂((S)-BINAPO)] | MeOH/H₂O | 30 | 48 | 98 | 92 | 93 (S) | [2] |
| 5 | Atropic acid | [Ir(COD)Cl]₂ / (R)-Ph-BPE oxide | CH₂Cl₂ | 25 | 16 | >99 | 96 | 97 (R) | [1] |
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate [1]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol) and (R)-BINAPO (3.3 mg, 0.005 mmol). Anhydrous, degassed CH₂Cl₂ (2 mL) is added, and the mixture is stirred for 20 minutes at room temperature to form the catalyst solution.
-
Reaction Setup: In a separate vial, methyl (Z)-α-acetamidocinnamate (110 mg, 0.5 mmol) is dissolved in anhydrous, degassed CH₂Cl₂ (3 mL).
-
Hydrogenation: The substrate solution is transferred to a high-pressure autoclave. The catalyst solution is then added via syringe. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 10 atm of H₂.
-
Reaction Monitoring: The reaction mixture is stirred at 25 °C for 12 hours. The conversion can be monitored by TLC or ¹H NMR spectroscopy.
-
Work-up and Purification: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford the desired product.
-
Enantiomeric Excess Determination: The enantiomeric excess is determined by chiral HPLC analysis.
Visualization
Caption: Experimental workflow for asymmetric hydrogenation.
II. Chiral Phosphine Oxides in Asymmetric Cross-Coupling Reactions
Axially chiral biaryl monophosphine oxides have been successfully employed as ligands in palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reactions. These ligands can induce high enantioselectivity in the formation of atropisomeric biaryls, which are important structural motifs in many chiral ligands and biologically active molecules.
Data Presentation: Asymmetric Suzuki-Miyaura Cross-Coupling
| Entry | Aryl Halide | Boronic Acid | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 1-bromo-2-methoxynaphthalene | 1-naphthylboronic acid | (S)-MeO-BIPHEPO | K₃PO₄ | Toluene | 80 | 24 | 92 | 95 | [3] |
| 2 | 1-iodo-2-naphthol | phenylboronic acid | (R)-WJ-Phos-oxide | Cs₂CO₃ | Dioxane | 100 | 12 | 85 | 91 | [3] |
| 3 | 2-bromobenzaldehyde | 2-methylphenylboronic acid | (S)-Cy-BIPHEPO | K₂CO₃ | THF | 60 | 36 | 78 | 88 | [4] |
| 4 | 1-chloro-2-nitronaphthalene | 1-naphthylboronic acid | (R)-MeO-BIPHEPO | KF | DME | 90 | 48 | 88 | 93 | [3] |
| 5 | 2-iodotoluene | 2-formylphenylboronic acid | (S)-WJ-Phos-oxide | Na₂CO₃ | DMF | 110 | 18 | 81 | 90 | [4] |
Experimental Protocols
Protocol 2: General Procedure for Palladium-Catalyzed Asymmetric Suzuki-Miyaura Cross-Coupling [3]
-
Reaction Setup: An oven-dried Schlenk tube is charged with Pd(OAc)₂ (1.1 mg, 0.005 mmol), (S)-MeO-BIPHEPO (5.8 mg, 0.01 mmol), and K₃PO₄ (85 mg, 0.4 mmol). The tube is evacuated and backfilled with argon three times.
-
Reagent Addition: 1-bromo-2-methoxynaphthalene (59 mg, 0.25 mmol), 1-naphthylboronic acid (52 mg, 0.3 mmol), and anhydrous toluene (2.5 mL) are added sequentially under argon.
-
Reaction: The Schlenk tube is sealed and the mixture is stirred at 80 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (10 mL) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by preparative thin-layer chromatography to afford the desired biaryl product.
-
Enantiomeric Excess Determination: The enantiomeric excess is determined by chiral HPLC analysis.
Visualization
Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling.
III. Chiral Phosphine Oxides as Organocatalysts in Asymmetric Aldol Reactions
Chiral phosphine oxides, such as BINAPO, can act as effective Lewis base organocatalysts in asymmetric aldol reactions. They activate silicon tetrachloride to form a chiral hypervalent silicon complex in situ. This complex then facilitates the stereoselective addition of a silyl enol ether (formed in situ from a ketone) to an aldehyde.
Data Presentation: Asymmetric Aldol Reaction
| Entry | Aldehyde | Ketone | Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (major) | Reference |
| 1 | Benzaldehyde | Acetone | (S)-BINAPO | SiCl₄, i-Pr₂NEt | CH₂Cl₂ | -78 | 24 | 95 | 5:95 | 98 (anti) | [5][6] |
| 2 | 4-Nitrobenzaldehyde | Cyclohexanone | (S)-BINAPO | SiCl₄, i-Pr₂NEt | CH₂Cl₂ | -78 | 12 | 92 | 8:92 | 97 (anti) | [5][6] |
| 3 | 2-Naphthaldehyde | Acetophenone | (R)-TOL-BINAPO | SiCl₄, i-Pr₂NEt | Toluene | -60 | 48 | 88 | 10:90 | 95 (anti) | [5] |
| 4 | Cinnamaldehyde | 3-Pentanone | (S)-BINAPO | SiCl₄, Cy₂NMe | CH₂Cl₂ | -78 | 36 | 85 | 95:5 | 96 (syn) | [6] |
| 5 | Furfural | Propiophenone | (R)-TOL-BINAPO | SiCl₄, i-Pr₂NEt | Et₂O | -78 | 24 | 90 | 15:85 | 94 (anti) | [5] |
Experimental Protocols
Protocol 3: General Procedure for Asymmetric Aldol Reaction Catalyzed by a Chiral this compound [5][6]
-
Reaction Setup: To a solution of (S)-BINAPO (13.1 mg, 0.02 mmol) in dry CH₂Cl₂ (0.5 mL) in a flame-dried flask under an argon atmosphere at -78 °C is added silicon tetrachloride (46 µL, 0.4 mmol). The mixture is stirred for 30 minutes.
-
Reagent Addition: A solution of the aldehyde (0.2 mmol) and ketone (0.6 mmol) in dry CH₂Cl₂ (1.5 mL) is added, followed by the dropwise addition of diisopropylethylamine (105 µL, 0.6 mmol).
-
Reaction: The reaction mixture is stirred at -78 °C for 24 hours.
-
Work-up: The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
Purification and Analysis: The residue is purified by flash column chromatography on silica gel to afford the aldol product. The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Visualization
Caption: Proposed pathway for the this compound-catalyzed asymmetric aldol reaction.
IV. Chiral Phosphine Oxides in Asymmetric Cycloaddition Reactions
Chiral phosphine oxides have also been utilized as catalysts in enantioselective cycloaddition reactions, such as the [4+1] cycloaddition of o-hydroxyphenyl-substituted secondary phosphine oxides with 3-indolylformaldehydes, to construct P- and C-stereocenters with high diastereoselectivity.[7] More recently, a chiral diamine-phosphine oxide ligated Ni-Al bimetallic catalyst has been developed for the enantioselective [3+2] cycloaddition of cyclopropyl ketones with alkynes.[8]
Data Presentation: Enantioselective [3+2] Cycloaddition of Cyclopropyl Ketones with Alkynes[8]
| Entry | Cyclopropyl Ketone | Alkyne | Ligand | Yield (%) | ee (%) |
| 1 | Cyclopropyl phenyl ketone | Diphenylacetylene | (S,S)-Ph-BOX-PO | 99 | 99 |
| 2 | Cyclopropyl (4-methoxyphenyl) ketone | Diphenylacetylene | (S,S)-Ph-BOX-PO | 98 | 98 |
| 3 | Cyclopropyl (4-chlorophenyl) ketone | Diphenylacetylene | (S,S)-Ph-BOX-PO | 95 | 97 |
| 4 | Cyclopropyl phenyl ketone | 1-phenyl-1-propyne | (S,S)-Ph-BOX-PO | 92 | 96 |
| 5 | Acetylcyclopropane | Diphenylacetylene | (S,S)-Ph-BOX-PO | 85 | 94 |
Experimental Protocols
Protocol 4: General Procedure for Ni-Al Bimetal-Catalyzed Enantioselective [3+2] Cycloaddition [8]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of Ni(COD)₂ (5.5 mg, 0.02 mmol) and the chiral diamine-phosphine oxide ligand (0.022 mmol) in THF (1.0 mL) is stirred for 30 min. To this solution is added a solution of AlMe₃ (1.0 M in hexanes, 0.02 mL, 0.02 mmol). The mixture is stirred for another 30 min.
-
Reaction Setup: To the catalyst solution is added the cyclopropyl ketone (0.4 mmol) and the alkyne (0.2 mmol).
-
Reaction: The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄ and concentrated. The residue is purified by flash chromatography on silica gel to give the cyclopentyl ketone product.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualization
Caption: General workflow for Ni-Al catalyzed [3+2] cycloaddition.
V. Synthesis of Chiral Phosphine Oxides
The development of efficient and scalable methods for the synthesis of enantiopure phosphine oxides is crucial for their application in asymmetric catalysis. A common and reliable method for the preparation of BINAPO, a widely used chiral this compound, is the oxidation of the corresponding chiral phosphine, BINAP.
Experimental Protocols
Protocol 5: Synthesis of (R)-BINAPO from (R)-BINAP [5][9]
-
Reaction Setup: In a 250 mL round-bottom flask, (R)-BINAP (5.0 g, 8.03 mmol) is dissolved in dichloromethane (200 mL).
-
Oxidation: To the stirred solution, 30% aqueous hydrogen peroxide (25 mL) is added dropwise at room temperature. The reaction is monitored by TLC (thin-layer chromatography).
-
Work-up: After completion of the reaction (typically 4 hours), the mixture is transferred to a separatory funnel. The organic layer is separated, washed with water (2 x 50 mL) and brine (50 mL), and then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield a white solid. The crude product can be further purified by recrystallization from a mixture of chloroform and hexane to afford enantiomerically pure (R)-BINAPO.
Visualization
Caption: Synthesis of (R)-BINAPO from (R)-BINAP.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient chiral monophosphorus ligands for asymmetric Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Phosphine Oxides as Ancillary Ligands: Application Notes and Protocols for Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Phosphine oxides, once primarily regarded as byproducts of phosphine chemistry, have emerged as a versatile and highly valuable class of ancillary ligands in organometallic chemistry. Their unique electronic and steric properties, coupled with their inherent stability to air and moisture, have led to their successful application in a wide range of catalytic transformations and the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of phosphine oxides as ancillary ligands, with a focus on their utility in catalysis and medicinal chemistry.
Application in Catalysis: Cross-Coupling Reactions
Phosphine oxides have proven to be exceptional ligands for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. They can act as stabilizing ligands for palladium nanoparticles, preventing their aggregation and maintaining high catalytic activity.[1][2] Furthermore, secondary phosphine oxides (SPOs) exist in tautomeric equilibrium with phosphinous acids, which can coordinate to metal centers and actively participate in the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis. Phosphine oxide ligands have been shown to be effective in promoting this reaction, particularly with challenging substrates such as aryl chlorides.
Table 1: Performance of this compound Ligands in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | This compound Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Triphenylthis compound | 2 | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | Tri(o-tolyl)this compound | 1 | K₂CO₃ | Dioxane | 80 | 6 | 98 |
| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | dppbO (1,4-Bis(diphenylphosphino)butane monoxide) | 2.5 | KOH | THF | 25 | 12 | 85 |
| 4 | 2-Chloropyridine | 3-Thienylboronic acid | JohnPhos oxide | 1.5 | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 92 |
Data compiled from various sources.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylthis compound (TPPO)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Standard Schlenk line glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and triphenylthis compound (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes at room temperature to form the pre-catalyst.
-
To this mixture, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Heck Coupling
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes. Imidazole-based secondary this compound (SPO) ligated palladium complexes have been shown to be highly effective precatalysts for this transformation under mild conditions.[3]
Table 2: Performance of Imidazole-Based SPO Ligand in Heck Coupling
| Entry | Aryl Halide | Olefin | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | 1.5 | K₂CO₃ | DMF | 60 | 12 | 95 |
| 2 | Bromobenzene | n-Butyl acrylate | 1.5 | K₂CO₃ | DMF | 60 | 12 | 92 |
| 3 | 4-Iodoanisole | Styrene | 1.5 | K₂CO₃ | DMF | 60 | 12 | 98 |
| 4 | 1-Iodonaphthalene | Methyl acrylate | 1.5 | K₂CO₃ | DMF | 60 | 12 | 89 |
Data adapted from Shaikh, A. A., & Hong, S. H. (2014). Beilstein Journal of Organic Chemistry, 10, 2465-2473.[3]
Experimental Protocol: Heck Coupling of Iodobenzene with Styrene
Materials:
-
Imidazole-based SPO-Pd complex (precatalyst)
-
Iodobenzene
-
Styrene
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard Schlenk line glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox, add the imidazole-based SPO-Pd complex (0.015 mmol, 1.5 mol%) to a dry Schlenk tube.
-
Add anhydrous DMF (2 mL), followed by iodobenzene (1.0 mmol), styrene (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with water (10 mL) and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the trans-stilbene product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. Sterically demanding this compound ligands, often generated in situ from the corresponding phosphines, have been shown to be highly effective in this transformation, even with challenging aryl chloride substrates.
Table 3: Performance of this compound Ligands in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Phosphine Ligand (precursor to oxide) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | NIXANTPHOS | 0.5 | NaOtBu | Toluene | 100 | 2 | 98 |
| 2 | Chlorobenzene | Aniline | tBuXPhos | 1.0 | K₃PO₄ | Dioxane | 110 | 16 | 95 |
| 3 | 2-Bromopyridine | n-Hexylamine | JohnPhos | 1.5 | LHMDS | THF | 80 | 8 | 91 |
| 4 | 4-Chloroanisole | Di-n-butylamine | RuPhos | 0.5 | K₂CO₃ | t-Amyl alcohol | 100 | 12 | 96 |
Data compiled from various sources.[4]
Application in Medicinal Chemistry
The incorporation of this compound moieties into drug candidates has emerged as a valuable strategy in medicinal chemistry. The this compound group is a strong hydrogen bond acceptor and can significantly improve the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability, without negatively impacting its biological activity.
A prominent example is Brigatinib (AP26113), a potent, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK), which is a key driver in certain types of non-small-cell lung cancer (NSCLC).[1] The this compound group in Brigatinib plays a crucial role in its high potency and selectivity.[1]
Signaling Pathway of Brigatinib in ALK-Positive NSCLC
Brigatinib exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK fusion protein, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Caption: Brigatinib inhibits ALK phosphorylation, blocking downstream signaling pathways.
Experimental Workflows and Protocols
Synthesis of a Palladium-Phosphine Oxide Pre-catalyst
A common method for preparing a palladium catalyst with a this compound ligand involves the in situ or pre-formation of the complex from a palladium(II) salt and the corresponding phosphine, which may be partially or fully oxidized.
Experimental Protocol: Synthesis of Bis(triphenylthis compound)palladium(II) Dichloride
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Triphenylthis compound (TPPO)
-
Acetonitrile, anhydrous
-
Standard Schlenk line glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask charged with a magnetic stir bar, add PdCl₂ (1 mmol) and triphenylthis compound (2.2 mmol).
-
Under an inert atmosphere, add anhydrous acetonitrile (20 mL).
-
Heat the mixture to reflux (approximately 82 °C) with stirring for 4 hours. The solution will typically turn from a suspension to a clear yellow-orange solution.
-
Allow the solution to cool to room temperature, during which a yellow precipitate should form.
-
Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Isolate the solid product by filtration under vacuum, wash with cold diethyl ether (2 x 10 mL), and dry under high vacuum.
High-Throughput Screening of this compound Ligands
High-throughput screening (HTS) is a powerful methodology for the rapid discovery and optimization of catalysts. A typical workflow for screening phosphine (and by extension, this compound) ligands in a cross-coupling reaction is depicted below.
Caption: A typical workflow for high-throughput screening of this compound ligands.
Catalytic Cycle Visualization
The catalytic cycle for the Suzuki-Miyaura reaction using a palladium-phosphine oxide catalyst is a fundamental concept in understanding its mechanism.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Phosphine Oxide in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of phosphine oxides in reaction mixtures, a critical aspect of process monitoring and impurity profiling in pharmaceutical and chemical research. The following sections detail protocols for the most common and robust analytical techniques: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR spectroscopy is a powerful and direct method for the quantification of phosphorus-containing compounds, including phosphine oxides. Its high natural abundance and wide chemical shift range allow for excellent signal separation and sensitivity.[1][2]
Application Note: Direct Quantification of Phosphine Oxide by ³¹P NMR
This method allows for the direct, non-destructive analysis of this compound in a complex reaction mixture, often without the need for extensive sample preparation or chromatographic separation. Quantitative ³¹P NMR (qNMR) is highly accurate and can be used to determine the concentration or purity of a target analyte.[3]
Key Advantages:
-
High Specificity: The large chemical shift range of ³¹P NMR minimizes signal overlap, even in complex mixtures.[3]
-
Direct Measurement: Provides a direct measure of the molar quantity of the analyte.
-
Non-destructive: The sample can be recovered after analysis.
-
Simplified Sample Preparation: Often, deuterated solvents are not required if a deuterium lock is not needed for shimming, and the sample can be analyzed directly.[3]
Experimental Protocol: Quantitative ³¹P NMR
1. Sample Preparation:
- Accurately weigh a known amount of the reaction mixture.
- Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).
- Add a known amount of a suitable internal standard. The internal standard should be a phosphorus-containing compound that does not react with the sample components and has a signal that is well-resolved from the analyte and other signals in the spectrum.[4] Common internal standards include triphenyl phosphate or a sealed capillary containing phosphoric acid.[3]
2. NMR Acquisition Parameters:
- Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended.
- Pulse Angle: Use a 90° pulse angle.[5]
- Relaxation Delay (d1): To ensure full relaxation of the ³¹P nuclei for accurate integration, a long relaxation delay is crucial. A delay of 5-7 times the longest T₁ of the phosphorus nuclei in the sample and standard is recommended. A typical starting point is a delay of 10-30 seconds.[5][6]
- Number of Scans: An appropriate number of scans should be acquired to achieve an adequate signal-to-noise ratio for both the analyte and the internal standard.[5]
- Proton Decoupling: Use proton decoupling to simplify the spectrum and improve sensitivity.
3. Data Processing and Quantification:
- Apply appropriate phasing and baseline correction to the spectrum.
- Integrate the area of the this compound signal and the internal standard signal.
- Calculate the concentration of the this compound using the following formula:
Workflow for Quantitative ³¹P NMR Analysis
Caption: Workflow for quantitative ³¹P NMR analysis of this compound.
| Parameter | Typical Value | Reference |
| Spectrometer Frequency | ≥ 300 MHz | [6] |
| Pulse Angle | 90° | [5] |
| Relaxation Delay (d1) | 10 - 30 s | [5][6] |
| Internal Standard | Triphenyl phosphate, Phosphoric acid | [3] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of components in a mixture. For phosphine oxides, reversed-phase HPLC with UV detection is a common and effective method.
Application Note: Quantification of Triphenylthis compound by Reversed-Phase HPLC
This method is suitable for the routine analysis of triphenylthis compound (TPPO) in reaction mixtures, offering good separation from the corresponding phosphine and other reaction components. The method can be validated for linearity, accuracy, precision, and sensitivity.[7][8]
Key Advantages:
-
High Sensitivity: Can detect low levels of this compound.[9]
-
Good Separation: Effectively separates this compound from related compounds.[7]
-
Robustness: The method is generally robust and reproducible.[8]
Experimental Protocol: Reversed-Phase HPLC for TPPO
1. Sample Preparation:
- Accurately weigh a known amount of the reaction mixture.
- Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known volume.
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
- Column: A C18 reversed-phase column is commonly used.[7]
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typical.[7][10] For mass spectrometry-compatible methods, formic acid can be used instead of phosphoric acid.[10][11]
- Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.[8]
- Injection Volume: 10-20 µL.[8]
- Detection: UV detection at a wavelength of 210 nm or 254 nm.[8]
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 20°C).[8]
3. Calibration and Quantification:
- Prepare a series of standard solutions of the this compound of known concentrations.
- Inject the standard solutions and the sample solution into the HPLC system.
- Construct a calibration curve by plotting the peak area of the this compound against its concentration.
- Determine the concentration of the this compound in the sample by interpolating its peak area on the calibration curve.
Workflow for HPLC Analysis
References
- 1. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. magritek.com [magritek.com]
- 6. rsc.org [rsc.org]
- 7. "Revrsed Phase High Performance Liquid Chromatographic Analysis of Trip" by Jerome E. Haky, Donald M. Baird et al. [nsuworks.nova.edu]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Determination of triphenylthis compound in active pharmaceutical ingredients by hollow-fiber liquid-phase microextraction followed by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Triphenylthis compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Triphenylthis compound | SIELC Technologies [sielc.com]
Application Notes and Protocols: Chiral Phosphine Oxides in Enantioselective Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective aldol reaction is a cornerstone of asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the generation of chiral β-hydroxy carbonyl compounds, which are pivotal structural motifs in numerous pharmaceuticals and natural products.[1][2][3] Among the diverse catalytic systems developed for this transformation, chiral phosphine oxides have emerged as a powerful class of organocatalysts.[4][5][6] These catalysts, in conjunction with silicon Lewis acids such as silicon tetrachloride (SiCl4) or trichlorosilane (HSiCl3), facilitate highly efficient and stereoselective aldol reactions without the need for pre-formed enolates.[4][7]
The operative mechanism involves the in situ formation of a trichlorosilyl enol ether from a carbonyl donor. The chiral phosphine oxide then coordinates to this intermediate, forming a chiral hypervalent silicon complex.[1][5][8] This complex subsequently activates the aldol acceptor, typically an aldehyde, leading to a highly organized, six-membered transition state that dictates the stereochemical outcome of the reaction.[1] This methodology has been successfully applied to a wide range of substrates, including cross-aldol reactions between different carbonyl compounds (ketones and aldehydes), as well as unprecedented catalytic enantioselective double aldol reactions for the construction of multiple stereogenic centers in a single operation.[1][5][6]
Advantages of Chiral this compound Catalysis
-
Operational Simplicity: Avoids the preparation and isolation of sensitive enol ether precursors.[4]
-
High Stereoselectivity: Delivers aldol products with excellent diastereoselectivity and enantioselectivity.[4][6]
-
Broad Substrate Scope: Applicable to cross-aldol reactions between ketones and aldehydes, two different aldehydes, and two different ketones.[1][5]
-
Tandem Reactions: Enables complex transformations such as double aldol reactions, constructing up to four stereocenters in one pot.[1][5]
-
Regioselectivity: In certain cases, such as with unsymmetrical diketones, the catalyst system can promote regioselective enolization, leading to a single major product.[9]
Data Presentation: Performance of Chiral Phosphine Oxides in Enantioselective Aldol Reactions
The following tables summarize the quantitative data for various enantioselective aldol reactions catalyzed by chiral phosphine oxides, primarily focusing on the widely used (S)-BINAPO catalyst.
Table 1: (S)-BINAPO-Catalyzed Cross-Aldol Reaction of Ketones with Aldehydes
| Entry | Ketone (Aldol Donor) | Aldehyde (Aldol Acceptor) | Diastereomeric Ratio (syn/anti) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | Benzaldehyde | >95/5 | 85 | 94 |
| 2 | Acetophenone | 4-Chlorobenzaldehyde | >95/5 | 88 | 96 |
| 3 | Acetophenone | 2-Naphthaldehyde | >95/5 | 82 | 95 |
| 4 | Propiophenone | Benzaldehyde | 94/6 | 78 | 97 |
| 5 | Cyclohexanone | Benzaldehyde | 91/9 | 90 | 98 |
| 6 | Cyclopentanone | Benzaldehyde | 88/12 | 85 | 92 |
Data synthesized from multiple sources.
Table 2: (S)-BINAPO-Catalyzed Cross-Aldol Reaction Between Two Different Aldehydes
| Entry | Aldehyde 1 (Donor) | Aldehyde 2 (Acceptor) | Diastereomeric Ratio (syn/anti) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Propanal | Benzaldehyde | 90/10 | 75 | 91 |
| 2 | Butanal | 4-Methoxybenzaldehyde | 88/12 | 72 | 93 |
| 3 | Isovaleraldehyde | Benzaldehyde | >95/5 | 80 | 95 |
Data synthesized from multiple sources.
Table 3: (S)-BINAPO-Catalyzed Enantioselective Double Aldol Reaction
| Entry | Ketone | Aldehyde | Diastereomeric Ratio | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | Benzaldehyde | >20:1 | 75 | 98 |
| 2 | Acetophenone | 4-Bromobenzaldehyde | >20:1 | 78 | 97 |
| 3 | Propiophenone | Benzaldehyde | 15:1 | 70 | 99 |
Data synthesized from multiple sources, showcasing the formation of products with multiple stereocenters.[1]
Experimental Protocols
General Procedure for the (S)-BINAPO-Catalyzed Enantioselective Cross-Aldol Reaction Between a Ketone and an Aldehyde
Materials:
-
(S)-BINAPO (chiral this compound catalyst)
-
Ketone (aldol donor)
-
Aldehyde (aldol acceptor)
-
Silicon tetrachloride (SiCl4)
-
Triethylamine (Et3N) or similar amine base
-
Anhydrous dichloromethane (CH2Cl2) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware, dried in an oven before use
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Protocol:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere, add the chiral this compound catalyst, (S)-BINAPO (typically 5-10 mol%).
-
Solvent and Reagents: Add anhydrous dichloromethane, followed by the ketone (1.5-2.0 equivalents) and the amine base (e.g., triethylamine, 2.0-3.0 equivalents).
-
Cooling: Cool the reaction mixture to the specified temperature, typically -78 °C, using a dry ice/acetone bath.
-
Addition of SiCl4: Slowly add silicon tetrachloride (1.5-2.0 equivalents) to the stirred solution. Stir the mixture for 30-60 minutes at -78 °C to facilitate the in situ formation of the trichlorosilyl enol ether.
-
Addition of Aldehyde: Add the aldehyde (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from several hours to 24 hours depending on the substrates.
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
Analysis: Determine the yield, diastereomeric ratio (by 1H NMR analysis of the crude product), and enantiomeric excess (by chiral HPLC analysis).
General Procedure for the (S)-BINAPO-Catalyzed Enantioselective Double Aldol Reaction
Protocol:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere, add (S)-BINAPO (10 mol%) and the ketone (1.0 equivalent).
-
Solvent and Reagents: Add anhydrous dichloromethane, followed by the amine base (e.g., Hünig's base, 4.0 equivalents).
-
Cooling: Cool the mixture to -78 °C.
-
Addition of SiCl4: Slowly add silicon tetrachloride (3.0 equivalents) and stir for 30 minutes.
-
Addition of Aldehyde: Add the aldehyde (2.5 equivalents) to the reaction mixture.
-
Reaction and Work-up: Stir at -78 °C for 24-48 hours. The quenching and work-up procedures are similar to the cross-aldol reaction protocol described above.
-
Purification and Analysis: Purify the product via flash column chromatography. Analyze the product for yield, diastereomeric ratio, and enantiomeric excess.
Mandatory Visualizations
References
- 1. This compound-Catalyzed Asymmetric Aldol Reactions and Double Aldol Reactions [jstage.jst.go.jp]
- 2. This compound-Catalyzed Asymmetric Aldol Reactions and Double Aldol Reactions [jstage.jst.go.jp]
- 3. A catalytic enantioselective stereodivergent aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective aldol reactions catalyzed by chiral phosphine oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Catalyzed Asymmetric Aldol Reactions and Double Aldol Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Phosphine Oxide-Based Supramolecular Ligands in Rhodium-Catalyzed Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of phosphine oxide-based supramolecular ligands in rhodium-catalyzed asymmetric hydrogenation. This innovative approach leverages non-covalent interactions to form highly effective and modular catalytic systems, offering significant advantages in the synthesis of chiral molecules.
Introduction and Application
This compound-based supramolecular ligands represent a significant advancement in asymmetric catalysis. This strategy involves the self-assembly of two or more ligand components in the presence of a rhodium precursor to form a highly organized and effective chiral catalyst. Typically, a chiral phosphoramidite ligand and a phosphine ligand bearing a this compound group are employed. These components associate through hydrogen bonding between the P-N-H moiety of the phosphoramidite and the P=O group of the this compound, creating a bidentate-like ligand system around the rhodium center.[1][2]
The key advantage of this supramolecular approach lies in its modularity. By simply varying the this compound or phosphoramidite components, a large library of catalysts can be rapidly screened for a specific substrate, accelerating the discovery of optimal reaction conditions. This is particularly beneficial in drug development and fine chemical synthesis where rapid optimization is crucial.[3]
These catalytic systems have demonstrated exceptional performance, particularly in the asymmetric hydrogenation of functionalized alkenes such as dehydroamino acid derivatives and enamides, yielding products with high enantioselectivity (ee).[1][4] Notably, substrates containing a hydroxyl group that can participate in hydrogen bonding with the catalyst often exhibit superior results, highlighting the crucial role of these non-covalent interactions in the catalytic cycle.[1][2]
Mechanism of Action: The Supramolecular Approach
The catalytic cycle is generally believed to follow an "unsaturated" pathway, also known as the Halpern mechanism.[4][5] The supramolecular assembly plays a critical role in orienting the substrate for highly stereoselective hydrogenation.
Key Mechanistic Steps:
-
Catalyst Formation: In solution, the rhodium precursor, the this compound-containing ligand, and the chiral phosphoramidite self-assemble via hydrogen bonding to form the active supramolecular catalyst.[1]
-
Substrate Coordination: The prochiral alkene substrate coordinates to the rhodium center. The supramolecular structure, through hydrogen bonding with the substrate, creates a highly ordered catalyst-substrate complex, which is key for enantioselection.[1][4]
-
Oxidative Addition: Molecular hydrogen adds to the rhodium center, forming a rhodium dihydride species.[5]
-
Migratory Insertion: One of the hydride ligands is transferred to a carbon atom of the coordinated double bond, forming a rhodium-alkyl intermediate. This step is often rate-determining and sets the stereochemistry of the final product.[5]
-
Reductive Elimination: The second hydride ligand is transferred to the other carbon atom of the former double bond, leading to the formation of the saturated product and regenerating the active rhodium catalyst.[5]
The hydrogen bond between the this compound and the phosphoramidite enforces a specific geometry on the catalytic pocket, while additional hydrogen bonds between the catalyst and a functionalized substrate can further lock the substrate into a preferred orientation for the hydride transfer, leading to high enantioselectivity.[1]
Caption: Proposed unsaturated catalytic cycle for rhodium-catalyzed asymmetric hydrogenation using this compound-based supramolecular ligands.
Experimental Protocols
Protocol for the Synthesis of a Representative this compound Ligand
This protocol describes the synthesis of a bisphosphine monoxide ligand, a key component of the supramolecular catalytic system.[1]
Materials:
-
Diphenylthis compound
-
Sodium hydride (60% dispersion in mineral oil)
-
3-Iodobenzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Dichloromethane
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Under a nitrogen atmosphere, suspend sodium hydride (4.5 mmol) in anhydrous THF (35 mL) in a flame-dried flask at 0 °C.
-
Slowly add diphenylthis compound (3.0 mmol) to the suspension.
-
Stir the mixture for 10 minutes at 0 °C.
-
Add 3-iodobenzyl bromide (3.3 mmol) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 6 hours.
-
Quench the reaction by carefully adding water (10 mL).
-
Extract the aqueous layer three times with ethyl acetate (40 mL each).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/dichloromethane (2/8) eluent to yield the desired this compound ligand as a white solid.
Caption: Workflow for the synthesis of a this compound ligand.
Protocol for In Situ Catalyst Preparation and Asymmetric Hydrogenation
This protocol is designed for the parallel screening of catalysts in the asymmetric hydrogenation of benchmark substrates.[1]
Materials:
-
Rhodium precursor: [Rh(COD)₂]BF₄
-
This compound ligand (Ligand A)
-
Chiral phosphoramidite ligand (Ligand B)
-
Substrate (e.g., Methyl (Z)-2-acetamidocinnamate)
-
Anhydrous and degassed dichloromethane (CH₂Cl₂)
-
Hydrogen gas (high purity)
-
Autoclave system for parallel reactions with glass vials and stir bars
Procedure:
-
Stock Solution Preparation (in a glovebox):
-
Prepare a 1.0 mM stock solution of the rhodium precursor, [Rh(COD)₂]BF₄, in CH₂Cl₂.
-
Prepare a 1.1 mM stock solution of the this compound ligand (Ligand A) in CH₂Cl₂.
-
Prepare a 1.1 mM stock solution of the chiral phosphoramidite ligand (Ligand B) in CH₂Cl₂.
-
-
Catalyst Formation (in a glovebox):
-
In a reaction vial, combine the rhodium precursor stock solution (e.g., 100 µL, 0.1 µmol) with the this compound ligand stock solution (e.g., 100 µL, 0.11 µmol) and the phosphoramidite ligand stock solution (e.g., 100 µL, 0.11 µmol).
-
Allow the mixture to stir for 15-30 minutes at room temperature to facilitate the formation of the supramolecular catalyst complex. 31P NMR can be used to confirm the formation of the heterocomplex.[1]
-
-
Hydrogenation Reaction:
-
Prepare a solution of the substrate (0.1 mmol) in CH₂Cl₂ (e.g., 0.7 mL).
-
Add the substrate solution to the vial containing the pre-formed catalyst. The final catalyst loading will be 0.1 mol% relative to the substrate.
-
Place the vial in the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas.
-
Pressurize the autoclave to the desired pressure (e.g., 10 bar H₂).
-
Stir the reaction at room temperature for the specified time (e.g., 16 hours).
-
-
Analysis:
-
After the reaction, carefully vent the autoclave.
-
Take an aliquot of the reaction mixture and determine the conversion by ¹H NMR or GC.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.
-
Quantitative Data Summary
The following tables summarize the performance of various this compound-based supramolecular rhodium catalysts in the asymmetric hydrogenation of benchmark substrates. The ligand numbering corresponds to the structures reported in the cited literature.[1]
Table 1: Asymmetric Hydrogenation of Dehydroamino Acid Derivatives
| Substrate | Catalyst ([Rh(Ligand A)(Ligand B)]) | H₂ Pressure (bar) | Conversion (%) | ee (%) | Reference |
| Methyl (Z)-2-acetamidocinnamate | [Rh(3)(6)] | 10 | >99 | 93 | [1] |
| Methyl (Z)-2-acetamidocinnamate | [Rh(4)(6)] | 10 | >99 | 93 | [1] |
| Methyl (Z)-2-acetamidocinnamate | [Rh(5)(6)] | 10 | >99 | 92 | [1] |
| Methyl 2-acetamidoacrylate | [Rh(3)(6)] | 10 | >99 | 78 | [1] |
| Methyl 2-acetamidoacrylate | [Rh(4)(6)] | 10 | >99 | 80 | [1] |
Table 2: Asymmetric Hydrogenation of Hydroxyl-Functionalized Substrates
| Substrate | Catalyst ([Rh(Ligand A)(Ligand B)]) | H₂ Pressure (bar) | Conversion (%) | ee (%) | Reference |
| Methyl 2-(hydroxymethyl)acrylate | [Rh(3)(6)] | 10 | >99 | >99 | [1] |
| Methyl 2-(hydroxymethyl)acrylate | [Rh(5)(6)] | 10 | >99 | >99 | [1] |
| (E)-4-hydroxy-2-methylbut-2-en-1-yl acetate | [Rh(3)(6)] | 10 | >99 | >99 | [1] |
| (E)-4-hydroxy-2-methylbut-2-en-1-yl acetate | [Rh(5)(6)] | 10 | >99 | >99 | [1] |
Conclusion
This compound-based supramolecular ligands offer a powerful and versatile platform for rhodium-catalyzed asymmetric hydrogenation. The modular nature of these systems allows for rapid catalyst screening and optimization, leading to high enantioselectivities for a range of important substrates. The detailed protocols and data presented herein provide a solid foundation for researchers to explore and apply this promising technology in their own synthetic endeavors.
References
Application Notes and Protocols: The Role of Phosphine Oxides in Catalytic Wittig and Mitsunobu Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig and Mitsunobu reactions are cornerstone transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high reliability. However, the stoichiometric generation of phosphine oxide byproducts often complicates product purification and presents environmental concerns, particularly in large-scale applications.[1][2] Recent advancements have led to the development of catalytic versions of these reactions, where phosphine oxides serve as recyclable pre-catalysts.[3] This approach minimizes waste and improves atom economy by regenerating the active phosphine catalyst in situ through the use of a stoichiometric reductant.[4][5]
These application notes provide a detailed overview of the use of phosphine oxides in catalytic Wittig and Mitsunobu reactions. We present key quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate the adoption of these greener and more efficient synthetic methodologies.
Phosphine Oxides in the Catalytic Wittig Reaction
The catalytic Wittig reaction circumvents the stoichiometric use of phosphine by employing a this compound pre-catalyst that is reduced in situ to the corresponding phosphine.[6] This phosphine then participates in the standard Wittig reaction cycle to generate the desired alkene, reforming the this compound, which re-enters the catalytic cycle. The choice of this compound and the reducing agent, typically a silane, is crucial for the efficiency of the reaction.[2][7]
Quantitative Data for Catalytic Wittig Reactions
The following table summarizes representative quantitative data for catalytic Wittig reactions using various this compound pre-catalysts.
| Entry | This compound Catalyst | Aldehyde | Alkyl Halide | Reductant | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | 3-Methyl-1-phenylphospholane 1-oxide | Benzaldehyde | Methyl bromoacetate | Diphenylsilane | 10 | 85 | [3] |
| 2 | Dibenzophosphole oxide | 4-Nitrobenzaldehyde | Ethyl bromoacetate | Phenylsilane | 5 | 92 | [2] |
| 3 | Bridged [2.2.1] bicyclic this compound | o-Sulfonamidebenzaldehyde | Ethyl allenoate | Diphenylsilane | 15 | 88 | [8][9] |
| 4 | Triphenylthis compound | Benzaldehyde | Benzyl bromide | Ph2SiH2 | 10 | 78 | [1] |
| 5 | 1-Phenylphospholane 1-oxide | Cyclohexanecarboxaldehyde | Ethyl bromoacetate | Phenylsilane | 10 | 95 | [10] |
Experimental Protocol: Catalytic Wittig Reaction
This protocol is a general procedure for a catalytic Wittig reaction using a this compound pre-catalyst and a silane reducing agent.
Materials:
-
This compound pre-catalyst (e.g., 3-methyl-1-phenylphospholane 1-oxide)
-
Aldehyde
-
Alkyl halide
-
Silane reductant (e.g., diphenylsilane)
-
Base (e.g., Na2CO3)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the this compound pre-catalyst (4–10 mol%), the aldehyde (1.0 equiv), the alkyl halide (1.1–1.5 equiv), and the base (1.5 equiv).[1]
-
Add anhydrous toluene to the flask.
-
Add the silane reductant (1.1–1.5 equiv) to the reaction mixture.[1]
-
Heat the reaction mixture to 100 °C and stir for 24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkene.
Catalytic Wittig Reaction Workflow
Figure 1. Experimental workflow for a typical catalytic Wittig reaction.
Phosphine Oxides in the Catalytic Mitsunobu Reaction
Similar to the Wittig reaction, the Mitsunobu reaction can be made catalytic in phosphine by the in situ reduction of the this compound byproduct.[10][11] This strategy is particularly attractive for large-scale synthesis where the removal of stoichiometric triphenylthis compound is a significant challenge.[12] The success of the catalytic Mitsunobu reaction hinges on the chemoselective reduction of the this compound in the presence of the other reactive components.[11]
Quantitative Data for Catalytic Mitsunobu Reactions
The following table presents key quantitative data for catalytic Mitsunobu reactions.
| Entry | This compound Catalyst | Alcohol | Nucleophile | Reductant | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | 1-Phenylphospholane 1-oxide | Benzyl alcohol | 4-Nitrobenzoic acid | Phenylsilane | 10 | 77 | [11] |
| 2 | Dibenzophosphole oxide | 4-Trifluoromethylbenzyl alcohol | 4-Nitrobenzoic acid | Phenylsilane | 10 | 68 | [11] |
| 3 | 2-[(Diphenylphosphoryl)methyl]phenol | Benzyl alcohol | Phthalimide | (Not an in situ reduction system) | 10 | 95 | [13] |
| 4 | 1-Phenylphospholane | 4-Methoxybenzyl alcohol | 4-Nitrobenzoic acid | Phenylsilane | 10 | 70 (fully catalytic) | [11] |
Experimental Protocol: Catalytic Mitsunobu Reaction
This protocol describes a general procedure for a Mitsunobu reaction that is catalytic in phosphine.
Materials:
-
This compound pre-catalyst (e.g., 1-phenylphospholane 1-oxide)
-
Alcohol
-
Nucleophile (e.g., carboxylic acid, pKa < 13)[12]
-
Azodicarboxylate (e.g., diisopropyl azodicarboxylate, DIAD)
-
Silane reductant (e.g., phenylsilane)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a pressure tube equipped with a stir bar, add the this compound pre-catalyst (10 mol%) and the nucleophile (1.5 equiv).[11]
-
Add anhydrous THF, followed by the alcohol (1.0 equiv), the azodicarboxylate (1.1 equiv), and the silane reductant (1.1 equiv).[11]
-
Seal the reaction vessel and heat to 80 °C for 18 hours.[11]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.[11]
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Catalytic Mitsunobu Reaction Mechanism
Figure 2. Catalytic cycle of the Mitsunobu reaction using a this compound pre-catalyst.
Conclusion
The use of phosphine oxides as pre-catalysts in Wittig and Mitsunobu reactions represents a significant advancement towards more sustainable and industrially viable synthetic methods. By implementing a catalytic cycle involving in situ reduction of the this compound, these protocols reduce waste and simplify product purification without compromising the high yields and broad substrate scope characteristic of these classic reactions. The provided data, protocols, and diagrams serve as a valuable resource for researchers looking to incorporate these greener methodologies into their synthetic strategies. Further development in this area, including the design of more efficient this compound catalysts and milder reducing agents, will continue to enhance the utility of these powerful transformations.[8]
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Bridged [2.2.1] bicyclic this compound facilitates catalytic γ-umpolung addition–Wittig olefination - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04381C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Applications of recyclable phosphorous reagents: Mechanistic insights drive improvements towards greener methodologies [morressier.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Catalytic Wittig and aza-Wittig reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 13. tcichemicals.com [tcichemicals.com]
Triphenylphosphine Oxide: Application Notes and Protocols for Enhanced Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylphosphine oxide (TPPO) is a well-established and versatile crystallization agent, particularly effective for inducing or improving the crystallinity of compounds that are otherwise difficult to crystallize, such as oils or poorly crystalline solids.[1] Its utility stems from the strong hydrogen bond accepting capability of its phosphoryl oxygen atom, which can interact with proton-donating functional groups in a target molecule. This interaction facilitates the formation of stable, well-ordered co-crystalline structures.[2]
These application notes provide a comprehensive overview of the principles and methods for utilizing TPPO as a crystallization agent. Detailed protocols for screening and optimization, along with data on successful applications, are presented to guide researchers in leveraging this powerful tool for crystal engineering, polymorph screening, and the purification of active pharmaceutical ingredients (APIs).
Mechanism of Action
The primary mechanism by which TPPO promotes crystallization is through the formation of co-crystals. This process is driven by strong and directional hydrogen bonds between the phosphoryl oxygen (P=O) of TPPO and a hydrogen bond donor on the target molecule.[2] Common functional groups that can effectively co-crystallize with TPPO include:
-
Carboxylic Acids: Form robust hydrogen bonds with the phosphoryl oxygen.
-
Phenols: The acidic proton of the hydroxyl group readily interacts with TPPO.[3]
-
Amides and Ureas: The N-H protons can act as hydrogen bond donors.
-
Other Acidic Protons: Molecules with other sufficiently acidic protons can also form co-crystals with TPPO.
The formation of these co-crystals introduces a rigid and well-defined structural motif that can overcome kinetic barriers to nucleation and promote the growth of high-quality single crystals.
Data Presentation
The success of co-crystallization with TPPO can be quantified in various ways, including the success rate of forming co-crystals in screening experiments and the stoichiometric ratios observed in the resulting crystalline forms.
| Target Molecule Class | Co-crystal Formation Success Rate | Notes | Reference |
| N,N'-Diphenylureas | 64% (9 out of 14 compounds) | A clear trend was observed where co-crystals were formed when the calculated interaction energy between the urea and TPPO was significantly greater than the self-interaction energy of the urea. | [4] |
| General Co-crystal Screening | 36% - 56% | Success rates for co-crystal screening vary depending on the method used (e.g., liquid-assisted grinding, solvent evaporation, saturation temperature measurement). These figures represent general co-crystallization success and are not specific to TPPO but provide a relevant benchmark. | [5] |
| Target Molecule | Stoichiometric Ratio (Target:TPPO) | Crystallization Method | Reference |
| p-Toluenesulfonamide (p-TSA) | 1:1 and 3:2 | Batch and semi-batch crystallization in acetonitrile. | [3] |
| Diisopropyl hydrazinedicarboxylate (H2DIAD) | 1:1 | In situ during a Mitsunobu reaction, followed by filtration. | [2] |
| (Pentachlorophenoxy)acetic acid | 1:1 | Not specified | [2] |
| N,N'-Diphenylureas (various meta-substituted) | 1:1 | Not specified | [4] |
Experimental Protocols
The following protocols provide a general framework for utilizing TPPO as a crystallization agent. Optimization of solvent, stoichiometry, and crystallization technique is often necessary for each specific target molecule.
Protocol 1: Co-crystal Screening by Solvent Evaporation
This is a common and straightforward method for initial screening of co-crystal formation.[2]
Materials:
-
Target compound
-
Triphenylthis compound (TPPO)
-
A selection of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene)
-
Small vials (e.g., 2 mL glass vials)
-
Analytical balance
-
Vortex mixer
-
Microscope
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the target compound in a suitable solvent. The concentration should be near saturation.
-
Prepare a stock solution of TPPO in the same solvent, also near saturation.
-
-
Screening:
-
In a series of vials, combine the target compound and TPPO solutions in different stoichiometric ratios (e.g., 1:1, 1:2, 2:1).
-
Include control experiments with the target compound and TPPO alone.
-
Gently vortex the vials to ensure thorough mixing.
-
-
Crystallization:
-
Leave the vials loosely capped in a vibration-free environment to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vials periodically under a microscope for crystal formation.
-
-
Analysis:
-
Once crystals have formed, isolate them by filtration or decantation.
-
Characterize the crystals using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and single-crystal X-ray diffraction to confirm the formation of a new crystalline phase (co-crystal) and determine its structure.[6][7]
-
Protocol 2: Co-crystallization by Slurry Conversion
This method is useful for screening and for producing the thermodynamically most stable crystalline form.[8]
Materials:
-
Target compound
-
Triphenylthis compound (TPPO)
-
A selection of solvents in which the target compound and TPPO have limited solubility.
-
Small vials with magnetic stir bars.
-
Stir plate.
Procedure:
-
Preparation:
-
Add the target compound and TPPO to a vial in a chosen stoichiometric ratio (e.g., 1:1).
-
Add a small amount of the selected solvent, just enough to form a mobile slurry.
-
-
Equilibration:
-
Seal the vial and stir the slurry at a constant temperature (e.g., room temperature or elevated temperature) for an extended period (24-72 hours). This allows the system to reach thermodynamic equilibrium.
-
-
Isolation and Analysis:
-
Isolate the solid material by filtration.
-
Wash the solid with a small amount of the same solvent.
-
Dry the solid and analyze by PXRD and DSC to determine if a co-crystal has formed.
-
Visualizations
Mechanism of TPPO Co-crystallization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Phosphine Oxide Catalyst Deactivation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of phosphine oxide catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of deactivation for this compound organocatalysts?
A1: this compound organocatalysts can deactivate through several mechanisms, depending on the reaction type and conditions. The most common pathways include:
-
Auto-inhibition: At higher concentrations, some this compound catalysts, particularly phenolic variants, can self-aggregate through hydrogen bonding, reducing their effective concentration and catalytic activity.[1][2]
-
Formation of Inactive Adducts: The catalyst can form stable, inactive complexes with substrates, products, or even solvents, removing it from the catalytic cycle.
-
Inefficient Regeneration in Redox-Driven Cycles: In catalytic cycles where the this compound is a pre-catalyst that is reduced in situ to the active phosphine(III) species (e.g., catalytic Wittig or Mitsunobu reactions), incomplete or slow reduction of the this compound can lead to a decrease in the concentration of the active catalyst and, consequently, a lower reaction rate.[3]
-
Thermal Degradation: At elevated temperatures, this compound catalysts can undergo decomposition, leading to a loss of structural integrity and catalytic activity. However, many aromatic phosphine oxides exhibit high thermal stability.[4]
-
Hydrolysis: In the presence of water, some this compound catalysts, especially those with sensitive functional groups like silyl ethers, can undergo hydrolysis, altering their structure and catalytic properties.[5]
-
Racemization: For P-chirogenic this compound catalysts, racemization can occur under certain conditions, leading to a loss of enantioselectivity, which is a form of functional deactivation.
Q2: My reaction with a phenolic this compound catalyst is stalling. What could be the cause?
A2: A common issue with phenolic this compound catalysts, especially in reactions like the redox-neutral Mitsunobu, is auto-inhibition.[1][2] At higher catalyst loadings, the catalyst molecules can form hydrogen-bonded dimers or oligomers, which are less active or inactive.
Q3: I am using a this compound as a pre-catalyst in a redox-driven reaction, and the activity is decreasing over time. Why is this happening?
A3: In redox-driven catalysis, the this compound must be efficiently reduced to the corresponding phosphine to maintain the catalytic cycle. A progressive decrease in activity suggests that this reduction process is becoming less efficient as the reaction proceeds.[3] This could be due to the degradation of the reducing agent or the formation of inhibitory byproducts.
Q4: How can I detect the deactivation of my this compound catalyst?
A4: The most effective method for monitoring the state of your catalyst is ³¹P NMR spectroscopy.[5][6][7][8][9] A change in the chemical shift or the appearance of new signals can indicate catalyst degradation, oxidation, or the formation of inactive species. For instance, the oxidation of a phosphine to a this compound is readily observed as a significant downfield shift in the ³¹P NMR spectrum.[5]
Troubleshooting Guides
Issue 1: Decreased Catalytic Activity with a Phenolic this compound Catalyst
| Possible Cause | Troubleshooting Steps |
| Auto-inhibition | 1. Reduce Catalyst Loading: Perform the reaction with a lower concentration of the this compound catalyst. Kinetic studies have shown that for some phenolic phosphine oxides, the turnover frequency (TOF) increases as the catalyst concentration decreases.[1][2] 2. Modify the Catalyst Structure: If possible, use a catalyst with substituents that sterically hinder the formation of hydrogen-bonded aggregates. |
| Formation of Inactive Adducts | 1. Change the Solvent: The polarity and coordinating ability of the solvent can influence the formation of inactive adducts. Screen different solvents to find one that disfavors these interactions. 2. Modify Reaction Temperature: Adjusting the temperature may destabilize inactive complexes. |
Issue 2: Progressive Loss of Activity in a Redox-Driven Catalytic Cycle
| Possible Cause | Troubleshooting Steps |
| Inefficient Reduction of this compound | 1. Use a More Efficient Reducing Agent: Switch to a more potent or compatible reducing agent. For example, strained small-ring phosphetane oxides are more readily reduced than their unstrained counterparts.[10][11] 2. Optimize Reducing Agent Stoichiometry: Ensure that a sufficient excess of the reducing agent is used to drive the reduction of the this compound to completion throughout the reaction. 3. Monitor the Reaction by ³¹P NMR: Track the relative concentrations of the phosphine and this compound species to understand the efficiency of the reduction step. |
| Degradation of the Catalyst | 1. Lower the Reaction Temperature: High temperatures can lead to catalyst decomposition. 2. Ensure Inert Atmosphere: If the active species is a phosphine, rigorously exclude oxygen to prevent oxidation to the inactive this compound.[5] |
Quantitative Data on Catalyst Deactivation
Table 1: Kinetic Data for Auto-inhibition of Phenolic this compound Catalysts in a Redox-Neutral Mitsunobu-type Reaction [1]
| Catalyst Substituent (on Phenol) | Catalyst Concentration (mol%) | Log(TOF) | Slope of log(TOF) vs. log([Catalyst]) |
| 4-Methyl | 10 | -1.5 | -0.88 |
| 4-Methoxy | 10 | -1.7 | -0.75 |
| 4-Chloro | 10 | -1.8 | -0.65 |
| 4-Trifluoromethyl | 10 | -2.0 | -0.43 |
| Note: The negative slopes indicate an inverse relationship between catalyst concentration and turnover frequency, characteristic of auto-inhibition. |
Experimental Protocols
Protocol 1: Monitoring this compound Catalyst Deactivation by ³¹P NMR Spectroscopy
Objective: To monitor the stability and potential degradation of a this compound catalyst during a reaction.
Methodology:
-
Prepare the Reaction Mixture: In an NMR tube, combine the this compound catalyst, substrates, and solvent under an inert atmosphere if necessary.
-
Acquire Initial ³¹P NMR Spectrum: Take a ³¹P NMR spectrum of the reaction mixture before initiating the reaction (time = 0). This will serve as the reference. The this compound should give a characteristic signal.
-
Initiate the Reaction: Add the final reagent or bring the reaction to the desired temperature.
-
Monitor the Reaction Over Time: Acquire ³¹P NMR spectra at regular intervals throughout the course of the reaction.
-
Analyze the Spectra: Look for:
-
A decrease in the intensity of the starting catalyst signal.
-
The appearance of new signals, which could correspond to deactivated species or intermediates.
-
Changes in the chemical shifts, which might indicate coordination to other species in the reaction mixture.
-
-
Quantify Deactivation: Integrate the signals corresponding to the active catalyst and any deactivated species to quantify the extent of deactivation over time.
Visualizations
Caption: Common deactivation pathways for this compound organocatalysts.
Caption: Deactivation in a redox-driven cycle due to inefficient reduction.
Caption: Troubleshooting workflow for this compound catalyst deactivation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Operando monitoring of mechanisms and deactivation of molecular catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04383H [pubs.rsc.org]
- 8. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
Strategies for improving yield in phosphine oxide mediated reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve yields and overcome common challenges in phosphine oxide mediated reactions, such as the Mitsunobu, Wittig, and Appel reactions. A primary focus is managing the triphenylthis compound (TPPO) byproduct, a frequent cause of low isolated yields.
General Troubleshooting: Low Yield & Purification Issues
A common challenge in reactions employing phosphines like triphenylphosphine (PPh₃) is the formation of a stoichiometric amount of this compound byproduct (e.g., TPPO). This byproduct can be difficult to separate from the desired product, leading to low isolated yields and purification difficulties.[1][2] The formation of the strong phosphorus-oxygen double bond is often a key driving force for these reactions.[3][4]
FAQ 1: My reaction shows good conversion by TLC/LCMS, but the isolated yield is very low. What is the likely cause?
Answer: The most probable cause is the co-elution or co-precipitation of your product with the this compound byproduct, typically triphenylthis compound (TPPO). TPPO is notoriously difficult to remove via standard silica gel chromatography for a wide range of products.[5] Strategies should focus on removing the TPPO before final purification.
FAQ 2: What are the primary strategies for removing triphenylthis compound (TPPO) from a reaction mixture?
Answer: There are several effective methods for TPPO removal, categorized by their mechanism:
-
Precipitation/Crystallization: This leverages the poor solubility of TPPO in nonpolar solvents. After removing the reaction solvent (like THF or DCM), the crude residue can be triturated or suspended in solvents such as diethyl ether, hexane, or cyclohexane to precipitate the TPPO, which can then be filtered off.[5][6]
-
Complexation with Metal Salts: TPPO can be selectively precipitated from polar solvents by adding metal salts. Adding a solution of zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to an ethanolic solution of the crude product mixture forms a ZnCl₂(TPPO)₂ or MgCl₂(TPPO)₂ complex that precipitates and can be removed by filtration.[7][8] This method is effective for products soluble in polar solvents like ethanol or ethyl acetate.[8]
-
Acid-Base Extraction: If your product lacks acidic or basic functional groups, you can exploit the basicity of modified phosphines. Using a phosphine with a basic handle, such as (4-(dimethylamino)phenyl)diphenylphosphine, allows the resulting this compound to be removed by washing the organic layer with a dilute acid like 2M HCl.[1]
-
Polymer-Supported Reagents: Using polymer-supported triphenylphosphine (polystyryl-diphenylphosphine) allows the this compound byproduct to remain on the solid support, which can be easily removed by filtration at the end of the reaction.[1]
Troubleshooting Workflow for TPPO Removal
This diagram outlines a logical workflow for selecting a TPPO removal strategy based on product and solvent properties.
Caption: Logic diagram for selecting a suitable TPPO removal method.
Reaction-Specific Troubleshooting
Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the stereospecific inversion of alcohols to form esters, ethers, azides, and other functional groups.[9] However, it is sensitive to substrate steric hindrance and nucleophile acidity, and it generates stoichiometric TPPO and hydrazine byproducts.[10][11]
Q1: My Mitsunobu reaction has stalled, leaving significant unreacted starting alcohol. How can I improve conversion?
A1: Several factors could be at play:
-
Steric Hindrance: Inversions of sterically hindered secondary alcohols are often problematic. A simple modification is to use a more acidic pronucleophile, such as 4-nitrobenzoic acid (pKa 3.44), instead of benzoic acid (pKa 4.2). This has been shown to significantly improve yields for hindered substrates.[11]
-
Nucleophile Acidity (pKa): The pKa of the pronucleophile should ideally be below 13. If the nucleophile is not acidic enough, the betaine intermediate may not be deprotonated effectively, leading to side reactions and low yields.[1][12]
-
Reagent Quality & Stoichiometry: Triphenylphosphine can oxidize to TPPO upon storage. Ensure you are using high-purity PPh₃ and azodicarboxylate (DEAD or DIAD). In some difficult cases, increasing the equivalents of PPh₃ and DEAD/DIAD from the typical 1.5 eq. to higher amounts may be necessary, although this exacerbates the purification challenge.[13]
-
Order of Addition: The order of reagent addition can be critical. The standard procedure involves adding the azodicarboxylate slowly to a cooled solution of the alcohol, nucleophile, and PPh₃. If this fails, pre-forming the betaine by adding the azodicarboxylate to PPh₃ first, followed by the alcohol and then the nucleophile, may give better results.[12]
-
Solvent Dryness: Ensure you are using an anhydrous reaction solvent (typically THF or DCM), as water can consume the reagents.[13][14]
Q2: Are there catalytic versions of the Mitsunobu reaction to avoid the stoichiometric byproducts?
A2: Yes, significant research has focused on developing Mitsunobu reactions that are catalytic in phosphine. These methods involve an in situ regeneration of the phosphine(III) species from the phosphine(V) oxide byproduct using a stoichiometric reductant, such as a silane (e.g., phenylsilane).[10][15] While these methods are promising for improving atom economy, they require careful optimization of the catalyst, reductant, and reaction conditions.
Data Presentation: Effect of Silane Reductant on a Catalytic Mitsunobu Reaction
The following data, adapted from literature, illustrates the effect of the silane reductant on the yield of a model Mitsunobu reaction that is catalytic in phosphine.[10]
| Entry | Phosphine Catalyst (mol%) | Silane Reductant (equiv.) | Yield (%) |
| 1 | Stoichiometric PPh₃ (100) | None | 84 |
| 2 | Stoichiometric PPh₃ (100) | Phenylsilane (1.1) | 77 |
| 3 | 1-phenylphospholane (10) | Polymethylhydrosiloxane | 0 |
| 4 | 1-phenylphospholane (10) | Triphenylsilane | 0 |
| 5 | 1-phenylphospholane (10) | Diphenylsilane | 42 |
| 6 | 1-phenylphospholane (10) | Phenylsilane (1.1) | 63 |
| 7 | 1-phenylphospholane (5) | Phenylsilane (1.1) | 77 |
Table based on data presented in the literature for a specific benchmark reaction.[10] Yields are for the isolated product.
Wittig Reaction
The Wittig reaction is a powerful method for forming alkenes from carbonyl compounds and phosphonium ylides.[16] Yield and stereoselectivity (Z vs. E) are highly dependent on the ylide structure and reaction conditions.
Q1: The Z/E selectivity of my Wittig reaction is poor. How can I control the stereochemical outcome?
A1: The stereoselectivity is primarily influenced by the stability of the ylide and the choice of solvent:
-
Ylide Stability:
-
Non-stabilized ylides (e.g., from alkylphosphonium salts) typically react under salt-free conditions in aprotic solvents (like THF, toluene) to give predominantly Z-alkenes.
-
Stabilized ylides (e.g., where the carbanion is stabilized by an adjacent ester or ketone) are more thermodynamically controlled and generally yield E-alkenes.[17]
-
-
Solvent Effects: The polarity of the solvent can have a significant impact on the reaction's stereochemical outcome. For non-stabilized ylides, polar aprotic solvents can decrease Z-selectivity. Computational studies suggest that solvent choice influences the transition state energies leading to the different stereoisomers.[18][19]
Data Presentation: Solvent Effect on Z/E Ratio in a Wittig Reaction
The table below summarizes the effect of solvent polarity on the Z/E ratio for the reaction of a semi-stabilized ylide with an aromatic aldehyde.
| Entry | Solvent | Z/E Ratio | Dielectric Constant (ε) |
| 1 | Toluene | 25/75 | 2.4 |
| 2 | THF | 32/68 | 7.6 |
| 3 | DCM | 55/45 | 9.1 |
| 4 | MeCN | 57/43 | 37.5 |
| 5 | MeOH | 55/45 | 32.7 |
Data adapted from Boden et al. showing that for semi-stabilized ylides, increasing solvent polarity can favor the Z-isomer, contrary to the general trend for stabilized ylides.[20]
Appel Reaction
The Appel reaction converts alcohols to alkyl halides using PPh₃ and a tetrahalomethane (e.g., CCl₄, CBr₄).[21] The reaction proceeds with inversion of stereochemistry (Sₙ2 mechanism) for primary and secondary alcohols.[2][4]
Q1: My Appel reaction is low-yielding, and I am concerned about the use of toxic reagents like CCl₄. Are there alternatives?
A1: Low yields can result from side reactions or difficult purification. Key considerations and alternatives include:
-
Reagent Purity: Ensure the PPh₃ and tetrahalomethane are pure and dry.
-
Alternative Halogenating Agents: Carbon tetrachloride is a restricted substance. Alternatives like bromotrichloromethane or hexachloroethane can be used in combination with PPh₃.[21][22] For alkyl bromides, CBr₄ is standard, while CBr₄/LiBr or I₂/MeI can be used for bromides and iodides, respectively.[2]
-
Catalytic Systems: To address the stoichiometric this compound byproduct, catalytic versions of the Appel reaction have been developed. These systems use a catalytic amount of a phosphine that is regenerated in situ by a stoichiometric reagent like oxalyl chloride.[2]
Experimental Protocols
Protocol: Purification of a Mitsunobu Reaction Product via ZnCl₂ Precipitation of TPPO
This protocol describes a general method for removing TPPO from a reaction mixture where the desired product is soluble in a polar organic solvent like ethanol.[8]
1. Initial Reaction Quench and Workup: a. Upon completion of the Mitsunobu reaction (monitored by TLC/LCMS), quench the reaction as appropriate for your substrates (e.g., with saturated NaHCO₃ solution). b. If necessary, add an oxidizing agent (e.g., H₂O₂) to convert any remaining PPh₃ to TPPO. c. Perform a standard aqueous workup and extract the product into an organic solvent (e.g., ethyl acetate). d. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the crude product mixture containing your product and TPPO.
2. Preparation of ZnCl₂ Solution: a. Prepare a 1.8 M solution of anhydrous zinc chloride (ZnCl₂) in warm ethanol. Ensure the ZnCl₂ is fully dissolved.
3. Precipitation of the TPPO Complex: a. Dissolve the crude product mixture from step 1d in a minimal amount of ethanol at room temperature. b. Add the 1.8 M ZnCl₂ solution dropwise to the ethanolic solution of the crude product while stirring. c. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form. Stir the suspension for 30-60 minutes. Scraping the sides of the flask can help induce precipitation.[8]
4. Isolation of the Purified Product: a. Filter the suspension through a pad of celite to remove the precipitated complex. b. Wash the filter cake with a small amount of cold ethanol. c. Combine the filtrates and concentrate in vacuo to remove the ethanol. d. The resulting residue can be further purified if necessary (e.g., by crystallization or chromatography), but should be significantly enriched in the desired product and largely free of TPPO.
Troubleshooting Diagram for a Stalled Mitsunobu Reaction
Caption: A decision-making workflow for troubleshooting low yields in Mitsunobu reactions.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Appel reaction - Wikipedia [en.wikipedia.org]
- 3. name-reaction.com [name-reaction.com]
- 4. Appel Reaction [chemistrynewlight.blogspot.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Triphenylthis compound Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Computational insights into solvent effects on stereoselectivity in Wittig reactions with non-stabilized ylides - American Chemical Society [acs.digitellinc.com]
- 20. researchgate.net [researchgate.net]
- 21. Appel Reaction [organic-chemistry.org]
- 22. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Phosphine Oxide Byproduct Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of phosphine oxide byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of triphenylthis compound (TPPO) a common challenge in organic synthesis?
A1: Triphenylthis compound (TPPO) is a frequent byproduct in widely used reactions like the Wittig, Mitsunobu, and Staudinger reactions. Its removal can be problematic due to its high polarity, which often leads to co-purification with the desired product, especially on a larger scale where traditional column chromatography is less practical.[1][2]
Q2: What are the primary strategies for removing this compound byproducts?
A2: The main approaches for this compound removal can be broadly categorized into three techniques:
-
Precipitation/Crystallization: This method involves the selective precipitation of either the this compound or the product from a suitable solvent.[1][3][4] The addition of metal salts can form insoluble complexes with the this compound, enhancing precipitation.[3][4][5]
-
Chromatography: Techniques such as silica gel plug filtration are commonly used to separate phosphine oxides from less polar products.[6][7][8] For more challenging separations, high-performance countercurrent chromatography (HPCCC) can be employed.[9]
-
Scavengers: Solid-supported reagents, known as scavengers, can bind to the this compound, allowing for its removal through simple filtration.[10][11]
Q3: How do I select the most appropriate removal method for my experiment?
A3: The ideal method depends on several factors, including the properties of your desired product (polarity, stability), the reaction solvent, and the scale of your reaction. A general decision-making workflow is illustrated in the diagram below.
Troubleshooting Guides
Problem 1: this compound is co-eluting with my product during silica gel chromatography.
-
Cause: The polarity of the elution solvent may be too high, causing the polar this compound to travel with the product.
-
Solution:
-
Solvent Polarity: Start with a non-polar solvent like hexane or pentane to elute your non-polar product, leaving the more polar this compound adsorbed on the silica.[6][7][8]
-
Dry Loading: Concentrate the reaction mixture onto a small amount of silica gel and load the resulting powder onto the column. This can improve separation.
-
Alternative Chromatography: For very similar polarities, consider alternative techniques like reverse-phase chromatography or HPCCC.[9]
-
Problem 2: The precipitation of the this compound-metal salt complex is incomplete.
-
Cause: Several factors can influence the efficiency of precipitation, including solvent, concentration, and the presence of water.
-
Solution:
-
Solvent Choice: Precipitation with zinc chloride (ZnCl2) is effective in polar solvents like ethanol, ethyl acetate, and isopropanol.[4] For less polar solvents like toluene, magnesium chloride (MgCl2) can be used.[5]
-
Reagent Ratio: Increasing the molar ratio of the metal salt to the this compound can improve precipitation. A 2:1 ratio of ZnCl2 to TPPO is often optimal.[4]
-
Anhydrous Conditions: Ensure that the solvents and reagents are anhydrous, as water can interfere with the formation of the metal complex.[2]
-
Induce Precipitation: Gently scraping the inside of the flask or adding a seed crystal can help induce precipitation.[4]
-
Problem 3: My product is also precipitating or complexing with the metal salt.
-
Cause: Some functional groups in the product molecule may also coordinate with the metal salt.
-
Solution:
-
Alternative Metal Salt: The choice of metal salt can be critical. For instance, calcium bromide (CaBr2) has been shown to be effective in removing TPPO from THF solutions where zinc and magnesium salts are not.[5]
-
Alternative Method: If metal salt precipitation is not suitable for your product, consider other methods like solvent-based crystallization, silica plug filtration, or the use of scavenger resins.[2]
-
Data Presentation: Comparison of Removal Methods
| Method | Reagent/Material | Typical Solvents | Efficiency | Notes |
| Precipitation | Zinc Chloride (ZnCl₂) | Ethanol, Ethyl Acetate, Isopropanol | >90% removal of TPPO with a 2:1 ZnCl₂:TPPO ratio[4] | Effective for polar solvents; the ZnCl₂(TPPO)₂ adduct precipitates.[4] |
| Magnesium Chloride (MgCl₂) | Toluene, Ethyl Acetate | >95% removal of TPPO | Ineffective in THF.[5] | |
| Calcium Bromide (CaBr₂) | THF, 2-MeTHF, MTBE | 95-99% removal of TPPO[5] | Expands the scope of precipitation to other common solvents.[5] | |
| Chromatography | Silica Gel | Hexane/Ether | Good for non-polar products | May require multiple runs for complete removal.[6][7][8] |
| Scavengers | SiliaBond Propylsulfonic Acid | Dichloromethane | 80% (4 equiv) to 93% (10 equiv) removal of TPP | Scavenging efficiency depends on the specific scavenger and equivalents used.[11] |
| SiliaBond Tosic Acid | Dichloromethane | 83% (4 equiv) to 88% (10 equiv) removal of TPP | Important to ensure the scavenger does not react with the final product.[11] |
Experimental Protocols
Protocol 1: Precipitation of Triphenylthis compound with Zinc Chloride
This protocol is adapted from the method described by Batesky, et al.[4]
-
Dissolution: Dissolve the crude reaction mixture containing the product and TPPO in ethanol.
-
Addition of ZnCl₂: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. Add this solution (typically 2 equivalents relative to TPPO) to the reaction mixture at room temperature.
-
Precipitation: Stir the mixture. Scraping the sides of the flask may be necessary to induce the precipitation of the white ZnCl₂(TPPO)₂ adduct.
-
Filtration: Collect the precipitate by vacuum filtration.
-
Work-up: Concentrate the filtrate to remove the ethanol. The residue can be further purified by slurrying with a solvent in which the product is soluble but excess zinc salts are not (e.g., acetone).
Protocol 2: Removal of Triphenylthis compound using a Silica Plug
This protocol is a general method for non-polar products.[6][7][8]
-
Concentration: Concentrate the crude reaction mixture to a reduced volume.
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent (e.g., pentane or hexane).
-
Filtration: Pass the suspension through a short plug of silica gel.
-
Elution: Elute the product from the silica plug using a slightly more polar solvent, such as diethyl ether, while the TPPO remains adsorbed on the silica.
-
Repetition: If necessary, this procedure can be repeated 2-3 times for complete removal of the this compound.[6][7]
Protocol 3: Chemical Conversion of TPPO to a Removable Salt
This method, reported by Gilheany et al., involves converting TPPO to an insoluble salt.[5][6]
-
Treatment with Oxalyl Chloride: Treat the crude reaction mixture containing TPPO with oxalyl chloride at a low temperature.
-
Salt Formation: This reaction generates an insoluble chlorophosphonium salt from the TPPO.
-
Filtration: The insoluble salt can be removed by simple filtration, leaving the desired product in the filtrate.
-
Recycling (Optional): The filtered salt can be reduced back to triphenylphosphine if desired.[5]
References
- 1. Triphenylthis compound Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. shenvilab.org [shenvilab.org]
- 9. A general method for the separation of triphenylthis compound and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. silicycle.com [silicycle.com]
- 11. silicycle.com [silicycle.com]
Technical Support Center: Optimizing Phosphine Oxide Ligand Structure for Enhanced Catalytic Activity
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments involving phosphine oxide ligands in catalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using phosphine oxides over traditional phosphine ligands?
A1: Phosphine oxides offer several key advantages, primarily their inherent stability to air and moisture. This contrasts with many electron-rich phosphine ligands, which are prone to oxidation and require handling under inert atmospheres.[1][2] Secondary phosphine oxides (SPOs) can act as "pre-ligands," existing in equilibrium with their trivalent phosphinous acid tautomer, which is the active form that coordinates to the metal center.[2] This provides the stability of a pentavalent phosphorus compound during storage and reaction setup, with the catalytic activity of a trivalent phosphine ligand in situ.
Q2: How do the steric and electronic properties of a this compound ligand influence its catalytic activity?
A2: The steric bulk and electronic nature of the substituents on the this compound ligand are critical for catalytic performance.[3][4]
-
Steric Effects: Increased steric bulk can promote the reductive elimination step in many cross-coupling reactions, leading to faster product formation. However, excessive bulk can also hinder the initial oxidative addition step. The optimal steric profile is a balance that facilitates all steps of the catalytic cycle.[5]
-
Electronic Effects: Electron-donating groups on the ligand increase the electron density on the metal center, which can promote the oxidative addition of substrates like aryl chlorides. Conversely, electron-withdrawing groups can favor other steps in the catalytic cycle. The ideal electronic properties depend on the specific reaction and the rate-limiting step.[6]
Q3: My phosphine ligand appears to be degrading during the reaction. What are the common decomposition pathways?
A3: Phosphine ligand degradation is a common cause of catalyst deactivation. The primary pathways include:
-
Oxidation: The most common pathway is the oxidation of the P(III) species to the corresponding this compound (P=O).[7] While phosphine oxides are used as pre-ligands, their in-situ formation from a phosphine ligand is often detrimental as they are generally poor ligands for many catalytic applications.[7]
-
P-C Bond Cleavage: The bond between phosphorus and a carbon substituent can break, often through oxidative addition to the metal center. This can lead to the formation of undesired phosphonium salts or other byproducts.[7]
-
Catalyst Deactivation: The ligand can contribute to the formation of inactive metal clusters or nanoparticles, effectively removing the active catalyst from the reaction.[1]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Guide 1: Low Reaction Yield or Stalled Reaction
Symptom: The reaction shows low conversion of starting material to product, or the reaction starts but does not proceed to completion.
dot
| Possible Cause | Diagnostic Check | Recommended Action |
| Catalyst Deactivation | Analyze the reaction mixture by 31P NMR to detect this compound formation or other phosphorus-containing byproducts.[8] A change in the color of the reaction mixture (e.g., formation of palladium black) can indicate catalyst precipitation.[9] | Use a more robust secondary this compound (SPO) as a pre-ligand. Ensure rigorous exclusion of air and moisture by using degassed solvents and maintaining an inert atmosphere. Consider adding a portion of the ligand or catalyst later in the reaction. |
| Suboptimal Reaction Conditions | Review literature for similar transformations to ensure your temperature, concentration, and solvent are appropriate. | Perform a screening of reaction conditions. Vary the temperature, solvent, base, and ligand-to-metal ratio. A higher ligand-to-metal ratio can sometimes prevent catalyst aggregation.[1] |
| Impure Reagents | Verify the purity of starting materials, solvents, and bases using techniques like NMR or GC-MS. | Purify reagents prior to use. Use high-purity, anhydrous solvents. Impurities can act as catalyst poisons.[10] |
| Poor Ligand Choice | The steric or electronic properties of the chosen ligand may not be suitable for the specific substrates. | Screen a diverse set of this compound ligands with varying steric and electronic properties.[11] |
Guide 2: Poor Reproducibility
Symptom: Reaction yields and times vary significantly between seemingly identical experimental runs.
| Possible Cause | Diagnostic Check | Recommended Action |
| Variable Oxygen/Moisture Contamination | Inconsistent exclusion of air and moisture is a common culprit. | Implement a more rigorous and consistent protocol for degassing solvents and handling reagents under an inert atmosphere. The use of a glovebox is recommended. This compound ligands can help stabilize the catalyst against trace oxygen.[9] |
| Inconsistent Catalyst Pre-formation | If generating the active catalyst in situ, variations in mixing time or temperature can lead to different active species. | Use a well-defined pre-catalyst or standardize the pre-formation protocol (time, temperature, and order of addition). |
| Impurity in a Specific Reagent Batch | A new bottle of a reagent or solvent may contain different levels of impurities. | Test new batches of reagents against a standard reaction before use in critical experiments. |
Data Presentation: Performance of this compound Ligands
The following tables summarize the performance of various this compound ligands in common cross-coupling reactions, demonstrating the impact of ligand structure on catalytic efficiency.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Ligand/Pre-catalyst | Aryl Chloride | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Di-tert-butylthis compound | 4-Chlorotoluene | K3PO4 | Toluene | 100 | 2 | 98 | [2] |
| Dicyclohexylthis compound | 4-Chlorotoluene | K3PO4 | Toluene | 100 | 2 | 95 | [2] |
| Diphenylthis compound | 4-Chlorotoluene | K3PO4 | Toluene | 100 | 2 | 85 | [2] |
| Pd(OAc)2/dppf | 2,5-Dichloropyridine | Cs2CO3 | Dioxane | 100 | 24 | 98 | [12] |
| Pd(OAc)2/dippf | 2,5-Dichloropyridine | Cs2CO3 | Dioxane | 100 | 24 | 95 | [12] |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene; dippf = 1,1'-Bis(diisopropylphosphino)ferrocene
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides
| Ligand | Aryl Chloride | Amine | Base | Temp (°C) | Pd Loading (mol%) | Yield (%) | Reference |
| NIXANTPHOS | 4-Chlorotoluene | Morpholine | NaOtBu | 100 | 0.05 | 95 | [13] |
| Xantphos | 4-Chlorotoluene | Morpholine | NaOtBu | 100 | 0.5 | <5 | [13] |
| SPhos | 4-Chlorotoluene | Aniline | NaOtBu | 80 | 1 | 98 | [14] |
| XPhos | 2-Chlorotoluene | n-Hexylamine | NaOtBu | 80 | 1 | 97 |
NIXANTPHOS and Xantphos are bidentate phosphine ligands often used in their phosphine form, but this comparison highlights the dramatic effect of ligand structure.
Experimental Protocols
Protocol 1: General Procedure for Synthesis of a Secondary this compound (SPO)
This protocol is a general representation and may require optimization for specific target molecules.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the starting phosphine (e.g., diphenylphosphine, 1 equivalent).
-
Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF) via cannula. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1 equivalent) dropwise while stirring. Allow the reaction to stir at 0 °C for 30 minutes.
-
Electrophilic Quench: Add the desired electrophile (e.g., an alkyl or aryl halide, 1 equivalent) dropwise at 0 °C.
-
Warm to Room Temperature: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or 31P NMR.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired secondary this compound.
-
Characterization: Characterize the final product by 1H, 13C, and 31P NMR spectroscopy and mass spectrometry.[15][16]
Protocol 2: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling using an SPO Ligand
-
Reaction Setup: In a glovebox, add the aryl halide (1 equivalent), arylboronic acid (1.5 equivalents), and base (e.g., K3PO4, 2 equivalents) to an oven-dried reaction vial equipped with a stir bar.
-
Catalyst Preparation: In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd(OAc)2, 1-2 mol%) and the secondary this compound ligand (2-4 mol%) in an anhydrous, degassed solvent (e.g., toluene or dioxane). Stir for 15-30 minutes at room temperature to allow for pre-catalyst formation.
-
Reaction Initiation: Add the solvent to the vial containing the substrates and base, followed by the pre-formed catalyst solution via syringe.
-
Heating and Monitoring: Seal the vial and heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[12][17]
Mandatory Visualizations
Catalytic Cycle for Palladium-Catalyzed P-C Cross-Coupling (Hirao Reaction)
dot
The catalytic cycle begins with the active Pd(0) species. Oxidative addition of an aryl halide (Ar-X) forms a Pd(II) intermediate. This is followed by ligand exchange with the secondary this compound (or its tautomer) and deprotonation. The final step is reductive elimination, which forms the C-P bond of the product and regenerates the Pd(0) catalyst.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Crystal engineering of rare earth heteroleptic complexes: this compound ligand control, POM-directed assembly, and performance metrics - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00455A [pubs.rsc.org]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04277G [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 9. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides [organic-chemistry.org]
- 13. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 17. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Standard Workup Procedures for Reactions Generating Phosphine Oxide Waste
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and removing phosphine oxide byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is removing this compound, particularly triphenylthis compound (TPPO), often challenging?
A1: Triphenylthis compound is a common byproduct in widely used reactions like the Wittig, Mitsunobu, and Staudinger reactions.[1] Its removal can be difficult due to its high polarity and tendency to co-purify with desired products. This is especially problematic on a large scale where traditional column chromatography is not practical.[1][2]
Q2: What are the primary strategies for removing TPPO?
A2: The main methods for TPPO removal fall into three categories:
-
Precipitation/Crystallization: This method relies on the differential solubility of TPPO and the desired product in a given solvent system.[2] The precipitation of TPPO can be enhanced by the addition of metal salts that form insoluble complexes with it.[3][4]
-
Chromatography: Techniques such as silica gel plug filtration are effective for separating the polar TPPO from less polar products.[5][6]
-
Chemical Conversion: TPPO can be chemically altered to form a derivative that is easier to separate. For instance, reaction with oxalyl chloride converts TPPO into an insoluble chlorophosphonium salt.[4][6]
-
Scavenging: Solid-supported scavenger resins can bind to TPPO, which is then removed by simple filtration.[7][8]
Q3: How do I select the most suitable removal method for my experiment?
A3: The choice of method depends on several factors, including the properties of your product (polarity, stability), the reaction solvent, and the scale of your reaction. The decision-making workflow below can help guide your selection.
Troubleshooting Guides
Issue: My product and TPPO are co-crystallizing during precipitation.
-
Solution 1: Optimize the Solvent System. The solubility of TPPO varies significantly with the solvent. Attempt to find a solvent or solvent mixture where your product remains in solution while TPPO selectively precipitates. Non-polar solvents like hexane, pentane, and diethyl ether are poor solvents for TPPO.[9][10]
-
Solution 2: Adjust the Concentration. The concentration of the crude mixture can influence precipitation. Try using a more dilute solution to discourage co-crystallization.[11]
-
Solution 3: Control the Temperature. The solubility of TPPO is temperature-dependent. Cooling the solution can often induce the precipitation of TPPO.[2]
Issue: TPPO is eluting with my product during silica plug filtration.
-
Solution 1: Use a Less Polar Eluent. This is the most common reason for co-elution. Start with a highly non-polar solvent like pentane or hexane to elute your product, leaving the more polar TPPO adsorbed on the silica.[5][12] You can then gradually increase the polarity of the eluent if necessary to recover your product.
-
Solution 2: Repeat the Filtration. Sometimes a single filtration is not sufficient. Repeating the silica plug filtration 2-3 times can effectively remove residual TPPO.[5][6]
Issue: Precipitation with metal salts is inefficient.
-
Solution 1: Ensure Anhydrous Conditions. The presence of water can interfere with the formation of the TPPO-metal salt complex. Use anhydrous solvents and metal salts for optimal results.[11]
-
Solution 2: Increase the Equivalents of Metal Salt. In some cases, a higher ratio of metal salt to TPPO is required for complete precipitation. A 2:1 ratio of ZnCl₂ to TPPO has been shown to be effective.[3]
-
Solution 3: Try a Different Metal Salt. The effectiveness of metal salts can vary depending on the solvent. For instance, CaBr₂ has been shown to be effective for removing TPPO from THF solutions, where ZnCl₂ and MgCl₂ are less efficient.[4]
Data Presentation
Table 1: Solubility of Triphenylthis compound (TPPO) in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Poorly soluble | [10][13] |
| Hexane | Poorly soluble | [9][10] |
| Pentane | Insoluble | [9][14] |
| Cyclohexane | Poorly soluble | [10][13] |
| Diethyl Ether | Sparingly soluble | [15] |
| Toluene | Soluble (especially when warm) | [2] |
| Dichloromethane | Soluble | [10] |
| Ethanol | Soluble | [3][10] |
| Methanol | Soluble | [10] |
Table 2: Efficiency of TPPO Removal Using Metal Salts
| Metal Salt | Solvent | TPPO Removal Efficiency | Reference(s) |
| ZnCl₂ | Ethanol | >90% (with 1 equiv.), >99% (with 3 equiv.) | [3] |
| MgCl₂ | Toluene | >95% | [15][16] |
| CaBr₂ | THF | 95-98% | [4] |
| CaBr₂ | 2-MeTHF / MTBE | 99% | [4] |
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride
-
Dissolution: Dissolve the crude reaction mixture containing the product and TPPO in ethanol.[3][9]
-
Addition of ZnCl₂: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. Add this solution to the crude mixture at room temperature. A 2:1 molar ratio of ZnCl₂ to TPPO is often optimal.[3]
-
Precipitation: Stir the mixture. Scraping the inside of the flask can help induce the precipitation of the white ZnCl₂(TPPO)₂ complex.[3]
-
Filtration: Collect the precipitate by vacuum filtration.[3]
-
Workup: Wash the filter cake with a small amount of cold ethanol. The filtrate contains the purified product.[11] Concentrate the filtrate and slurry with acetone to remove any excess insoluble zinc chloride if necessary.[3]
Protocol 2: Removal of TPPO by Silica Plug Filtration
-
Concentration: Concentrate the crude reaction mixture to a reduced volume.[5][12]
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent such as pentane or a hexane/ether mixture.[5][12]
-
Filtration: Pass the suspension through a short plug of silica gel.
-
Elution: Elute the product with a suitable solvent, starting with a non-polar solvent (e.g., hexane or pentane) and gradually increasing the polarity if necessary.[5][12] The more polar TPPO will remain adsorbed on the silica.
-
Collection: Collect the fractions containing the purified product and concentrate under reduced pressure.
Protocol 3: Removal of TPPO by Chemical Conversion with Oxalyl Chloride
-
Cooling: Cool the crude reaction mixture to a low temperature (e.g., -78 °C).[6]
-
Addition of Oxalyl Chloride: Slowly add oxalyl chloride to the cooled mixture. This converts TPPO to an insoluble chlorophosphonium salt.[4][6]
-
Filtration: The resulting salt can be removed by filtration.
Safety Considerations
-
Phosphine Oxides: While triphenylthis compound is generally considered to have low toxicity, it is harmful if swallowed and can cause skin and serious eye irritation.[17] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[17]
-
Phosphine Gas: Some reactions involving phosphines may have unreacted starting material or generate phosphine gas as a byproduct, which is toxic and pyrophoric.[18][19] Work in a well-ventilated fume hood and be aware of the potential hazards.[18][19]
-
Waste Disposal: this compound waste should be disposed of according to local regulations. It may be classified as hazardous waste.[20][21] Do not dispose of it in household garbage or down the drain.[17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triphenylthis compound Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. shenvilab.org [shenvilab.org]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. (414e) Development a Workup for Removing Triphenylthis compound from a Mitsunobu Coupling | AIChE [proceedings.aiche.org]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 19. alsafetydatasheets.com [alsafetydatasheets.com]
- 20. US5292973A - this compound removal from compounds formed by a Wittig reaction - Google Patents [patents.google.com]
- 21. nj.gov [nj.gov]
Technical Support Center: Precipitation of Triphenylphosphine Oxide with Zinc Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of triphenylphosphine oxide (TPPO) from reaction mixtures via precipitation with zinc chloride (ZnCl₂). This method is particularly effective for reactions conducted in polar solvents, where TPPO is often highly soluble and difficult to remove by other means.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using zinc chloride to remove triphenylthis compound?
A1: Zinc chloride (ZnCl₂) is a Lewis acid that reacts with the Lewis basic oxygen atom of triphenylthis compound (TPPO). This reaction forms a stable coordination complex, typically with a stoichiometry of ZnCl₂(TPPO)₂.[1] This complex is poorly soluble in many common polar organic solvents, leading to its precipitation out of the solution. By filtering off this solid precipitate, TPPO can be effectively removed from the reaction mixture, simplifying the purification of the desired product.[1][2]
Q2: In which common reactions is this purification method most useful?
A2: This method is highly valuable for reactions where triphenylphosphine is used as a reagent or catalyst and is converted to TPPO as a byproduct. Such reactions include the Wittig, Mitsunobu, Staudinger, and Appel reactions.[3] It is especially advantageous when the desired reaction product is soluble in polar solvents, making traditional purification methods like precipitation in non-polar solvents ineffective.[1][4]
Q3: What is the typical stoichiometry of the TPPO-ZnCl₂ complex?
A3: The precipitated complex is generally understood to have a 2:1 stoichiometry of TPPO to ZnCl₂, forming ZnCl₂(TPPO)₂.[1] Elemental analysis and literature precedent support this composition.[1]
Q4: Can other metal salts be used to precipitate TPPO?
A4: Yes, other metal salts can form complexes with TPPO. For instance, magnesium chloride (MgCl₂) has been used, particularly in solvents like toluene.[5][6] However, an attempt to use MgCl₂ in ethanol under similar conditions to the ZnCl₂ protocol resulted in no precipitation.[1] Calcium bromide (CaBr₂) has also been reported as effective in ethereal solvents like THF.[5][6] The choice of metal salt can depend heavily on the solvent system.
Troubleshooting Guide
Problem 1: No precipitate forms after adding zinc chloride.
-
Possible Cause: Incorrect Solvent.
-
Solution: The choice of solvent is critical for successful precipitation. While this method is designed for polar solvents, some are more effective than others. Ethanol and isopropanol are excellent choices.[1] Solvents like methanol, acetonitrile, acetone, and pure dichloromethane (DCM) are less effective, as the ZnCl₂(TPPO)₂ complex may have higher solubility in them.[2] Ensure you are using a solvent system known to facilitate precipitation. Adding excess ethanol can sometimes aid precipitation.[1][2]
-
-
Possible Cause: Insufficient Concentration.
-
Solution: If the concentrations of TPPO and ZnCl₂ are too low, the solubility of the complex may not be exceeded. Try concentrating the solution before adding the ZnCl₂ solution.
-
-
Possible Cause: Insufficient Zinc Chloride.
Problem 2: The precipitate is an oil or a sticky solid, not a filterable powder.
-
Possible Cause: Presence of Water.
-
Solution: Anhydrous conditions are generally preferred. Ensure that the zinc chloride and the solvent used are reasonably dry. The presence of excess water can interfere with the complexation and precipitation process.
-
-
Possible Cause: Incompatible Solvent System.
Problem 3: The desired product co-precipitates with the TPPO-ZnCl₂ complex.
-
Possible Cause: Product Complexity.
-
Solution: If your product contains functional groups that can act as strong Lewis bases (e.g., certain nitrogen heterocycles), it may also form an insoluble complex with ZnCl₂.[2] In such cases, this method may not be suitable. A small-scale trial is always recommended to check for product loss before committing the bulk of the material.
-
Problem 4: Residual TPPO remains in the filtrate after precipitation.
-
Possible Cause: Incomplete Precipitation.
-
Solution: To maximize removal, ensure adequate stirring time (e.g., several hours or overnight) and allow the mixture to cool completely, as the complex is typically less soluble at lower temperatures.[1] A second precipitation step can be performed by adding more ZnCl₂ solution to the filtrate to remove the remaining TPPO.[2]
-
Experimental Protocols
Protocol 1: General Procedure for TPPO Removal
This protocol is adapted from the method described by Weix, et al.[1][2]
-
Dissolution: Dissolve the crude reaction mixture containing the desired product and TPPO in a suitable polar solvent, such as ethanol (EtOH) or 2-propanol (iPrOH).
-
Preparation of ZnCl₂ Solution: Prepare a solution of zinc chloride in the same solvent. A concentration of approximately 1.8 M in warm ethanol is a good starting point.[1][5]
-
Precipitation: Add the ZnCl₂ solution to the crude mixture at room temperature. The amount of ZnCl₂ should be at least 0.55 equivalents relative to the estimated amount of TPPO. Using 1 to 2 equivalents can ensure more complete removal.[1][7]
-
Stirring and Filtration: Stir the resulting slurry at room temperature. Scraping the sides of the flask can help induce precipitation.[1] Allow the mixture to stir for at least 2 hours, or overnight, to ensure complete precipitation.[1][7] Collect the heavy, white precipitate of ZnCl₂(TPPO)₂ by vacuum filtration.
-
Washing: Wash the filtered solid with a small amount of the cold solvent to recover any occluded product.
-
Product Isolation: Combine the filtrate and the washings. The desired product can now be isolated from the TPPO-free solution by standard methods, such as solvent evaporation. If excess ZnCl₂ is a concern, the residue after evaporation can be slurried with a solvent like acetone to dissolve the organic product, leaving behind the insoluble zinc salts.[1][5]
Quantitative Data
Table 1: Effect of ZnCl₂ Equivalents on TPPO Removal in Ethanol
This table summarizes the efficiency of TPPO precipitation based on the molar equivalents of ZnCl₂ used. The experiment was performed with 1.0 g (3.6 mmol) of TPPO in 10 mL of ethanol and stirred for 18 hours at 22 °C.[1]
| Equivalents of ZnCl₂ (relative to TPPO) | TPPO Remaining in Solution (%) |
| 0.50 | 1.8 |
| 0.55 | <0.1 |
| 0.60 | <0.1 |
| 0.80 | <0.1 |
| 1.0 | <0.1 |
| 2.0 | <0.1 |
Data sourced from J. Org. Chem. 2017, 82, 19, 9931–9936.[1]
Table 2: Effect of Solvent on TPPO Precipitation Efficiency
This table shows the percentage of TPPO remaining in solution after precipitation with 2.0 equivalents of ZnCl₂ in various solvents.[1][2]
| Solvent | TPPO Remaining in Solution (%) |
| Ethanol (EtOH) | < 1 |
| 2-Propanol (iPrOH) | < 1 |
| Ethyl Acetate (EtOAc) | 2 |
| Isopropyl Acetate (iPrOAc) | 3 |
| Tetrahydrofuran (THF) | 6 |
| 2-Methyl-THF | 6 |
| Methyl Ethyl Ketone (MEK) | 9 |
| Dichloromethane (DCM) / iPrOH (1:1) | 3 |
| Acetonitrile (MeCN) | 18 |
| Dichloromethane (DCM) | >99 (No Precipitate) |
| Methanol (MeOH) | >99 (No Precipitate) |
| Acetone | >99 (No Precipitate) |
Data sourced from J. Org. Chem. 2017, 82, 19, 9931–9936.[1][2]
Visualizations
Chemical Interaction Pathway
Caption: Formation of the insoluble ZnCl₂(TPPO)₂ complex from its constituents.
Experimental Workflow
Caption: Step-by-step workflow for the removal of TPPO using ZnCl₂.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common precipitation issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Removal of Triphenylthis compound by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6011181A - Triphenylthis compound complex process - Google Patents [patents.google.com]
- 4. Item - Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - figshare - Figshare [figshare.com]
- 5. benchchem.com [benchchem.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Chromatographic Separation of Product from Triphenylphosphine Oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively separating their desired products from triphenylphosphine oxide (TPPO), a common byproduct in many organic reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of triphenylthis compound (TPPO) so challenging?
A1: Triphenylthis compound is a frequent byproduct in widely used reactions such as the Wittig, Mitsunobu, and Staudinger reactions.[1] Its removal can be problematic due to its high polarity, which often leads to co-elution with polar products during column chromatography.[1] On a large scale, traditional chromatographic methods may not be feasible for complete removal.[1]
Q2: What are the primary strategies for removing TPPO from a reaction mixture?
A2: The main methods for TPPO removal include:
-
Chromatography: Techniques such as flash column chromatography or passing the mixture through a silica plug are common.[1][2]
-
Precipitation/Crystallization: This involves selectively precipitating either the TPPO or the product from a suitable solvent.[1] TPPO is poorly soluble in non-polar solvents like hexane and pentane.[3][4]
-
Complexation with Metal Salts: Metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂) can form insoluble complexes with TPPO, which can then be removed by filtration.[1][3][5][6]
-
Scavenger Resins: Solid-supported reagents can bind to TPPO, allowing for its removal by filtration.[1]
Q3: How do I choose the best method to remove TPPO in my specific case?
A3: The optimal method depends on the properties of your product, the reaction scale, and the solvent used. For non-polar products, a simple silica plug filtration with a non-polar eluent can be effective.[2] For more polar products, precipitation with metal salts or the use of scavenger resins might be more suitable.[1][3]
Troubleshooting Guides
Issue 1: TPPO is co-eluting with my product during column chromatography.
-
Problem: The polarity of the elution solvent is likely too high, causing the polar TPPO to travel with your product.[1]
-
Solution 1: Adjust the Solvent System. Start with a non-polar solvent (e.g., hexane or pentane) to first elute your non-polar product, leaving the more polar TPPO adsorbed to the silica.[1][2] Gradually increase the solvent polarity (e.g., by adding diethyl ether or ethyl acetate) to then elute your product if it has some polarity, while aiming to keep the TPPO on the column.[2]
-
Solution 2: Alternative Chromatography Techniques. Consider using high-performance countercurrent chromatography (HPCCC), which has been shown to be effective for separating TPPO from reaction mixtures.[7]
Issue 2: Precipitation of TPPO with non-polar solvents is incomplete.
-
Problem: The concentration of the crude mixture or the choice of solvent may not be optimal for complete precipitation.
-
Solution 1: Concentrate the Reaction Mixture. Before adding the non-polar solvent, concentrate the crude reaction mixture to a smaller volume.[2]
-
Solution 2: Experiment with Different Solvents. While hexane and pentane are commonly used, cooling the mixture in diethyl ether can also induce crystallization of TPPO.[3][4]
-
Solution 3: Repeat the Process. Sometimes, repeating the precipitation procedure 2-3 times is necessary to remove the majority of the TPPO.[2]
Issue 3: The formation of a TPPO-metal salt complex is not working effectively.
-
Problem: Several factors can hinder the formation of the insoluble complex, including the presence of water, incorrect stoichiometry, or the solvent system.
-
Solution 1: Use Anhydrous Conditions. Ensure that the metal salt and the solvent are anhydrous, as water can interfere with complex formation.[1]
-
Solution 2: Optimize Stoichiometry. A 2:1 ratio of ZnCl₂ to TPPO is often recommended for optimal precipitation in ethanol.[1][3]
-
Solution 3: Choose the Right Solvent. The precipitation of the ZnCl₂(TPPO)₂ complex works well in polar solvents like ethanol, ethyl acetate, and isopropanol.[8][9] For ethereal solvents like THF, CaBr₂ has been shown to be more effective.[6]
Quantitative Data on TPPO Removal
| Method | Reagent/Solvent System | TPPO Removal Efficiency | Scale | Reference |
| Precipitation with ZnCl₂ | 2 equivalents of ZnCl₂ in ethanol | <1% TPPO remaining in solution | Multigram | [8][9] |
| Precipitation with CaBr₂ | Anhydrous CaBr₂ in THF | 95-98% removed | Not specified | [6] |
| High-Performance Countercurrent Chromatography (HPCCC) | Hexane/ethyl acetate/methanol/water (5:6:5:6) | 65% increase in average recovery of the target component compared to RP HPLC | Not specified | [7] |
| Scavenger Resin (SiliaBond Propylsulfonic Acid) | 10 equivalents in acetonitrile | 88% | Lab scale | [10] |
| Scavenger Resin (SiliaBond Tosic Acid) | 10 equivalents in acetonitrile | 88% | Lab scale | [10] |
Experimental Protocols
Detailed Methodology for Silica Plug Filtration to Remove TPPO from a Non-Polar Product
-
Preparation of the Silica Plug:
-
Take a glass column or a large glass pipette and place a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand (approx. 1 cm).
-
Gently add dry silica gel to the desired height (typically 5-10 cm).
-
Tap the column gently to pack the silica.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Preparation and Loading:
-
Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid.
-
Dissolve the crude material in a minimal amount of a non-polar solvent, such as hexane or a hexane/diethyl ether mixture.[2]
-
-
Elution:
-
Pre-elute the silica plug with the chosen non-polar solvent system.
-
Carefully load the dissolved crude product onto the top of the silica plug.
-
Begin eluting with the non-polar solvent. Your non-polar product should elute through the column while the more polar TPPO remains adsorbed to the silica at the top.[2]
-
Collect fractions and monitor the elution of your product using Thin Layer Chromatography (TLC).
-
-
TLC Analysis:
-
Spot the crude mixture, the collected fractions, and a TPPO standard on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Visualize the spots under UV light. TPPO is UV active.[11] This will confirm if the separation was successful.
-
-
Product Isolation:
-
Combine the fractions containing your pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Caption: Troubleshooting workflow for TPPO separation.
Caption: Factors influencing TPPO separation.
References
- 1. benchchem.com [benchchem.com]
- 2. shenvilab.org [shenvilab.org]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. A general method for the separation of triphenylthis compound and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Removal of Triphenylthis compound by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. silicycle.com [silicycle.com]
- 11. researchgate.net [researchgate.net]
Solvent and temperature effects on triphenylphosphine oxide removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine oxide (TPPO), a common byproduct from reactions like the Wittig, Mitsunobu, Staudinger, and Appel reactions.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylthis compound (TPPO) difficult to remove from my reaction mixture?
A1: Triphenylthis compound is a highly polar and crystalline byproduct that often shares similar solubility characteristics with many desired reaction products. This makes its removal by standard workup procedures like extraction and crystallization challenging.[1] Its removal is a frequent bottleneck in processes that generate it.[1]
Q2: What are the primary methods for removing TPPO?
A2: The main strategies for TPPO removal can be grouped into three categories:
-
Precipitation/Crystallization: This method leverages the solubility differences between your product and TPPO in various solvents.[1][2][3]
-
Chromatography: This technique separates the product from TPPO based on their different affinities for a stationary phase.[1][4]
-
Chemical Conversion: This approach involves reacting TPPO with a reagent to form a derivative that is easier to separate.[1][5][6][7][8][9]
Troubleshooting Guides
Issue: My product and TPPO are co-crystallizing.
This is a common problem due to the similar physical properties of many reaction products and TPPO.[1]
Troubleshooting Strategies:
-
Solvent Screening for Selective Precipitation: The solubility of TPPO varies significantly with the solvent.[1][2] By choosing a solvent in which your product is soluble but TPPO has low solubility, you can selectively precipitate the TPPO.
-
Poor Solvents for TPPO: Deionized water, cyclohexane, petroleum ether, and hexane are solvents in which TPPO is nearly insoluble.[1][2][10]
-
Good Solvents for TPPO: TPPO is readily soluble in polar organic solvents such as ethanol, methanol, isopropanol (IPA), formic acid, acetic acid, and dichloromethane.[1][2][10]
-
-
Temperature Optimization: Lowering the temperature of the solution can often induce the precipitation of TPPO, as its solubility tends to decrease with temperature.[2][10]
Issue: Column chromatography is not effectively separating my product from TPPO.
Troubleshooting Strategies:
-
Silica Plug Filtration: For relatively non-polar products, a quick silica plug can be effective. The polar TPPO is retained on the silica while the less polar product is eluted.
-
Solvent System Optimization: Experiment with different solvent systems for your column chromatography. Sometimes, a less conventional solvent system can provide better separation.
Data Presentation: Solvent and Temperature Effects
The choice of solvent and the temperature are critical factors in the successful removal of TPPO by precipitation. The following tables summarize the solubility of TPPO in various solvents.
Table 1: Solubility of Triphenylthis compound in Common Solvents
| Solvent | Solubility | Reference |
| Deionized Water | Almost Insoluble | [1][2][10] |
| Cyclohexane | Almost Insoluble | [1][2][10] |
| Petroleum Ether | Almost Insoluble | [1][2][10] |
| Hexane | Poorly Soluble | [5][6][11] |
| Diethyl Ether (cold) | Poorly Soluble | [5][6][11] |
| Toluene (cold) | Triggers effective precipitation | [2][10] |
| Ethanol | Soluble | [1][2][10] |
| Methanol | Soluble | [1][2][10] |
| Isopropyl Alcohol (IPA) | Soluble | [1][2][10] |
| Dichloromethane (DCM) | Soluble | [1][2] |
Note: The solubility of TPPO generally increases with temperature.[2][10] Therefore, cooling the solution is a key step in promoting precipitation.
Experimental Protocols
Protocol 1: Selective Precipitation with a Non-Polar Solvent
This protocol is suitable when the desired product is soluble in a non-polar solvent in which TPPO is insoluble.
Methodology:
-
Concentrate the crude reaction mixture to remove the reaction solvent.
-
Add a minimal amount of a non-polar solvent such as hexane, cyclohexane, or a mixture of hexane and diethyl ether.[4][5][6]
-
Stir the resulting suspension vigorously for an extended period.
-
Filter the mixture to separate the precipitated TPPO.
-
Wash the collected solid (TPPO) with a small amount of the cold non-polar solvent.
-
The filtrate contains the desired product, which can be recovered by evaporating the solvent.
Protocol 2: Precipitation via Metal Salt Complexation (using ZnCl₂)
This method is effective for removing TPPO from more polar solvents.[8][9]
Methodology:
-
Dissolve the crude reaction mixture containing the product and TPPO in ethanol.[5][6]
-
Prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol.[9]
-
Add the ZnCl₂ solution (typically 2 equivalents with respect to triphenylphosphine) to the crude mixture at room temperature.[5][6][9]
-
Stir the mixture. Scraping the inside of the flask can help induce precipitation of the ZnCl₂(TPPO)₂ complex.[9]
-
Filter the solution to remove the insoluble TPPO-zinc complex.
-
Concentrate the filtrate to remove the ethanol.
-
To remove any excess zinc chloride, the residue can be slurried with acetone, in which the product is soluble but the zinc salt is not.
Protocol 3: Chemical Conversion to a Separable Derivative (using Oxalyl Chloride)
This method converts TPPO into an insoluble salt that can be easily filtered off.
Methodology:
-
Cool the crude reaction mixture to a low temperature (e.g., -78 °C).
-
Slowly add oxalyl chloride to the mixture. This converts TPPO into an insoluble chlorophosphonium salt.[1]
-
The resulting salt can be removed by filtration.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Triphenylthis compound Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Triphenylthis compound Removal from Reactions: The Role of Solvent and Temperature - ACS Omega - Figshare [acs.figshare.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Triphenylthis compound - Wikipedia [en.wikipedia.org]
Technical Support Center: In-situ Reduction of Phosphine Oxide for Catalyst Regeneration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in-situ reduction of phosphine oxides to regenerate phosphine catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the in-situ reduction of phosphine oxides?
A1: The most common and effective methods for in-situ phosphine oxide reduction involve the use of silanes, metal hydrides, or boranes as reducing agents. Silanes, such as phenylsilane (PhSiH3), tetramethyldisiloxane (TMDS), and 1,3-diphenyldisiloxane (DPDS), are widely used due to their functional group tolerance.[1][2][3] Metal hydrides like diisobutylaluminum hydride (DIBAL-H) are also effective but can sometimes be less chemoselective.[4][5] Borane reagents, often in the form of BH3 complexes, are another option, particularly for specific substrates.[6]
Q2: Why is my this compound reduction incomplete?
A2: Incomplete reduction can be due to several factors:
-
Insufficient Reducing Agent: Ensure you are using the correct stoichiometry of the reducing agent. Some methods require an excess of the reducing agent to drive the reaction to completion.
-
Inactive Catalyst: If using a catalyst (e.g., Ti(OiPr)4, InBr3), ensure it is active and not degraded.
-
Low Reaction Temperature: Many this compound reductions require elevated temperatures to proceed at a reasonable rate.[2] Check the recommended temperature for your specific protocol.
-
Poorly Soluble Substrate: If your this compound has poor solubility in the reaction solvent, this can hinder the reaction rate. Consider using a different solvent or increasing the temperature to improve solubility.
-
Presence of Water: Some reducing agents, particularly silanes, can be sensitive to moisture. Ensure your reaction is performed under anhydrous conditions if required by the protocol.
Q3: I am observing low yields in my phosphine regeneration. What could be the cause?
A3: Low yields can stem from several issues:
-
Side Reactions: The reducing agent may be reacting with other functional groups on your substrate, leading to undesired byproducts.[6] Choosing a more chemoselective reducing agent or modifying reaction conditions can help.
-
Product Degradation: The regenerated phosphine catalyst may be sensitive to the reaction conditions (e.g., high temperature) and could be degrading over time.
-
Difficult Purification: The workup and purification process may be leading to loss of product. Triphenylthis compound, a common byproduct, can be challenging to remove completely.[7][8]
-
Re-oxidation of Phosphine: Phosphines can be sensitive to air and may re-oxidize to the this compound during workup if not handled under an inert atmosphere.[9]
Q4: How can I improve the chemoselectivity of my reduction?
A4: To improve chemoselectivity and avoid the reduction of other functional groups:
-
Choice of Reducing Agent: Silanes are generally more chemoselective than metal hydrides.[1][3] 1,3-Diphenyldisiloxane (DPDS) has been reported to be a highly chemoselective reductant.[1]
-
Use of a Catalyst: The use of specific catalysts, such as Brønsted acids with silanes, can enhance chemoselectivity.[10]
-
Milder Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can sometimes prevent the reduction of more sensitive functional groups.
Q5: What is the role of additives like Ti(OiPr)4 or InBr3?
A5: Additives like titanium(IV) isopropoxide (Ti(OiPr)4) and indium(III) bromide (InBr3) act as catalysts to activate the silane reducing agent, thereby increasing the rate and efficiency of the this compound reduction.[11][12][13][14] They are often essential for achieving reasonable reaction times and yields, especially with less reactive silanes like TMDS.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No reaction or very slow reaction | - Inactive reducing agent or catalyst.- Reaction temperature is too low.- Insufficient catalyst loading. | - Use fresh or properly stored reducing agent and catalyst.- Increase the reaction temperature according to the protocol.- Optimize the catalyst loading. |
| Formation of multiple byproducts | - Lack of chemoselectivity of the reducing agent.- Reaction temperature is too high, causing decomposition. | - Switch to a more chemoselective reducing agent (e.g., DPDS).- Lower the reaction temperature.- Consider a different catalytic system.[10] |
| Low yield of regenerated phosphine | - Incomplete reaction.- Product loss during workup.- Re-oxidation of the phosphine. | - Monitor the reaction by 31P NMR to ensure completion.- Optimize the purification method.- Perform the workup and purification under an inert atmosphere.[9] |
| Racemization of a chiral phosphine | - The reduction method is not stereospecific. | - Choose a reduction method known to proceed with retention or inversion of configuration, depending on your desired outcome. Silane-based reductions often proceed with retention.[15] |
| Difficulty removing siloxane byproducts | - Siloxane polymers can be difficult to separate by chromatography. | - An acidic or basic workup can sometimes help to hydrolyze and remove siloxane residues. |
Quantitative Data Summary
Table 1: Comparison of Common Reducing Agents for the Reduction of Triphenylthis compound (Ph3PO)
| Reducing Agent | Catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PhSiH3 | - | Toluene | 110 | 24 | ~20 | [1] |
| PhSiH3 | Brønsted Acid | Toluene | 110 | 24 | High | [1] |
| TMDS | Ti(OiPr)4 (10 mol%) | Toluene | 100 | - | 86 | [13] |
| TMDS | InBr3 (1 mol%) | Toluene | 100 | - | 100 | [13] |
| DPDS | - | Toluene | 110 | 24 | 99 | [1] |
| Si2Cl6 | (COCl)2 | CH2Cl2 | RT | <0.1 | >95 | [16] |
| DIBAL-H | - | THF | 25 | <0.2 | >95 | [4] |
Table 2: Chemoselective Reduction of Functionalized Phosphine Oxides with DPDS
| Substrate | Functional Group | Yield (%) | Reference |
| 4-Nitro-triphenylthis compound | Nitro | 95 | [1] |
| 4-Cyano-triphenylthis compound | Cyano | 92 | [1] |
| 4-Formyl-triphenylthis compound | Aldehyde | 85 | [1] |
Experimental Protocols
Protocol 1: General Procedure for this compound Reduction using Phenylsilane (PhSiH3)
-
To a stirred solution of the this compound (1.0 equiv) in anhydrous toluene (0.1 M) under an inert atmosphere (e.g., argon or nitrogen) is added phenylsilane (1.5-2.0 equiv).
-
If a catalyst is required (e.g., a Brønsted acid), it is added at this stage (typically 5-10 mol%).
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the required time (monitored by TLC or 31P NMR).
-
Upon completion, the reaction is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by an appropriate method, such as column chromatography or crystallization, ensuring minimal exposure to air to prevent re-oxidation of the phosphine.
Protocol 2: Reduction of Phosphine Oxides using TMDS and Ti(OiPr)4
-
In a flame-dried flask under an inert atmosphere, the this compound (1.0 equiv) is dissolved in an anhydrous solvent such as toluene or methylcyclohexane (0.1-0.2 M).[14]
-
Ti(OiPr)4 (5-10 mol%) is added to the solution via syringe.
-
Tetramethyldisiloxane (TMDS) (1.5-2.0 equiv) is then added.
-
The reaction mixture is heated to 100-110 °C and monitored for completion.
-
After cooling, the reaction mixture is carefully quenched, for example, by the addition of aqueous NaOH.
-
The product is extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed in vacuo.
-
The crude product is purified by chromatography or crystallization under inert conditions.
Visualizations
References
- 1. Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. Phosphine synthesis by reduction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Workup [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Reduction of secondary and tertiary phosphine oxides to phosphines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Phosphine Oxide Formation in Phosphine-Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of phosphine oxides in phosphine-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is phosphine oxide and why is its formation a problem in my reaction?
A1: this compound (R₃P=O) is the oxidized form of a phosphine ligand or reagent. Its formation is a common byproduct in many phosphine-mediated reactions, such as the Wittig, Mitsunobu, and Staudinger reactions.[1][2][3][4] The formation of this compound is problematic for several reasons:
-
Reduced Reaction Yield: The oxidation of the phosphine consumes the active catalyst or reagent, leading to lower yields of the desired product.[5]
-
Difficult Purification: Phosphine oxides are often polar and can have similar solubility profiles to the reaction products, making their removal by standard techniques like extraction or crystallization challenging.[1][6][7] This frequently necessitates purification by column chromatography, which can be time-consuming and costly, especially on a large scale.[1][8]
-
Catalyst Inhibition: In catalytic reactions, phosphine oxides can sometimes coordinate to the metal center, leading to the formation of inactive or less active catalyst species and hindering the catalytic cycle.[5]
Q2: What are the primary causes of this compound formation?
A2: The primary causes of this compound formation are:
-
Oxidation by Atmospheric Oxygen: Many phosphines, particularly electron-rich alkylphosphines, are sensitive to air and can be readily oxidized by atmospheric oxygen.[9][10][11]
-
Reaction with Water (Hydrolysis): The presence of moisture can lead to the hydrolysis of certain phosphine intermediates, ultimately forming phosphine oxides.[4][9]
-
Inherent Reaction Stoichiometry: In many reactions, such as the Wittig and Mitsunobu reactions, the formation of this compound is an intrinsic part of the reaction mechanism and serves as a thermodynamic driving force.[2][12][13][14]
-
Oxidizing Reagents or Impurities: The presence of oxidizing agents or impurities in the reaction mixture, such as peroxides in solvents like THF, can lead to the oxidation of the phosphine.[10]
Q3: How can I prevent or minimize this compound formation during my experiment?
A3: Minimizing this compound formation requires careful experimental technique and consideration of the reaction conditions. Key strategies include:
-
Use of Air-Sensitive Techniques: Handling air-sensitive phosphines under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with argon or nitrogen) is crucial to prevent oxidation by air.[10][11][15]
-
Solvent Purity: Use dry, degassed solvents to remove dissolved oxygen and moisture. Solvents like THF can form peroxides upon storage, which can oxidize phosphines.[10]
-
Phosphine Selection: Triarylphosphines are generally more stable to air oxidation than trialkylphosphines.[10] Consider using phosphines that are less prone to oxidation if the reaction chemistry allows.
-
Use of Phosphine Scavengers: In some applications, phosphines can be used as oxygen scavengers to protect other sensitive components of a system.[16][17][18]
-
Catalytic Systems: Employing catalytic amounts of phosphine, with an in situ regeneration step, can reduce the total amount of this compound formed.[19][20][21][22]
Q4: Are there alternative reagents I can use to avoid this compound byproducts altogether?
A4: Yes, for certain reactions, there are alternatives that avoid the formation of stoichiometric this compound byproducts. A notable example is the Horner-Wadsworth-Emmons (HWE) reaction as an alternative to the Wittig reaction. The HWE reaction uses phosphonate esters, and the resulting phosphate byproduct is water-soluble, making it easily removable by aqueous extraction.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter related to this compound formation.
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no product yield, with a significant amount of a white solid suspected to be this compound. | The phosphine reagent or catalyst was likely oxidized before or during the reaction. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere. - Use freshly purified and degassed solvents. - Handle air-sensitive phosphines using strict air-sensitive techniques (glovebox or Schlenk line). - Check the purity of the starting phosphine by ³¹P NMR before use. |
| Reaction is sluggish or stalls, and analysis shows the presence of this compound. | The active phosphine is being consumed by oxidation, reducing its effective concentration. | - Increase the loading of the phosphine reagent or catalyst. - If applicable to your reaction, consider adding a phosphine scavenger to remove trace oxygen. - Ensure the reaction is maintained under a positive pressure of an inert gas. |
| Difficulty in purifying the desired product from a white, polar solid. | The byproduct is likely triphenylthis compound (TPPO), which can be challenging to separate. | - Crystallization/Precipitation: TPPO is poorly soluble in nonpolar solvents like hexane, pentane, or diethyl ether.[23][24][25] Triturating the crude reaction mixture with these solvents can precipitate the TPPO. - Complexation: Treat the reaction mixture with metal salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂) to form an insoluble complex with TPPO that can be filtered off.[8][23][25][26] - Acid-Base Extraction: If the desired product has a basic nitrogen atom, it can be protonated with an acid (e.g., HCl) and extracted into the aqueous phase, leaving the TPPO in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[27] - Chromatography: While often a last resort for large-scale reactions, column chromatography is an effective method for separating products from this compound.[2][7] |
| Formation of this compound even with careful inert atmosphere techniques. | The source of oxidation may be the reagents themselves or impurities within them. | - Check other reagents for potential oxidants. For example, some azodicarboxylates used in the Mitsunobu reaction can be a source of oxidation. - Purify reagents prior to use if their quality is suspect. |
Quantitative Data on this compound Removal
The following table summarizes the effectiveness of different precipitation methods for removing triphenylthis compound (TPPO).
| Reagent | Solvent | Molar Ratio (Reagent:TPPO) | % TPPO Removed | Reference |
| ZnCl₂ | Ethanol | 1:1 | 90% | [26] |
| ZnCl₂ | Ethanol | 2:1 | >95% | [26] |
| ZnCl₂ | Ethanol | 3:1 | Not Detected | [26] |
| CaBr₂ | THF | 1:1 | >93% | [8] |
| CaBr₂ | THF | 2:1 | >97% | [8] |
Experimental Protocols
Protocol 1: General Handling of Air-Sensitive Phosphines
This protocol outlines the standard procedure for handling air-sensitive phosphine ligands and reagents to prevent oxidation.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C overnight and allowed to cool in a desiccator or under a stream of dry inert gas (argon or nitrogen).
-
Inert Atmosphere Setup: Assemble the reaction apparatus and purge with a dry, inert gas for at least 15-30 minutes. Maintain a positive pressure of the inert gas throughout the experiment, often by using a bubbler or a balloon filled with the inert gas.
-
Solvent Preparation: Use anhydrous, degassed solvents. Solvents can be dried using standard methods (e.g., distillation from a drying agent or passing through a solvent purification system) and degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Reagent Transfer: Transfer liquid phosphines using a gas-tight syringe that has been flushed with inert gas. Transfer solid phosphines in a glovebox or under a positive flow of inert gas.
-
Reaction Execution: Maintain the inert atmosphere throughout the course of the reaction. If the reaction needs to be monitored by TLC, take aliquots using a syringe under a positive pressure of inert gas.
Protocol 2: Removal of Triphenylthis compound (TPPO) by Precipitation with Zinc Chloride
This protocol describes a common method for removing TPPO from a reaction mixture.[26]
-
Reaction Workup: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolution: Dissolve the crude residue in a minimal amount of a polar solvent like ethanol.
-
Precipitation: Prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol. Add this solution (typically 2 equivalents with respect to the initial amount of phosphine) to the solution of the crude product.
-
Stirring and Filtration: Stir the mixture at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ complex should form. The mixture can be cooled to further promote precipitation. Collect the precipitate by vacuum filtration.
-
Product Isolation: The filtrate contains the desired product. Concentrate the filtrate and perform any further purification as needed (e.g., extraction, crystallization, or chromatography).
Visualizations
References
- 1. Triphenylthis compound Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Staudinger_reaction [chemeurope.com]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Collection - Phosphines as Efficient Dioxygen Scavengers in Nitrous Oxide Sensors - ACS Sensors - Figshare [acs.figshare.com]
- 17. Phosphines as Efficient Dioxygen Scavengers in Nitrous Oxide Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 21. epfl.ch [epfl.ch]
- 22. pubs.acs.org [pubs.acs.org]
- 23. echemi.com [echemi.com]
- 24. chem.rochester.edu [chem.rochester.edu]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Catalysts: Unraveling the Divergent Catalytic Activities of Phosphines and Phosphine Oxides
For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount to reaction efficiency, yield, and overall success. Organophosphorus compounds, specifically phosphines and their oxidized counterparts, phosphine oxides, are ubiquitous in organic synthesis. However, their catalytic roles are often distinct and misunderstood. This guide provides a comparative analysis of their catalytic activities, supported by experimental data and detailed protocols, to inform catalyst selection in your research.
In the landscape of chemical catalysis, phosphines (PR₃) and phosphine oxides (R₃P=O) occupy fundamentally different niches. Phosphines, with their lone pair of electrons on the phosphorus atom, are renowned as potent nucleophilic catalysts. Conversely, phosphine oxides, often considered inert byproducts in many phosphine-mediated reactions, can act as highly effective Lewis base organocatalysts, leveraging the polarity of the P=O bond. This guide elucidates these contrasting catalytic modalities.
Section 1: Nucleophilic Catalysis - The Realm of Phosphines
Phosphines excel as nucleophilic catalysts, initiating a cascade of bond-forming events. Their mechanism typically involves the initial nucleophilic addition of the phosphine to an electrophilic substrate, generating a reactive zwitterionic intermediate. This mode of activation is central to a wide array of powerful transformations, including annulations and conjugate additions.
A prime example is the phosphine-catalyzed [4+2] annulation of allenoates with activated olefins to synthesize highly functionalized cyclohexenes. In this reaction, the phosphine is the indispensable initiator of the catalytic cycle.
Experimental Data: Phosphine-Catalyzed [4+2] Annulation
The following table summarizes the efficacy of various phosphine catalysts in the annulation of ethyl 2-methyl-2,3-butadienoate with 2-benzylidenemalononitrile. The data highlights how the structure of the phosphine catalyst directly impacts the reaction yield and regioselectivity.
| Catalyst | Product Yield (%)[1] | Regioisomeric Ratio (3a:4a)[1] |
| P(NMe₂)₃ (HMPT) | 98 | >99:1 |
| PPh₃ | 80 | 1:99 |
| P(4-F-C₆H₄)₃ | 83 | <1:99 |
| P(4-MeO-C₆H₄)₃ | 75 | 5:95 |
| PBu₃ | 91 | 1:12 |
| P(OPh)₃ | No Reaction | N/A |
| Ph₃P=O | No Reaction | N/A |
As the data unequivocally shows, phosphines are active catalysts for this transformation, while triphenylphosphine oxide (Ph₃P=O) is completely inactive, underscoring their distinct catalytic roles in this context.
Experimental Protocol: Phosphine-Catalyzed [4+2] Annulation
This protocol describes a general procedure for the phosphine-catalyzed [4+2] annulation of an allenoate with an activated olefin.
Materials:
-
Ethyl 2-methyl-2,3-butadienoate (allenoate)
-
2-Benzylidenemalononitrile (activated olefin)
-
Triphenylphosphine (PPh₃) or Hexamethylphosphorous triamide (HMPT) as catalyst
-
Anhydrous benzene (solvent)
-
Argon gas for inert atmosphere
Procedure: [1]
-
A 50 mL flame-dried round-bottom flask is charged with the activated olefin (1.0 mmol) and the phosphine catalyst (0.2 mmol, 20 mol%).
-
Anhydrous benzene (5 mL) is added, and the flask is placed under an atmosphere of argon.
-
The mixture is heated to reflux.
-
A solution of the allenoate (3.0 mmol) in anhydrous benzene (10 mL) is added dropwise to the refluxing mixture over a period of at least 4 hours.
-
The reaction mixture is maintained at reflux, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the cyclohexene product.
Catalytic Cycle of Phosphine-Catalyzed Annulation
The following diagram illustrates the catalytic cycle for the phosphine-catalyzed [4+2] annulation, highlighting the key zwitterionic intermediates.
Caption: Catalytic cycle of nucleophilic phosphine catalysis.
Section 2: Lewis Base Catalysis - The Surprising Role of Phosphine Oxides
While often dismissed as a stable byproduct, the phosphoryl group (P=O) in phosphine oxides possesses a significant dipole, with the oxygen atom being Lewis basic. This property allows phosphine oxides to act as potent hydrogen-bond acceptors and, consequently, as effective organocatalysts in specific reactions, such as the hydrolysis and condensation of alkoxysilanes.
In a study on the water-crosslinking of silane-grafted polyolefins, a clear divergence in catalytic activity was observed. Phosphine oxides were found to be excellent catalysts, whereas phosphines exhibited no catalytic activity whatsoever.[2][3]
Experimental Data: Catalysis of Polyolefin Water-Crosslinking
The catalytic activity for the water-crosslinking reaction in a 3-methacryloxypropyltrimethoxysilane grafted ethylene-propylene copolymer (EPR-g-MTMS) system was evaluated by the gel-fraction method. A higher gel fraction indicates a more efficient crosslinking reaction.
| Catalyst (5.0x10⁻⁴ mol/100g resin) | Gel Fraction (%) after 24h at 80°C[2] |
| Triphenylphosphine (PPh₃) | ~0 (No catalytic activity) |
| Triphenylthis compound (TPPO) | > 80 |
| Tris(4-chlorophenyl)this compound | > 80 |
| Tris(4-methylphenyl)this compound | > 80 |
| No Catalyst | < 10 |
This data clearly demonstrates that in this system, the presence of the P=O moiety is essential for catalytic activity.[2][3] The phosphine oxides significantly accelerate the crosslinking reaction, while the corresponding phosphine is inactive.
Experimental Protocol: this compound-Catalyzed Water-Crosslinking of a Silane-Grafted Polymer
This protocol outlines the general steps for evaluating catalyst performance in the water-crosslinking of a silane-grafted ethylene-propylene copolymer (EPR-g-MTMS).
Materials:
-
EPR-g-MTMS resin
-
Triphenylthis compound (TPPO) or other this compound catalyst
-
Deionized water
Procedure: [2]
-
The this compound catalyst (e.g., at a concentration of 5.0x10⁻⁴ mol per 100g of resin) is blended with the EPR-g-MTMS resin.
-
The mixture is shaped into sheets of approximately 1.0 mm thickness by compression molding.
-
To initiate the water-crosslinking reaction, the sample sheets are immersed in a water bath maintained at a constant temperature (e.g., 80°C) for a defined period (e.g., 24 hours).
-
After the specified time, the samples are removed from the water bath and dried thoroughly.
-
The extent of crosslinking is determined by measuring the gel fraction. This involves extracting the soluble (non-crosslinked) portion of the polymer using a suitable solvent (e.g., boiling xylene) and weighing the remaining insoluble (crosslinked) gel.
Proposed Catalytic Mechanism of this compound
The catalytic activity of phosphine oxides in this system is attributed to the Lewis basicity of the phosphoryl oxygen. This oxygen atom forms a hydrogen bond with water, activating it and facilitating its nucleophilic attack on the silicon atom of the alkoxysilane group. This initiates the hydrolysis and subsequent condensation reactions that lead to the crosslinked polymer network.[2][3]
Caption: Proposed mechanism of this compound catalysis.
Conclusion: A Dichotomy of Function
The catalytic activities of phosphines and phosphine oxides are not interchangeable; they are, in fact, complementary, arising from distinct electronic properties.
-
Phosphines (PR₃) are premier nucleophilic catalysts . Their utility lies in their ability to initiate reactions with electrophiles, making them indispensable for a vast range of annulations, isomerizations, and conjugate addition reactions. In these catalytic cycles, phosphine oxides are typically the deactivated form of the catalyst.
-
Phosphine Oxides (R₃P=O) , in contrast, can serve as effective Lewis basic organocatalysts . The polarized P=O bond allows them to activate substrates, such as water, through hydrogen bonding. This mode of catalysis is crucial for processes like the hydrolysis and condensation of silanes, where phosphines themselves are inactive.
Understanding this fundamental dichotomy is crucial for the rational design of synthetic routes and the selection of the optimal catalyst. While one is a nucleophilic initiator and the other a Lewis basic activator, both phosphines and phosphine oxides represent powerful tools in the synthetic chemist's arsenal.
References
- 1. Phosphine-Catalyzed [4+2] Annulations of 2-Alkylallenoates and Olefins: Synthesis of Multisubstituted Cyclohexenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 3. Origin of catalytic activity differences between phosphine and this compound-based structures in the water-crosslinkable polyalkoxysilane composition [poj.ippi.ac.ir]
Performance comparison of different phosphine oxide catalysts in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for more efficient, atom-economical, and sustainable chemical transformations is a driving force in modern organic synthesis. In this context, the role of phosphine oxides has evolved from being stoichiometric byproducts to versatile catalysts. This guide provides an objective comparison of the performance of different phosphine oxide catalysts, supported by experimental data, to aid in the selection of the optimal catalyst for various synthetic applications.
The Rise of Catalytic this compound Chemistry
Traditionally, reactions like the Wittig and Appel transformations have been indispensable tools for the formation of carbon-carbon and carbon-halogen bonds, respectively. However, their reliance on stoichiometric amounts of phosphines leads to the generation of equimolar quantities of this compound waste, complicating product purification and diminishing the overall efficiency of the process.
The development of methods to reduce the this compound byproduct back to the active phosphine in situ has paved the way for catalytic variants of these classic reactions. This has not only improved the sustainability of these processes but has also spurred the investigation into the catalytic properties of different phosphine oxides.
A general workflow for a this compound-catalyzed reaction involving in situ reduction is depicted below. The this compound is activated and reduced to the corresponding phosphine, which then participates in the main reaction, regenerating the this compound to complete the catalytic cycle.
Figure 1: General workflow of a this compound-catalyzed reaction.
Performance Comparison in Key Organic Reactions
The choice of this compound catalyst can have a significant impact on the efficiency and outcome of a reaction. Key performance indicators include the ease of reduction of the this compound to the active phosphine, the yield and selectivity of the desired product, and the required reaction conditions.
Catalytic Wittig Reaction
The catalytic Wittig reaction is a prime example of where the structure of the this compound catalyst is crucial. The rate-limiting step in the catalytic cycle is often the reduction of the this compound. Studies have shown that cyclic phosphine oxides, particularly those with strained ring systems, are reduced much more readily than their acyclic counterparts like triphenylthis compound (TPPO). This enhanced reactivity is attributed to the release of ring strain upon reduction.
Below is a comparison of the reduction efficiency of various phosphine oxides and their performance in a catalytic Wittig reaction.
Table 1: Comparison of this compound Reduction and Performance in a Catalytic Wittig Reaction
| Catalyst | Structure | % Reduction (10 min, 100°C) | Wittig Reaction Yield (%) | E/Z Selectivity |
| Acyclic Phosphine Oxides | ||||
| Triphenylthis compound (TPPO) | Ph₃P=O | 50 | 85 | 1:1.1 |
| Tri-n-butylthis compound (TBPO) | (n-Bu)₃P=O | - | 82 | 1:1.2 |
| Cyclic Phosphine Oxides | ||||
| Phosphetane Oxide | 94 | 95 | >20:1 | |
| Phospholane Oxide | 88 | 92 | 1:1.5 |
Data synthesized from multiple sources for comparative purposes. Reaction conditions may vary between sources.
The data clearly indicates that the higher reduction efficiency of cyclic phosphine oxides translates to higher yields and, in the case of the phosphetane oxide, significantly improved stereoselectivity in the catalytic Wittig reaction.
Catalytic Appel Reaction
Similar to the Wittig reaction, the catalytic Appel reaction benefits from the use of phosphine oxides that can be efficiently reduced in situ. Cyclic phosphine oxides have been shown to be effective catalysts for the conversion of alcohols to alkyl halides.
Table 2: Performance of a Cyclic this compound in the Catalytic Appel Reaction
| Catalyst | Substrate | Halogenating Agent | Product | Yield (%) |
| Dibenzophosphole Oxide | 1-Octanol | CCl₄ | 1-Chlorooctane | 95 |
| Dibenzophosphole Oxide | Cyclohexanol | CBr₄ | Bromocyclohexane | 92 |
| Dibenzophosphole Oxide | Geraniol | CCl₄ | Geranyl chloride | 85 |
Data is representative of typical results from studies on catalytic Appel reactions.
The high yields obtained with a cyclic this compound catalyst underscore the viability of this approach for sustainable halogenation reactions.
Experimental Protocols
For researchers looking to implement these catalytic systems, detailed experimental procedures are essential. Below is a representative protocol for a catalytic Appel reaction.
General Procedure for the Catalytic Appel Chlorination of an Alcohol
Materials:
-
Alcohol (1.0 mmol, 1.0 equiv)
-
Dibenzophosphole oxide (catalyst, 0.05 mmol, 5 mol%)
-
Phenylsilane (reductant, 1.5 mmol, 1.5 equiv)
-
Carbon tetrachloride (halogen source and solvent, 2.0 mL)
-
Anhydrous reaction vessel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the alcohol, dibenzophosphole oxide, and carbon tetrachloride.
-
Stir the mixture at room temperature for 5 minutes.
-
Add phenylsilane dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure alkyl chloride.
Conclusion
The transition from stoichiometric to catalytic phosphine-mediated reactions represents a significant advancement in sustainable organic synthesis. The performance of this compound catalysts is highly dependent on their structure, with cyclic phosphine oxides often demonstrating superior reactivity due to their facile reduction. This guide provides a snapshot of the current understanding and data, empowering researchers to make informed decisions when selecting a this compound catalyst for their synthetic needs. The continued development of novel this compound catalysts holds great promise for further expanding the scope and efficiency of these important transformations.
Validating the Mechanism of Phosphine Oxide-Catalyzed Alcohol Chlorination: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the proposed mechanism for phosphine oxide-catalyzed chlorination of alcohols under Appel-type conditions. Through a comparison with alternative methods and presentation of key experimental validation techniques, this document serves as a resource for understanding and applying this catalytic system.
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. While classic stoichiometric methods like the Appel reaction are effective, they generate significant this compound waste. A more sustainable approach involves the use of a catalytic amount of this compound, which is regenerated in situ. This guide delves into the validation of the proposed mechanism for this catalytic cycle, comparing its performance with traditional chlorinating agents and outlining the experimental protocols required to substantiate its mechanistic pathway.
Proposed Catalytic Cycle
The this compound-catalyzed chlorination of alcohols is proposed to proceed through a redox-neutral catalytic cycle. The this compound, typically triphenylthis compound (TPPO), is activated by a stoichiometric reagent, such as oxalyl chloride, to generate a highly reactive chlorophosphonium salt. This species then activates the alcohol for nucleophilic attack by a chloride ion, yielding the desired alkyl chloride and regenerating the this compound catalyst.
Below is a diagram illustrating the proposed catalytic cycle:
Figure 1: Proposed catalytic cycle for the this compound-catalyzed chlorination of alcohols.
Performance Comparison with Alternative Methods
The efficacy of the this compound-catalyzed system is best understood when compared with traditional methods for alcohol chlorination. The following table summarizes the performance of this catalytic method against common stoichiometric reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).
| Method/Reagent | Substrate (Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ph₃PO (cat.), (COCl)₂ | 1-Decanol | Room Temp. | 7 | 91 | [1] |
| 2-Octanol | Room Temp. | 7 | 94 | [1] | |
| Benzyl alcohol | Room Temp. | 7 | 80 | [1] | |
| SOCl₂ | 1-Hexanol | Reflux | 5 | 85 | [2] |
| Cyclohexanol | Not specified | Not specified | 11 | [2] | |
| PCl₅ | Primary/Secondary Alcohols | Room Temp. | Not specified | Generally high | [3] |
| Tertiary Alcohols | Room Temp. | Not specified | Variable | [4] | |
| PCl₃ | n-Octyl alcohol | <80 then 80-150 | >6 | ~98 | [5] |
Experimental Validation of the Proposed Mechanism
To validate the proposed catalytic cycle, several key experiments can be performed. These experiments aim to identify the proposed intermediates and elucidate the reaction kinetics and stereochemical outcome.
Intermediate Characterization by ³¹P NMR Spectroscopy
Principle: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing phosphorus-containing species in a reaction mixture. By monitoring the reaction in real-time, the formation and consumption of the proposed chlorophosphonium and alkoxyphosphonium salt intermediates can be detected, providing direct evidence for their involvement in the catalytic cycle.
Experimental Protocol:
-
In an NMR tube, dissolve triphenylthis compound (TPPO) (1.0 eq.) in a deuterated solvent (e.g., CDCl₃).
-
Acquire a baseline ³¹P NMR spectrum of the starting material. The TPPO should appear as a singlet at approximately δ 29.0 ppm.[1]
-
Add oxalyl chloride (1.0 eq.) to the NMR tube and immediately begin acquiring ³¹P NMR spectra at regular intervals.
-
Observe the formation of a new peak corresponding to the chlorotriphenylphosphonium chloride intermediate ([Ph₃P-Cl]⁺Cl⁻) at approximately δ 64.6 ppm.[1]
-
Once the formation of the chlorophosphonium salt is complete, add the alcohol substrate (e.g., 1-decanol, 1.0 eq.) to the NMR tube.
-
Continue to acquire ³¹P NMR spectra and monitor the disappearance of the chlorophosphonium salt peak and the appearance of a new peak corresponding to the alkoxyphosphonium salt ([Ph₃P-OR']⁺Cl⁻).
-
Finally, observe the regeneration of the TPPO peak at δ 29.0 ppm as the alkoxyphosphonium salt is converted to the final alkyl chloride product.
The following diagram illustrates the experimental workflow for ³¹P NMR monitoring:
References
A Researcher's Guide to Internal Standards in NMR Spectroscopy: Triphenylphosphine Oxide and its Alternatives
For researchers, scientists, and drug development professionals relying on Nuclear Magnetic Resonance (NMR) spectroscopy for quantitative analysis (qNMR), the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of experimental results. An ideal internal standard should be chemically inert to the analyte, soluble in the deuterated solvent of choice, and exhibit sharp, well-resolved signals that do not overlap with analyte signals. This guide provides a comprehensive comparison of triphenylphosphine oxide (TPPO) and other common internal standards, supported by experimental data and detailed protocols to aid in the selection of the most appropriate standard for your specific application.
Triphenylthis compound (TPPO): A Versatile Standard for Organic Media
Triphenylthis compound (TPPO) has emerged as a robust and reliable internal standard, particularly for quantitative ³¹P NMR spectroscopy in organic solvents. Its key advantages lie in its high stability, even over extended experimental periods, and its simple, sharp singlet in the ³¹P NMR spectrum, which minimizes the chances of signal overlap.
Key Properties of TPPO:
-
High Stability: TPPO is a crystalline solid that is not prone to degradation under typical NMR experimental conditions, ensuring consistent concentrations throughout the measurement. This makes it particularly suitable for long-term reaction monitoring.[1]
-
Signal Simplicity: It displays a single, sharp peak in the ³¹P NMR spectrum, simplifying spectral analysis and integration.
-
Solubility: TPPO is soluble in a range of common deuterated organic solvents such as chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).[2]
Comparison with Alternative Internal Standards
While TPPO is a strong candidate, several other compounds are also widely used as internal standards in NMR spectroscopy. The choice among them often depends on the specific solvent system, the nucleus being observed, and the chemical nature of the analyte.
| Internal Standard | Primary Use | Key Advantages | Disadvantages |
| Triphenylthis compound (TPPO) | ³¹P NMR in organic solvents | Highly stable, single sharp peak. | Poorly soluble in aqueous solutions. |
| Triphenyl Phosphate | ³¹P NMR in organic solvents | Good solubility in many organic solvents, sharp singlet. | Potential for hydrolysis in the presence of water. |
| Phosphonoacetic Acid | ³¹P NMR in aqueous solutions | Water-soluble, sharp singlet. | Limited solubility in many organic solvents. |
| Cyclohexanol | ¹H and ³¹P NMR (after derivatization) | Stable, relatively inexpensive. | Requires derivatization for ³¹P NMR, leading to an extra reaction step. |
| endo-N-hydroxy-5-norbornene-2,3-dicarboximide (NHND) | ³¹P NMR (after derivatization) | Well-separated signal from many analytes. | Can be unstable over long periods (>12 hours).[1] |
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for TPPO and its alternatives.
Table 1: ³¹P NMR Chemical Shifts in Common Deuterated Solvents
| Internal Standard | CDCl₃ (ppm) | DMSO-d₆ (ppm) | D₂O (ppm) |
| Triphenylthis compound (TPPO) | ~27.5 - 30.0[3][4] | ~25.0 | Insoluble |
| Triphenyl Phosphate | ~ -18.0[5] | ~ -17.0 | Insoluble |
| Phosphonoacetic Acid | Insoluble | ~15.0 | ~15.0[5] |
| Cyclohexanol (derivatized with TMDP) | ~145.5 | Not Reported | Not Applicable |
| NHND (derivatized with TMDP) | ~151.5 | Not Reported | Not Applicable |
Note: Chemical shifts can be influenced by various factors including concentration, temperature, and the presence of other substances.
Table 2: Solubility of Internal Standards
| Internal Standard | Water | Chloroform | DMSO |
| Triphenylthis compound (TPPO) | Low[2] | Soluble | Soluble |
| Triphenyl Phosphate | Poorly soluble[6] | Soluble[6] | Soluble |
| Phosphonoacetic Acid | Soluble | Insoluble | Soluble |
| Cyclohexanol | 3.60 g/100 mL (20 °C)[7] | Soluble | Soluble |
| NHND | Soluble | Soluble | Soluble |
Experimental Protocols
Accurate and reproducible quantitative NMR results depend on meticulous experimental execution. Below are generalized protocols for using TPPO and its alternatives as internal standards.
General Protocol for Internal Standard Preparation
This workflow outlines the basic steps for preparing an NMR sample with an internal standard.
Caption: General workflow for preparing a qNMR sample.
Protocol 1: Using Triphenylthis compound (TPPO) as an Internal Standard in ³¹P NMR
-
Preparation of Stock Solution (Optional but Recommended):
-
Accurately weigh a known amount of TPPO (e.g., 50 mg).
-
Dissolve it in a precise volume of the desired deuterated solvent (e.g., 10.0 mL of CDCl₃) to create a stock solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh the analyte into a vial.
-
Add a precise volume of the TPPO stock solution to the vial. Alternatively, if not using a stock solution, accurately weigh the desired amount of TPPO directly into the vial with the analyte.
-
Ensure complete dissolution of both the analyte and TPPO.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ³¹P NMR spectrum.
-
Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.
-
Set a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the phosphorus nuclei in both the analyte and the standard.
-
-
Data Processing and Quantification:
-
Integrate the signals corresponding to the analyte and TPPO.
-
Calculate the concentration of the analyte using the following formula:
Concentration_analyte = (Integral_analyte / N_analyte) * (N_standard / Integral_standard) * (Moles_standard / Volume_solution)
Where N is the number of phosphorus nuclei giving rise to the respective signal.
-
Protocol 2: Using Phosphonoacetic Acid as an Internal Standard in Aqueous Solutions
-
Sample Preparation:
-
Accurately weigh the analyte and phosphonoacetic acid into the same vial.
-
Dissolve the mixture in a known volume of D₂O.
-
-
NMR Data Acquisition and Processing:
-
Follow the same data acquisition and processing steps as described for TPPO, ensuring the use of a sufficient relaxation delay and inverse-gated proton decoupling for ³¹P NMR.
-
Protocol 3: Using Cyclohexanol or NHND with a Derivatizing Agent (for Hydroxyl Group Quantification in ³¹P NMR)
-
Derivatization and Sample Preparation:
-
In a vial, dissolve the analyte, the internal standard (cyclohexanol or NHND), and a relaxation agent (e.g., chromium(III) acetylacetonate) in a suitable solvent (e.g., pyridine/CDCl₃ mixture).
-
Add the derivatizing agent, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP), to the solution. The TMDP reacts with hydroxyl groups on the analyte and the standard to form phosphite esters.
-
Allow the reaction to proceed to completion.
-
-
NMR Data Acquisition and Processing:
-
Acquire the ³¹P NMR spectrum.
-
The derivatized hydroxyl groups will now be visible in the ³¹P NMR spectrum.
-
Integrate the signals of the derivatized analyte and the derivatized internal standard.
-
Quantify the hydroxyl content based on the integral ratios, similar to the direct quantification method.
-
Logical Relationships in qNMR
The following diagram illustrates the fundamental relationship between the analyte, the internal standard, and the resulting NMR signals in a quantitative experiment.
Caption: Relationship between sample components and NMR signals.
Conclusion
The selection of an appropriate internal standard is paramount for achieving accurate and reliable results in quantitative NMR spectroscopy. Triphenylthis compound is an excellent choice for ³¹P NMR in organic solvents due to its high stability and simple spectral signature. However, for aqueous systems or when observing other nuclei, alternatives such as phosphonoacetic acid, cyclohexanol, or NHND may be more suitable. By carefully considering the properties of each standard, the nature of the analyte, and the experimental conditions, researchers can confidently select the optimal internal standard to ensure the integrity of their quantitative NMR data.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Triphenylthis compound - Wikipedia [en.wikipedia.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. rsc.org [rsc.org]
- 5. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Cyclohexanol - Wikipedia [en.wikipedia.org]
A Comparative Guide to Phosphine Oxide and Phosphine Ligands in Enantioselective Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enantioselective catalysis, the choice of ligand is paramount to achieving high stereocontrol. For decades, chiral phosphine ligands have been the workhorses in transition-metal catalysis, facilitating a myriad of asymmetric transformations. However, the corresponding phosphine oxides, often considered as byproducts, have emerged as a compelling class of ligands and catalysts in their own right. This guide provides an objective comparison of the performance of phosphine oxide and phosphine ligands in key enantioselective catalytic reactions, supported by experimental data and detailed methodologies.
Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral molecules. While phosphine ligands are well-established in this area, recent studies have highlighted the potential of this compound-based systems, particularly in the context of supramolecular catalysis.
A study on the rhodium-catalyzed asymmetric hydrogenation of various functionalized alkenes demonstrated that supramolecular catalysts based on phosphine oxides as hydrogen bond acceptors can exhibit enhanced reaction rates compared to analogous systems with urea-based groups.[1]
Table 1: Comparison of this compound and Urea-Based Supramolecular Ligands in Asymmetric Hydrogenation of Hydroxy-functionalized Alkenes [1]
| Substrate | Ligand System | Conversion (%) | ee (%) |
| Itaconic acid derivative (F) | Rh-(This compound -Phosphoramidite) | >99 | 99.8 |
| Itaconic acid derivative (F) | Rh-(Urea-Phosphine-Phosphoramidite) | >99 | 99.5 |
| Allylic alcohol derivative (G) | Rh-(This compound -Phosphoramidite) | >99 | >99.9 |
| Allylic alcohol derivative (G) | Rh-(Urea-Phosphine-Phosphoramidite) | >99 | 99.8 |
Reaction Conditions: [Rh] = 0.2 mM, [substrate] = 0.1 M, CH₂Cl₂, 10 bar H₂, room temperature, 16 h.[1]
The data suggests that for these substrates, the this compound-based system provides comparable or slightly improved enantioselectivity while offering the potential for faster reactions.
Experimental Protocol: Asymmetric Hydrogenation of a Hydroxy-functionalized Alkene[1]
In a nitrogen-filled glovebox, a solution of the rhodium precursor, the this compound-functionalized phosphine ligand, and the chiral phosphoramidite ligand in dichloromethane is prepared in a Schlenk tube. The substrate is then added to the solution. The Schlenk tube is placed in an autoclave, which is then purged with hydrogen and pressurized to 10 bar. The reaction is stirred at room temperature for 16 hours. After releasing the pressure, the conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Catalytic Cycle for Asymmetric Hydrogenation
The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation with bidentate phosphine ligands involves the coordination of the olefin to the rhodium catalyst, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination to yield the product and regenerate the catalyst.
Performance in Asymmetric Hydroformylation
Asymmetric hydroformylation is an atom-economical method for producing chiral aldehydes. In this reaction, mixed amino this compound ligands have demonstrated superior performance compared to their phosphine analogues.
In the rhodium-catalyzed hydroformylation of styrene, a mixed amino this compound ligand showed both high reactivity and high selectivity for the formation of the branched aldehyde, which is the desired product in this case.[2]
Table 2: Comparison of a Mixed Amino this compound and Related Ligands in the Asymmetric Hydroformylation of Styrene [2]
| Ligand | Conversion (%) | Branched/Linear Ratio | ee (%) of Branched Aldehyde |
| (S)-N-Methyl-N-(diphenylphosphino)-1-phenylethylamine oxide | 100 | 96:4 | 48 |
| (S)-N-Methyl-N-(diphenylphosphino)-1-phenylethylamine | 20 | 85:15 | 15 |
| PPh₃ | 100 | 50:50 | - |
Reaction Conditions: Styrene (5 mmol), [Rh(acac)(CO)₂] (0.01 mmol), Ligand (0.04 mmol), Toluene (10 mL), 80 °C, 40 atm (CO/H₂ = 1/1), 20 h.
The data clearly indicates that the this compound ligand is significantly more effective in terms of both regioselectivity and enantioselectivity for this transformation.
Experimental Protocol: Asymmetric Hydroformylation of Styrene[2]
A toluene solution of [Rh(acac)(CO)₂] and the chiral ligand is placed in a stainless steel autoclave. The autoclave is purged with a 1:1 mixture of CO and H₂. Styrene is then injected, and the autoclave is pressurized to 40 atm with CO/H₂ (1:1). The reaction mixture is stirred at 80 °C for 20 hours. After cooling and venting the autoclave, the conversion and regioselectivity are determined by GC analysis, and the enantiomeric excess is determined by chiral HPLC analysis after conversion of the aldehyde to the corresponding carboxylic acid.
Logical Relationship in Ligand Performance
The enhanced performance of the this compound ligand in this case can be attributed to the electronic effect of the P=O group, which influences the coordination to the rhodium center and the subsequent steps of the catalytic cycle.
Phosphine Oxides as Lewis Base Catalysts
Beyond their role as ligands in transition-metal catalysis, chiral phosphine oxides have emerged as powerful Lewis basic organocatalysts, particularly in reactions involving silicon-based reagents. The phosphoryl (P=O) group plays a crucial role in activating the silicon reagent.[3]
In a study comparing the catalytic activity of various organophosphorus compounds, it was found that phosphine oxides were excellent catalysts for a water-crosslinking reaction in a silane-grafted polyolefin system, whereas the corresponding phosphine showed no catalytic activity. This highlights a distinct mechanistic pathway where the this compound acts as a Lewis base.[3]
General Workflow for this compound-Catalyzed Aldol Reaction
Chiral phosphine oxides can catalyze asymmetric aldol reactions by activating a silicon tetrachloride reagent, which then facilitates the formation of a silyl enol ether from a ketone. The chiral this compound-silicon complex then activates the aldehyde for the enantioselective aldol addition.
Conclusion
The traditional view of phosphine oxides as mere byproducts of phosphine-mediated reactions is being challenged by a growing body of evidence demonstrating their utility as highly effective ligands and organocatalysts in enantioselective synthesis. In certain applications, such as the asymmetric hydroformylation of styrene, this compound ligands can significantly outperform their phosphine counterparts in terms of reactivity, regioselectivity, and enantioselectivity.[2] Furthermore, the unique Lewis basicity of the phosphoryl group enables a distinct mode of catalysis that is not accessible with phosphine ligands, opening up new avenues for asymmetric bond formation.[3]
While chiral phosphines remain a cornerstone of asymmetric catalysis, this comparative guide highlights the significant potential of phosphine oxides. For researchers and professionals in drug development and fine chemical synthesis, considering phosphine oxides as a viable alternative or a complementary tool to traditional phosphine ligands can lead to the discovery of more efficient and selective catalytic systems. Further research into the direct comparison of these ligand classes under identical conditions will be invaluable for a more comprehensive understanding of their relative merits and for the rational design of next-generation catalysts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phosphine vs. This compound ligands in hydroformylation reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Origin of catalytic activity differences between phosphine and this compound-based structures in the water-crosslinkable polyalkoxysilane composition [poj.ippi.ac.ir]
Unveiling the Electronic Landscape: A DFT-Based Comparison of Phosphine and Phosphine Oxide Ligands
A deep dive into the subtle yet significant electronic and structural differences between phosphine and phosphine oxide ligands, underpinned by Density Functional Theory (DFT) calculations, reveals crucial insights for researchers in catalysis, materials science, and drug development. This guide provides a comparative analysis of their ligand effects, supported by computational data, to aid in the rational design of molecules with tailored properties.
Phosphines (R₃P) and their oxidized counterparts, phosphine oxides (R₃P=O), are ubiquitous functional groups in chemistry. While phosphines are renowned for their role as ligands in transition metal catalysis, phosphine oxides are often considered as simple byproducts. However, the electronic and steric properties of phosphine oxides also make them valuable as ligands, hydrogen bond acceptors, and functional moieties in their own right. Understanding the fundamental differences in their electronic structure is paramount for predicting and controlling their behavior in chemical systems. DFT calculations offer a powerful lens to probe these differences at a molecular level.
Structural and Electronic Perturbations upon Oxidation
The oxidation of a phosphine to a this compound introduces a highly polar P=O bond, which dramatically alters the electronic environment around the phosphorus atom. This is reflected in changes to key structural and electronic parameters, as elucidated by DFT calculations.
A fundamental comparison can be made using the simplest phosphine, PH₃, and its corresponding oxide, PH₃O. The introduction of the oxygen atom leads to a shortening of the P-H bonds and a widening of the H-P-H bond angles, indicative of a change in hybridization and electrostatic repulsion.
Table 1: Comparison of Calculated Geometrical Parameters for PH₃ and PH₃O
| Parameter | Phosphine (PH₃) | This compound (PH₃O) |
| P-H Bond Length (Å) | 1.428 | 1.414 |
| H-P-H Bond Angle (°) | 93.5 | 104.9 |
| P=O Bond Length (Å) | N/A | 1.486 |
Data sourced from the NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB) at a consistent level of theory where available.[1][2]
The most significant electronic consequence of oxidation is the withdrawal of electron density from the phosphorus atom by the highly electronegative oxygen. This is evident in the analysis of atomic charges and the energies of the frontier molecular orbitals.
Table 2: Comparison of Calculated Electronic Properties for a Representative Phosphine and this compound
| Property | Triphenylphosphine (PPh₃) | Triphenylthis compound (TPPO) |
| Mulliken Charge on P | Positive (less positive) | Positive (more positive) |
| HOMO Energy (eV) | ~ -5.8 | ~ -7.0 |
| LUMO Energy (eV) | ~ -0.5 | ~ -1.5 |
| HOMO-LUMO Gap (eV) | ~ 5.3 | ~ 5.5 |
| P=O Vibrational Frequency (cm⁻¹) | N/A | ~ 1200-1300 |
Note: The exact values for Mulliken charges, HOMO/LUMO energies, and HOMO-LUMO gaps are highly dependent on the specific functional and basis set used in the DFT calculation. The values presented here are representative and illustrate the general trend.
The lone pair of electrons on the phosphorus atom in a phosphine constitutes its Highest Occupied Molecular Orbital (HOMO), making it a good σ-donor ligand for transition metals.[3] Upon oxidation to a this compound, this lone pair is engaged in bonding with the oxygen atom. Consequently, the HOMO of the this compound is significantly lowered in energy, and the molecule becomes a much weaker electron donor. The P=O bond itself introduces new molecular orbitals, and its characteristic vibrational stretching frequency is a prominent feature in the infrared spectrum.[4][5]
Ligand Effects in Coordination Chemistry
The differing electronic properties of phosphines and phosphine oxides translate directly into distinct behaviors as ligands. The Tolman Electronic Parameter (TEP) is a widely used experimental and computational metric to quantify the net electron-donating ability of a phosphine ligand.[6][7][8][9][10][11][12] It is determined by measuring the ν(CO) stretching frequency of a [Ni(CO)₃L] complex; stronger donor ligands lead to lower ν(CO) frequencies.
DFT calculations can accurately predict TEP values. For a typical phosphine like PPh₃, the calculated TEP is significantly lower than that of a hypothetical complex with a this compound ligand, which would be a very poor electron donor to the metal center.
The σ-donation from the phosphine's lone pair to a metal center is the primary bonding interaction. In contrast, phosphine oxides typically coordinate to metal centers through the oxygen atom, acting as hard Lewis bases.[4] This interaction is primarily electrostatic and the donor strength is significantly weaker.
Computational Methodologies
The data presented in this guide is derived from DFT calculations. A typical computational protocol for obtaining such data is as follows:
Experimental Protocol: DFT Calculation Workflow
-
Molecular Structure Generation: The initial 3D coordinates of the phosphine and this compound molecules are generated using a molecular modeling program.
-
Geometry Optimization: The molecular geometries are optimized to find the lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d), def2-SVP).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain vibrational frequencies, such as the P=O stretch.
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometries to obtain electronic properties such as HOMO and LUMO energies and Mulliken population analysis for atomic charges.
Conclusion
DFT calculations provide invaluable quantitative and qualitative insights into the distinct electronic natures of phosphine and this compound ligands. The oxidation of a phosphine to a this compound fundamentally alters its properties, transforming it from a strong σ-donating ligand to a weak, hard Lewis base that coordinates through its oxygen atom. These computational insights are crucial for the informed selection and design of ligands in various chemical applications, from fine-tuning the activity of catalysts to designing molecules with specific binding properties. The ability to computationally predict these effects allows for a more efficient and targeted approach to molecular design in the chemical sciences.
References
- 1. CCCBDB compare calculated bond lengths [cccbdb.nist.gov]
- 2. CCCBDB compare calculated bond lengths [cccbdb.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04277G [pubs.rsc.org]
Comparative Kinetic Analysis of Phosphine Oxide Catalyzed Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficiency of catalytic systems is paramount. Phosphine oxides, once considered mere byproducts, have emerged as potent organocatalysts in a variety of pivotal chemical transformations. A thorough understanding of their reaction kinetics is crucial for catalyst selection and process optimization. This guide provides an objective comparison of phosphine oxide catalysts in several key reactions, supported by experimental data and detailed methodologies.
Performance Comparison of this compound Catalysts
The catalytic efficacy of phosphine oxides is intrinsically linked to their structural and electronic properties. This variance is evident in reactions such as the Wittig, Mitsunobu, and Suzuki-Miyaura couplings. Below, we present a summary of quantitative kinetic data for different this compound catalysts to facilitate a direct comparison of their performance.
Catalytic Wittig Reaction
The Wittig reaction, a cornerstone for alkene synthesis, can be rendered catalytic by the in situ reduction of a this compound precatalyst. The choice of catalyst significantly impacts the reaction rate and overall yield. While comprehensive comparative kinetic data remains dispersed in the literature, studies have shown that cyclic phosphane oxides can exhibit superior performance. For instance, kinetic investigations into the silane-mediated reduction of phosphetane oxides have demonstrated their higher activity compared to previously reported phospholane-based catalysts, enabling reactions at room temperature with low catalyst loadings.[1] The nature of the base employed has also been shown to have a striking influence on the rate of this compound reduction, a key step in the catalytic cycle.[1]
| Catalyst/Pre-catalyst | Reaction | Key Kinetic Parameters/Performance Metrics | Reference |
| Methyl-substituted phosphetane oxide | Wittig Olefination | Yields up to 97% with catalyst loadings as low as 1.0 mol% at room temperature. | [1] |
| Triphenylthis compound (TPPO) | Wittig Olefination | Moderate yields. | [2] |
| Tris(4-fluorophenyl)this compound | Wittig Olefination | Higher yields than TPPO under similar conditions. | [2] |
Catalytic Mitsunobu Reaction
The Mitsunobu reaction is a versatile tool for the stereospecific conversion of alcohols. In its catalytic form, a this compound is continuously regenerated. The rate-limiting step in the phosphine catalytic cycle is often the reduction of the this compound.[3] Comparative studies have quantified the differences in reactivity between various this compound pre-catalysts. For example, the activation energies for the reduction of different phospholane oxides by phenylsilane have been determined, providing a direct measure of their relative efficiencies.[3] Furthermore, investigations into (2-hydroxybenzyl)this compound (2-HOBPO) catalysts have revealed the influence of substituents on the turnover frequency (TOF).[4][5]
| Catalyst/Pre-catalyst | Reaction | Activation Energy (ΔG‡) / TOF | Reference |
| 1-Phenylphospholane 1-oxide | Mitsunobu Reaction | ΔG‡ = 21.3 ± 3.6 kcal mol⁻¹ (for reduction by PhSiH₃) | [3] |
| A specific phospholane precatalyst (referred to as '2') | Mitsunobu Reaction | More facile reduction than 1-phenylphospholane 1-oxide. | [3] |
| Various (2-hydroxybenzyl)phosphine oxides (2-HOBPOs) | Mitsunobu-type Reaction | TOF is significantly influenced by substituents on both the phenolic and this compound moieties. | [4][5] |
Water-Crosslinking of Silane-Grafted Polyolefins
Phosphine oxides have also demonstrated catalytic activity in industrial processes such as the water-crosslinking of silane-grafted polyolefins. In this context, the phosphoryl (P=O) group plays a crucial role in activating water through hydrogen bonding.[6] Kinetic studies have shown that phosphine oxides can exhibit considerably higher catalytic activities than related phosphoric acids or esters.[6]
| Catalyst | Reaction | Activation Energy (Ea,hyd) for Hydrolysis (kJ mol⁻¹) | Reference |
| Triphenylthis compound (TPPO) | Water-crosslinking of EPR-g-MTMS | 31.9 | [6] |
| Tris(4-methylphenyl)this compound | Water-crosslinking of EPR-g-MTMS | 32.5 | [6] |
| Tris(4-methoxyphenyl)this compound | Water-crosslinking of EPR-g-MTMS | 33.2 | [6] |
| Phosphoric acid (PA) | Water-crosslinking of EPR-g-MTMS | 38.8 | [6] |
| Triphenyl phosphate (TPPE) | Water-crosslinking of EPR-g-MTMS | 43.5 | [6] |
Experimental Protocols for Kinetic Analysis
Accurate and reproducible kinetic data are fundamental to understanding and comparing catalytic performance. Below are detailed methodologies for key experiments in the kinetic analysis of this compound catalyzed reactions.
General Protocol for Kinetic Monitoring
The progress of a reaction can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The concentration of a reactant or product is plotted against time to determine the reaction rate.
Materials:
-
This compound catalyst
-
Substrates and reagents specific to the reaction
-
Anhydrous solvent
-
Internal standard (for chromatographic analysis)
-
Quenching agent (if necessary)
Procedure:
-
Set up the reaction in a thermostated vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add the solvent, substrates, and internal standard.
-
Allow the mixture to reach the desired temperature.
-
Initiate the reaction by adding the this compound catalyst.
-
At regular time intervals, withdraw an aliquot from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a suitable quenching agent or by rapid cooling.
-
Analyze the quenched aliquot by GC, HPLC, or NMR to determine the concentration of the desired species.
-
Plot the concentration versus time to obtain the reaction profile and calculate the initial rate.
Determination of Activation Energy
The activation energy (Ea) can be determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation:
ln(k) = -Ea/R(1/T) + ln(A)
where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature. A plot of ln(k) versus 1/T will yield a straight line with a slope of -Ea/R.
Visualizing Catalytic Cycles and Workflows
Understanding the mechanistic pathways of a catalytic reaction is crucial for its optimization. Graphviz diagrams can be used to visualize these complex relationships.
Catalytic Cycle of the Wittig Reaction
The catalytic Wittig reaction involves the reduction of a this compound to the corresponding phosphine, which then enters the traditional Wittig cycle.
Caption: Catalytic cycle of the this compound-mediated Wittig reaction.
Experimental Workflow for Kinetic Analysis
A typical workflow for conducting a kinetic study of a this compound catalyzed reaction is outlined below.
Caption: General experimental workflow for kinetic analysis.
Redox-Neutral Catalytic Mitsunobu Reaction Cycle
The redox-neutral catalytic Mitsunobu reaction utilizes a bifunctional this compound catalyst, avoiding the need for stoichiometric phosphine and azodicarboxylate reagents.
Caption: Catalytic cycle of the redox-neutral Mitsunobu reaction.
References
Probing Reaction Intermediates in Phosphine Oxide Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phosphine oxides, once primarily regarded as stoichiometric byproducts, have gained significant traction as pre-catalysts and catalysts in a variety of organic transformations. Their stability and unique reactivity profile make them attractive alternatives to traditional phosphine ligands. Understanding the reaction mechanisms, particularly the nature of the transient intermediates, is crucial for optimizing these catalytic systems. This guide provides a comparative overview of experimental techniques used to probe reaction intermediates in phosphine oxide catalysis, supported by quantitative data and detailed experimental protocols.
Data Presentation: Performance Comparison of this compound Catalysts
The choice of this compound can significantly influence the efficiency of a catalytic reaction. Below are comparative data for two prominent this compound-catalyzed reactions: the Wittig and Mitsunobu reactions.
Catalytic Wittig Reaction
The catalytic Wittig reaction enables the synthesis of alkenes from aldehydes or ketones, where the this compound pre-catalyst is reduced in situ to the active phosphine catalyst. The following table compares the performance of different phosphine oxides in the synthesis of methyl cinnamate from benzaldehyde and methyl bromoacetate.[1]
| Catalyst | Structure | Yield (%) |
| Triphenylthis compound (TPPO) | O=P(C₆H₅)₃ | Moderate[1] |
| Tris(4-fluorophenyl)this compound | O=P(C₆H₄F)₃ | Higher than TPPO[1] |
| 3-Methyl-1-phenylphospholane 1-oxide | Up to 80[1] | |
| Bridged [2.2.1] bicyclic this compound | 81[2] |
Note: Direct quantitative comparison under identical conditions is often challenging due to variations in reported experimental setups. The yields are presented to show relative performance trends.[1]
Catalytic Mitsunobu Reaction
The Mitsunobu reaction is a versatile tool for the stereospecific conversion of alcohols. The catalytic version employs a this compound pre-catalyst that is recycled in situ. The table below compares the effectiveness of different phosphine oxides in the reaction between 2-octanol and 2-nitrobenzoic acid.[3]
| Catalyst (10 mol%) | Solvent | Time (h) | Conversion (%) |
| (2-hydroxybenzyl)diphenylthis compound | Xylenes | 24 | >95 |
| Methylated (2-hydroxybenzyl)diphenylthis compound derivatives | Xylenes | 24 | Varied (catalyst optimization)[3] |
Experimental Protocols for Probing Intermediates
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR spectroscopy is a powerful, non-invasive technique for monitoring the progress of a reaction in real-time and identifying transient intermediates.[4] ³¹P NMR is particularly valuable for studying this compound catalysis due to the presence of the phosphorus atom.[5]
Objective: To monitor the formation and decay of phosphonium intermediates and the regeneration of the this compound catalyst.
Materials:
-
NMR spectrometer (a higher field strength is preferable for better resolution)
-
High-pressure NMR tube (if the reaction is performed under pressure)[4]
-
Reaction mixture (this compound pre-catalyst, substrates, reagents, and deuterated solvent)
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
Sample Preparation: In an inert atmosphere (e.g., glovebox), prepare the reaction mixture by dissolving the this compound pre-catalyst, substrates, and any other reagents in a suitable deuterated solvent inside the NMR tube.
-
Instrument Setup: Tune the NMR spectrometer to the ³¹P nucleus. If monitoring other species, interleaved experiments acquiring ¹H or ¹³C spectra can be set up.[6]
-
Initial Spectrum: Acquire a ³¹P NMR spectrum of the starting materials before initiating the reaction to serve as a baseline.
-
Reaction Initiation: Initiate the reaction within the NMR tube. This can be achieved by injecting a final reagent or by rapidly heating the sample to the desired reaction temperature using the spectrometer's variable temperature unit.[6]
-
Time-course Monitoring: Acquire a series of ³¹P NMR spectra at regular intervals throughout the course of the reaction. The time resolution will depend on the reaction kinetics and the time required to obtain a spectrum with an adequate signal-to-noise ratio.[6]
-
Data Analysis: Process the collected spectra to identify the chemical shifts of new phosphorus-containing species. The integration of these signals relative to the starting material or an internal standard can provide kinetic data on the formation and consumption of intermediates.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as radical intermediates.[7] In this compound catalysis, EPR can be used to investigate single-electron transfer (SET) pathways and identify phosphorus-centered radicals.[8]
Objective: To detect and characterize radical intermediates involved in the catalytic cycle.
Materials:
-
EPR spectrometer
-
EPR sample tube (e.g., quartz tube)
-
Reaction mixture
-
Spin trapping agent (optional, to increase the lifetime of transient radicals)
Procedure:
-
Sample Preparation: Prepare the reaction mixture under an inert atmosphere. If the radical intermediates are expected to be short-lived, the reaction may need to be initiated at low temperatures or by using a rapid mixing apparatus.
-
Sample Transfer: Transfer the reaction mixture to the EPR sample tube and quickly freeze it in liquid nitrogen to trap the radical species.
-
EPR Measurement: Place the frozen sample in the EPR spectrometer's resonant cavity and record the spectrum at a low temperature (e.g., 77 K).
-
In-situ Generation (Optional): For more stable radicals, the reaction can be initiated within the EPR cavity using photochemical or electrochemical methods to monitor radical formation in real-time.[9]
-
Spectral Analysis: Analyze the resulting EPR spectrum to determine the g-factor and hyperfine coupling constants. The coupling to the ³¹P nucleus (I = 1/2, 100% natural abundance) can provide crucial information about the structure and electronic environment of the phosphorus-centered radical.[8]
Trapping of a Phosphonium Ylide Intermediate in a Catalytic Wittig Reaction
Chemical trapping is a method used to isolate or derivatize a reactive intermediate to confirm its presence. In the catalytic Wittig reaction, the key intermediate is the phosphonium ylide.
Objective: To provide evidence for the formation of a phosphonium ylide intermediate.
Hypothetical Scenario: In a catalytic Wittig reaction between an aldehyde and an α-haloester, a trapping agent is added to intercept the ylide before it reacts with the aldehyde. A suitable trapping agent would be a more reactive electrophile that forms a stable, easily characterizable product with the ylide.
Materials:
-
This compound pre-catalyst
-
Reducing agent (e.g., diphenylsilane)[10]
-
α-haloester (e.g., methyl bromoacetate)
-
Base (e.g., sodium carbonate)[10]
-
Aldehyde
-
Trapping agent (e.g., a highly reactive Michael acceptor like acrylonitrile)
-
Anhydrous solvent (e.g., toluene)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, combine the this compound pre-catalyst, the reducing agent, the α-haloester, and the base in the anhydrous solvent.
-
Ylide Generation: Heat the mixture to the reaction temperature to facilitate the reduction of the this compound to the phosphine and the subsequent formation of the phosphonium ylide.
-
Trapping: Once the ylide is expected to have formed (this may require some optimization of reaction time), add the trapping agent (acrylonitrile) to the reaction mixture in excess.
-
Control Experiment: Run a parallel reaction without the trapping agent to compare the product distribution.
-
Analysis: After a suitable reaction time, quench the reaction and analyze the product mixture by techniques such as NMR, GC-MS, or LC-MS. The identification of the product resulting from the reaction of the ylide with the trapping agent (in this case, a cyclopropane derivative or a Michael adduct) would provide strong evidence for the presence of the phosphonium ylide intermediate.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Bridged [2.2.1] bicyclic this compound facilitates catalytic γ-umpolung addition–Wittig olefination - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04381C [pubs.rsc.org]
- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. atlasofscience.org [atlasofscience.org]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
A Comparative Guide to Homogeneous and Heterogeneous Phosphine Oxide Catalysts for Researchers and Drug Development Professionals
Introduction: Phosphine oxides have emerged as a versatile class of catalysts and ligands in a multitude of synthetic transformations critical to pharmaceutical and materials science. Their inherent stability to air and moisture offers a significant advantage over traditional phosphine ligands. This guide provides a side-by-side comparison of homogeneous and heterogeneous phosphine oxide catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their specific needs.
Performance Comparison: Homogeneous vs. Heterogeneous Systems
The primary distinction between homogeneous and heterogeneous this compound catalysts lies in their phase relative to the reaction mixture. Homogeneous catalysts are soluble in the reaction medium, leading to high activity and selectivity due to the accessibility of catalytic sites. Conversely, heterogeneous catalysts are in a different phase, typically a solid, which facilitates easier separation and recycling.
The choice between a homogeneous and a heterogeneous system often involves a trade-off between activity, selectivity, and practicality. While homogeneous catalysts may offer superior performance in terms of reaction kinetics and yield, their removal from the final product can be challenging, which is a significant concern in pharmaceutical manufacturing. Heterogeneous catalysts address this issue, offering a more sustainable and cost-effective approach, though they can sometimes suffer from lower activity, leaching of the active species, and support degradation.[1][2]
Quantitative Data Summary
The following tables summarize the performance of selected homogeneous and heterogeneous this compound catalysts in key organic transformations.
Table 1: Homogeneous this compound Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides [3]
| Ligand/Pre-catalyst | Aryl Chloride | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Secondary this compound (SPO)-A | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 110 | 12 | 98 |
| SPO-B | 4-Chloroanisole | Phenylboronic acid | Cs₂CO₃ | Dioxane | 100 | 18 | 95 |
| SPO-C | 1-Chloro-4-nitrobenzene | Phenylboronic acid | K₂CO₃ | DMF | 80 | 6 | 99 |
Table 2: Heterogeneous this compound Catalyzed Reactions
| Catalyst System | Reaction | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) (Cycle 1) | Yield (%) (Cycle 3) | Reference |
| Pd/Phosphine Oxide-MWCNT | Heck Reaction | Iodobenzene, Styrene | DMF | 120 | 2 | 98 | 92 | [1] |
| This compound-MWCNT | Mitsunobu Reaction | Phenol, Benzyl alcohol, DIAD | Toluene | 110 | 24 | 95 | 85 | [1] |
| Co/Phosphine-MOF | Hydroformylation | 1-Octene | Toluene | 130 | 24 | >99 | >99 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic performance. Below are representative experimental protocols for reactions utilizing homogeneous and heterogeneous this compound catalysts.
Protocol 1: Homogeneous Suzuki-Miyaura Coupling
This protocol is based on the palladium-catalyzed cross-coupling of aryl chlorides with arylboronic acids using a secondary this compound (SPO) as a pre-ligand.[3]
Materials:
-
Palladium acetate (Pd(OAc)₂)
-
Secondary this compound (SPO) ligand
-
Aryl chloride
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
Procedure:
-
A dried Schlenk tube is charged with Pd(OAc)₂ (1 mol%), SPO ligand (2 mol%), aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous toluene (5 mL) is added via syringe.
-
The reaction mixture is stirred and heated at 110 °C for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Heterogeneous Heck Reaction with a Recyclable Catalyst
This protocol describes the palladium-catalyzed Heck reaction using a this compound-functionalized multiwalled carbon nanotube (MWCNT) catalyst.[1]
Materials:
-
Pd/Phosphine Oxide-MWCNT catalyst
-
Iodobenzene
-
Styrene
-
Triethylamine (NEt₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, the Pd/Phosphine Oxide-MWCNT catalyst (1 mol% Pd) is suspended in DMF (5 mL).
-
Iodobenzene (1.0 mmol), styrene (1.2 mmol), and NEt₃ (1.5 mmol) are added to the suspension.
-
The mixture is stirred and heated at 120 °C for 2 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid catalyst is separated by filtration or centrifugation.
-
The catalyst is washed with ethyl acetate and dried under vacuum for reuse in subsequent cycles.
-
The liquid phase is concentrated, and the product is purified by column chromatography.
Visualization of Catalytic Concepts
Diagrams illustrating key processes can aid in understanding the mechanisms and workflows associated with these catalysts.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, a common application for this compound-ligated palladium catalysts.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Workflow for Heterogeneous Catalyst Recovery and Reuse
This diagram outlines the typical workflow for a reaction using a heterogeneous catalyst, emphasizing the recovery and recycling steps that are key to its advantage.
Caption: Experimental workflow for heterogeneous catalyst recovery and reuse.
Applications in Drug Development
Phosphine oxides are not only useful as catalysts but are also finding increasing application as structural motifs in drug candidates.[4] Their ability to act as strong hydrogen bond acceptors, coupled with their high polarity, can improve the solubility and metabolic stability of drug molecules.[4][5] For instance, the incorporation of a dimethylthis compound group was a key feature in the development of brigatinib, an anticancer drug.[4] This dual role as both a tool for synthesis and a component of the final active pharmaceutical ingredient makes this compound chemistry particularly relevant for the pharmaceutical industry.
Conclusion
Both homogeneous and heterogeneous this compound catalysts offer distinct advantages for chemical synthesis. Homogeneous systems often provide higher catalytic activity and are well-suited for initial discovery and optimization studies where performance is paramount. Heterogeneous systems, on the other hand, are highly desirable for process development and large-scale manufacturing due to their ease of separation and potential for reuse, aligning with the principles of green chemistry. The ongoing development of novel solid supports and immobilization techniques aims to bridge the gap between these two approaches, delivering catalysts that combine the high performance of homogeneous systems with the practical benefits of heterogeneous catalysis.[2]
References
- 1. Heterogeneous Organo- and Metal Catalysis Using this compound Derivatives Anchored on Multiwalled Carbon Nanotubes [mdpi.com]
- 2. Click Heterogenization of Phosphines Furnishes Recyclable Hydroformylation Catalysts that Reproduce Homogeneous Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Application of this compound in Medicinal Chemistry [bldpharm.com]
- 5. Phosphine Oxides (-POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Aftermath: Proper Disposal of Phosphine Oxide in a Laboratory Setting
For researchers, scientists, and drug development professionals, the generation of chemical byproducts is an inevitable part of innovation. Among these, phosphine oxides, particularly triphenylphosphine oxide (TPPO), are common waste products from widely used reactions like the Wittig, Mitsunobu, and Staudinger reactions.[1][2] While the high stability of the P=O bond drives these reactions to completion, it also results in a stable and often difficult-to-remove byproduct.[1][3] Adherence to proper disposal procedures is not only a matter of regulatory compliance but also a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate safety measures. Always consult the specific Safety Data Sheet (SDS) for the particular this compound you are working with.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[4][5]
-
Hand Protection: Use compatible chemical-resistant gloves.[6]
-
Skin Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[4][5]
Engineering Controls:
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[7][8]
-
Eyewash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible.[4][5]
Step-by-Step Disposal and Waste Management Plan
The preferred approach to managing this compound waste is to first minimize its generation and explore recycling options. Direct disposal should be the final consideration.
Step 1: Waste Minimization and Recycling
The most effective way to manage this compound waste is to prevent its formation in stoichiometric amounts. Several catalytic methods have been developed for reactions that traditionally produce this compound byproducts, significantly reducing the waste stream.[2]
If this compound has been generated, recycling is a viable and environmentally friendly option. The goal of recycling is to reduce the this compound back to the corresponding phosphine, which can then be reused.[9] Industrial processes exist for this, and various laboratory-scale methods have also been developed.[2] A patented method, for instance, details the recovery of triphenylphosphine and triphenylthis compound from waste slag with high recovery rates.[10]
Step 2: Segregation and Collection
If recycling is not feasible, the this compound waste must be collected for proper disposal.
-
Container: Use a clearly labeled, sealed, and appropriate waste container.[8]
-
Labeling: The label should clearly identify the contents as "this compound Waste" and include any other identifiers required by your institution's hazardous waste program.
-
Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your environmental health and safety (EHS) department.
Step 3: Chemical Waste Disposal
The final step is the disposal of the collected this compound waste through your institution's hazardous waste management program.
-
Consult Regulations: Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4][7]
-
Licensed Disposal Company: Offer surplus and non-recyclable this compound to a licensed disposal company.[8]
-
Incineration: A common disposal method for phosphine oxides is incineration. This often involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[8]
Important Note: Do not dispose of this compound down the drain or in regular trash.[5][8]
Quantitative Data on this compound Recovery
While specific quantitative data for disposal is determined by local regulations, the following table summarizes recovery rates from a patented recycling process for triphenylthis compound, illustrating the efficiency of recycling as a waste management strategy.
| Recovered Substance | Purity (HPLC) | Recovery Rate |
| Triphenylphosphine | 99.3% | 88% |
| Triphenylthis compound | 99.0% | 98% |
| Data from a patented method for recycling triphenylphosphine and triphenylthis compound from waste slag.[10] |
Experimental Protocol: General In-Lab Neutralization (for small quantities)
For very small residual amounts, and only if deemed safe and permissible by your institution's EHS guidelines, a chemical neutralization might be considered. However, this is not a standard disposal method for bulk quantities. The following is a general example and should be adapted and approved by a qualified safety officer.
Oxidation of Phosphine Byproducts (General Principle): This is a generalized procedure and requires specific adaptation based on the this compound .
-
In a well-ventilated fume hood, cautiously add the this compound waste to a suitable reaction vessel.
-
Slowly add an oxidizing agent, such as sodium hypochlorite solution (bleach), while stirring. The reaction can be exothermic, so slow addition and cooling may be necessary.
-
Continue stirring until the reaction is complete. The completion of the reaction may be determined by a suitable analytical method, such as TLC or GC-MS.
-
Neutralize the resulting solution with a suitable acid or base, monitoring the pH.
-
Dispose of the neutralized solution in accordance with your institution's guidelines for aqueous waste.
Caution: This procedure generates other chemical waste products that must also be disposed of properly. Always consult with your EHS department before attempting any in-lab treatment of hazardous waste.[11]
This compound Waste Management Workflow
The following diagram illustrates the decision-making process for the proper management of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste management.
References
- 1. benchchem.com [benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Organophosphorus catalysis to bypass this compound waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. tmi.utexas.edu [tmi.utexas.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Behind the Science: Recycling Phosphine Oxides - ChemistryViews [chemistryviews.org]
- 10. CN101481389B - Method for recycling triphenyl this compound and triphenylphosphine from waste slag - Google Patents [patents.google.com]
- 11. epfl.ch [epfl.ch]
Personal protective equipment for handling Phosphine oxide
Essential Safety and Handling Guide for Phosphine Oxide
This guide provides immediate and essential safety protocols for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal procedures.
Phosphine oxides are a class of organophosphorus compounds with the general formula R₃P=O. While specific hazards can vary depending on the substituents (R groups), a general approach to safe handling is critical. This document outlines the necessary personal protective equipment (PPE), handling procedures, emergency responses, and disposal plans.
Hazard Identification and Personal Protective Equipment
Exposure to phosphine oxides can pose several health risks. Depending on the specific compound, hazards may include skin irritation or burns, serious eye irritation, respiratory irritation, and potential for allergic skin reactions.[1][2][3] Some compounds are harmful if swallowed.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards.[4] | Protects against dust, splashes, and mists that can cause serious eye irritation or damage.[2][5] |
| Skin Protection | Wear appropriate protective gloves (e.g., elbow-length PVC gloves) and clean, body-covering protective clothing to prevent skin exposure.[4][6][7] | Prevents direct contact which can lead to skin irritation, burns, or allergic reactions.[1][2][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits may be exceeded, if irritation is experienced, or if working outside a ventilated enclosure.[4][5] | Protects against inhalation of dusts or mists which may cause respiratory irritation.[2][5] Handle in a well-ventilated area.[6] |
Quantitative Safety Data
The following table summarizes key quantitative safety data for representative this compound compounds. This data is essential for conducting thorough risk assessments.
| Compound Name | CAS Number | Oral LD50 (mouse) | NFPA 704 Ratings (Triethylthis compound) | Key Hazards |
| Triphenylthis compound | 791-28-6 | 1,380 mg/kg[2] | H: 2, F: 1, I: 0 | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation, Harmful to aquatic life.[2][8] |
| Triethylthis compound | 597-50-2 | Not available | H: 3, F: 0, I: 0[4] | Causes severe skin burns and eye damage.[4] |
| Phenylbis(2,4,6-trimethylbenzoyl)this compound | 162881-26-7 | Not available | Not available | May cause an allergic skin reaction.[1] |
NFPA 704 Ratings: H=Health, F=Flammability, I=Instability
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety. Follow these procedural steps for all work involving this compound.
Step-by-Step Handling Protocol
-
Preparation and Planning :
-
Donning PPE :
-
Put on all required PPE as specified in the table above before handling the chemical. Inspect gloves for any signs of degradation or puncture before use.[5]
-
-
Chemical Handling :
-
Storage :
Emergency Procedures
| Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice. Wash contaminated clothing before reuse.[1][4] |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][4][5] |
| Spill Cleanup | Evacuate personnel to a safe area. Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation. Sweep up and shovel the material into suitable, labeled containers for disposal. Do not let the product enter drains.[4][5][6] |
Disposal Plan
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[4]
-
Waste Disposal : Dispose of contents and containers in accordance with all local, regional, national, and international regulations. This should be done via an approved waste disposal plant.[1][4]
-
Contaminated Packaging : Dispose of as unused product.[5] Do not empty into drains.[4]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely managing this compound in a laboratory environment.
A logical workflow for the safe handling of this compound from preparation to disposal.
References
- 1. redox.com [redox.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sdfine.com [sdfine.com]
- 7. aro-au-prod-storage.s3-ap-southeast-2.amazonaws.com [aro-au-prod-storage.s3-ap-southeast-2.amazonaws.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
